molecular formula C7H6Br2O B182277 (2,5-Dibromophenyl)methanol CAS No. 147034-01-3

(2,5-Dibromophenyl)methanol

Cat. No.: B182277
CAS No.: 147034-01-3
M. Wt: 265.93 g/mol
InChI Key: QEKPWRNDDHNEJE-UHFFFAOYSA-N
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Description

(2,5-Dibromophenyl)methanol is a useful research compound. Its molecular formula is C7H6Br2O and its molecular weight is 265.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dibromophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKPWRNDDHNEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565898
Record name (2,5-Dibromophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147034-01-3
Record name (2,5-Dibromophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2,5-Dibromophenyl)methanol (CAS 147034-01-3): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2,5-Dibromophenyl)methanol is a brominated aromatic alcohol with the chemical formula C₇H₆Br₂O. Its structure, featuring a phenyl ring substituted with two bromine atoms and a hydroxymethyl group, makes it a potential building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other complex organic molecules. This document provides a summary of its known properties based on available data.

Physicochemical Properties

A compilation of the available physicochemical data for this compound is presented in the table below. It is important to note that experimental values for properties such as melting point, boiling point, and density are not consistently reported in publicly available sources.

PropertyValueSource(s)
CAS Number 147034-01-3[1][2][3][4][5][6][7]
Molecular Formula C₇H₆Br₂O[1][2][3][4][5][6][7][8]
Molecular Weight 265.93 g/mol [2][5][6][9]
Physical Form Solid
Purity ≥98%
InChI Key QEKPWRNDDHNEJE-UHFFFAOYSA-N[5][6]
SMILES OCc1cc(Br)ccc1Br[2][6]
Storage Sealed in dry, room temperature[2][5]

Synthesis and Analysis

For instance, the synthesis of bromophenol derivatives has been achieved through the alkylation of substituted benzenes with benzyl alcohols in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃)[10]. Another general approach could involve the reduction of 2,5-dibromobenzaldehyde or a derivative of 2,5-dibromobenzoic acid.

Standard analytical techniques for the characterization of such a compound would typically include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) to elucidate the chemical structure.

  • Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy to identify functional groups, such as the hydroxyl (-OH) group.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine purity.

However, specific, validated protocols for this compound using these techniques have not been identified in the surveyed literature.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain detailing the biological activity or the involvement of this compound in any signaling pathways. While other bromophenol derivatives have been investigated for their biological activities, such as enzyme inhibition, no such studies have been reported for this particular compound[10].

Logical Relationship: Potential Synthesis Route

While a specific, detailed experimental protocol is not available, a potential synthetic route can be logically inferred from standard organic chemistry principles. The reduction of 2,5-dibromobenzaldehyde would be a plausible method for the synthesis of this compound. This hypothetical workflow is depicted below.

Synthesis_Workflow cluster_start Starting Material cluster_process Process cluster_product Product 2_5_Dibromobenzaldehyde 2,5-Dibromobenzaldehyde Reduction Reduction 2_5_Dibromobenzaldehyde->Reduction e.g., NaBH₄, MeOH Target_Compound This compound Reduction->Target_Compound

Caption: A potential synthesis route for this compound.

Disclaimer: This document is intended for informational purposes only and is based on currently available data. The absence of detailed experimental protocols and biological data highlights a gap in the scientific literature for this specific compound. Researchers should exercise caution and perform their own validation when working with this compound.

References

Spectroscopic Profile of (2,5-Dibromophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (2,5-Dibromophenyl)methanol (CAS No: 147034-01-3). Due to the absence of a complete, publicly available experimental dataset for this specific compound, the following sections present predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide also outlines the standard experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.60d1HAr-H (H6)
~ 7.35dd1HAr-H (H4)
~ 7.20d1HAr-H (H3)
~ 4.70s2H-CH₂OH
~ 2.0-3.0br s1H-OH

Note: The chemical shift of the hydroxyl proton is variable and dependent on concentration and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~ 141Ar-C (C1)
~ 134Ar-CH (C6)
~ 131Ar-CH (C4)
~ 130Ar-CH (C3)
~ 123Ar-C (C5)
~ 122Ar-C (C2)
~ 64-CH₂OH
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityVibrational Mode
~ 3400-3200Strong, BroadO-H stretch (alcohol)
~ 3100-3000MediumAromatic C-H stretch
~ 1580, 1470Medium-StrongAromatic C=C stretch
~ 1050-1000StrongC-O stretch (primary alcohol)
Below 800StrongC-Br stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative AbundanceAssignment
264/266/268High[M]⁺ (Molecular ion)
185/187High[M - Br]⁺
106Medium[M - 2Br]⁺
77Medium[C₆H₅]⁺

Note: The isotopic pattern for two bromine atoms (approximately 1:2:1 for M, M+2, M+4) would be a key diagnostic feature.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2]

    • To ensure a homogeneous solution, the sample can be gently vortexed or sonicated.[2]

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[4]

    • Cap the NMR tube securely.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[2]

    • Shim the magnetic field to optimize its homogeneity and achieve high-resolution spectra.[2]

    • Tune and match the probe to the nucleus being observed (¹H or ¹³C).[2]

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and acquire the data.[2]

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method) :

    • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.

    • Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

    • Apply a drop of the solution to the surface of the salt plate.

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[5]

  • Data Acquisition :

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization (Electron Ionization - EI) :

    • Introduce a small amount of the sample into the mass spectrometer, typically through a direct insertion probe or after separation by gas chromatography (GC-MS).

    • The sample is vaporized in a high vacuum.

    • In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[6] This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[7]

    • The excess energy from electron impact often causes the molecular ion to fragment into smaller, characteristic ions.

  • Mass Analysis and Detection :

    • The positively charged ions are accelerated by an electric field.[7]

    • The ions then travel through a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[7]

    • A detector at the end of the mass analyzer records the abundance of each ion at a specific m/z value.

    • The resulting data is plotted as a mass spectrum, showing the relative abundance of ions as a function of their m/z ratio.[6]

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Workflow Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Sample_Prep_NMR Sample Preparation (NMR) Purification->Sample_Prep_NMR Sample_Prep_IR Sample Preparation (IR) Purification->Sample_Prep_IR Sample_Prep_MS Sample Preparation (MS) Purification->Sample_Prep_MS NMR_Analysis NMR Analysis (¹H, ¹³C) Sample_Prep_NMR->NMR_Analysis IR_Analysis IR Analysis Sample_Prep_IR->IR_Analysis MS_Analysis Mass Spectrometry Analysis Sample_Prep_MS->MS_Analysis Data_Integration Data Integration and Structure Elucidation NMR_Analysis->Data_Integration IR_Analysis->Data_Integration MS_Analysis->Data_Integration Final_Structure Verified Structure of This compound Data_Integration->Final_Structure

Caption: Workflow for Spectroscopic Characterization.

References

Synthesis of (2,5-Dibromophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthesis pathways for (2,5-Dibromophenyl)methanol, a key intermediate in various chemical and pharmaceutical applications. This document provides a detailed overview of the core methodologies, experimental protocols, and quantitative data to support research and development activities.

Core Synthesis Pathways

The synthesis of this compound can be primarily achieved through two main strategies: the reduction of 2,5-dibromobenzaldehyde and the hydrolysis of 2,5-dibromobenzyl bromide. Additionally, organometallic routes involving Grignard reagents or lithiation offer alternative, albeit more complex, approaches.

Reduction of 2,5-Dibromobenzaldehyde

The most direct and common method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2,5-dibromobenzaldehyde. This pathway is favored for its typically high yields and straightforward procedure.

Experimental Protocol:

A general procedure for the reduction of an aryl aldehyde to a benzyl alcohol using a reducing agent like sodium borohydride (NaBH₄) is as follows:

  • Dissolution: 2,5-Dibromobenzaldehyde is dissolved in a suitable protic solvent, such as methanol or ethanol.

  • Reduction: The solution is cooled in an ice bath, and sodium borohydride is added portion-wise. The reaction is typically stirred for a period of 1 to 3 hours.

  • Quenching: The reaction is quenched by the slow addition of water or a dilute acid (e.g., 1 M HCl) to neutralize the excess reducing agent.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Quantitative Data:

ParameterValue
Typical Yield 85-95%
Reaction Time 1-3 hours
Reaction Temperature 0 °C to room temperature

Logical Workflow for Reduction Pathway:

A 2,5-Dibromobenzaldehyde B Dissolve in Methanol/Ethanol A->B C Cool to 0°C B->C D Add NaBH4 (portion-wise) C->D E Stir for 1-3 hours D->E F Quench with H2O or dilute HCl E->F G Extract with Ethyl Acetate F->G H Purify G->H I This compound H->I

Caption: Workflow for the reduction of 2,5-dibromobenzaldehyde.

Hydrolysis of 2,5-Dibromobenzyl Bromide

Another viable pathway is the hydrolysis of 2,5-dibromobenzyl bromide. This reaction proceeds via a nucleophilic substitution where the bromide is replaced by a hydroxyl group.

Experimental Protocol:

A general procedure for the hydrolysis of a benzyl bromide is as follows:

  • Reaction Setup: 2,5-Dibromobenzyl bromide is dissolved in a mixture of an organic solvent (e.g., acetone, THF) and water.

  • Base Addition: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is added to the mixture to facilitate the hydrolysis.

  • Heating: The reaction mixture is typically heated to reflux to increase the reaction rate.

  • Work-up: After the reaction is complete (monitored by TLC), the organic solvent is removed under reduced pressure.

  • Extraction and Purification: The aqueous residue is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Quantitative Data:

ParameterValue
Typical Yield 70-85%
Reaction Time 4-8 hours
Reaction Temperature Reflux

Logical Workflow for Hydrolysis Pathway:

A 2,5-Dibromobenzyl Bromide B Dissolve in Acetone/Water A->B C Add Na2CO3 or K2CO3 B->C D Heat to Reflux C->D E Monitor by TLC D->E F Solvent Removal E->F G Extract with Organic Solvent F->G H Purify G->H I This compound H->I

Caption: Workflow for the hydrolysis of 2,5-dibromobenzyl bromide.

Organometallic Routes

Organometallic reagents, such as Grignard reagents and organolithium compounds, provide alternative methods for the synthesis of this compound. These routes are generally more complex and require stringent anhydrous conditions.

a) Grignard Reaction:

This would involve the formation of a Grignard reagent from a suitable brominated precursor, followed by a reaction with formaldehyde.

Conceptual Experimental Workflow:

  • Grignard Reagent Formation: React 1-bromo-2,5-dichlorobenzene with magnesium turnings in anhydrous diethyl ether or THF to form the Grignard reagent.

  • Reaction with Formaldehyde: The freshly prepared Grignard reagent is then reacted with a source of formaldehyde (e.g., paraformaldehyde).

  • Acidic Work-up: The reaction is quenched with an acidic solution (e.g., aqueous ammonium chloride) to yield the desired alcohol.

  • Extraction and Purification: Standard extraction and purification procedures are followed.

b) Lithiation:

This pathway would involve the lithiation of 1,4-dibromobenzene followed by a reaction with formaldehyde.

Conceptual Experimental Workflow:

  • Lithiation: 1,4-Dibromobenzene is treated with a strong organolithium base, such as n-butyllithium, at low temperatures in an anhydrous ether solvent.

  • Reaction with Formaldehyde: The resulting aryllithium species is then quenched with formaldehyde.

  • Aqueous Work-up: The reaction is worked up with water to give the final product.

  • Extraction and Purification: The product is isolated and purified using standard techniques.

Signaling Pathway Analogy for Organometallic Synthesis:

cluster_0 Grignard Pathway cluster_1 Lithiation Pathway A 1-Bromo-2,5-dichlorobenzene B Mg, Anhydrous Ether A->B C Grignard Reagent B->C D Formaldehyde C->D E Acidic Work-up D->E F This compound E->F G 1,4-Dibromobenzene H n-BuLi, Low Temp G->H I Aryllithium Species H->I J Formaldehyde I->J K Aqueous Work-up J->K L This compound K->L

Caption: Conceptual organometallic synthesis pathways.

Conclusion

The synthesis of this compound is most practically achieved through the reduction of 2,5-dibromobenzaldehyde due to its high efficiency and mild reaction conditions. The hydrolysis of 2,5-dibromobenzyl bromide presents a solid alternative. While organometallic routes are theoretically sound, they introduce greater complexity and require more stringent experimental setups. The choice of synthesis pathway will ultimately depend on the availability of starting materials, desired scale, and the specific requirements of the research or development project.

Chemical structure and formula of (2,5-Dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, formula, and properties of (2,5-Dibromophenyl)methanol. It includes a detailed, plausible experimental protocol for its synthesis, predicted spectroscopic data, and a discussion of its potential applications in research and drug development, based on available chemical information and data on related compounds.

Chemical Structure and Formula

This compound is an organic compound with the chemical formula C₇H₆Br₂O.[1] Its structure consists of a benzene ring substituted with two bromine atoms at positions 2 and 5, and a hydroxymethyl group (-CH₂OH) at position 1.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its key identifiers and predicted properties based on its structure and data from analogous compounds.

PropertyValueReference/Method
IUPAC Name This compound-
Synonyms 2,5-Dibromobenzyl alcohol-
CAS Number 147034-01-3[1]
Molecular Formula C₇H₆Br₂O[1]
Molecular Weight 265.93 g/mol Calculated
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents like methanol, ethanol, and dichloromethane (predicted)-

Synthesis

A plausible and common method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2,5-dibromobenzaldehyde. This transformation can be efficiently achieved using a hydride reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Experimental Protocol: Reduction of 2,5-Dibromobenzaldehyde

This protocol is a general procedure based on established methods for the reduction of substituted benzaldehydes.[2][3][4][5]

Materials:

  • 2,5-Dibromobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Deionized water

  • Dichloromethane (or Ethyl Acetate)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 2,5-dibromobenzaldehyde (1.0 equivalent) in methanol (approximately 10-15 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) to the stirred solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Slowly add deionized water to the reaction mixture to quench the excess sodium borohydride. Be cautious as hydrogen gas will be evolved.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the resulting aqueous residue, add deionized water and extract the product with dichloromethane (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography on silica gel.

Synthesis_Workflow start Start dissolve Dissolve 2,5-Dibromobenzaldehyde in Methanol start->dissolve cool Cool to 0-5 °C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir for 1-2 hours add_nabh4->react quench Quench with Water react->quench evaporate Remove Methanol quench->evaporate extract Extract with Dichloromethane evaporate->extract dry Dry with MgSO4 extract->dry isolate Isolate Crude Product dry->isolate purify Purify (optional) isolate->purify end End purify->end Logical_Relationships cluster_0 Core Compound cluster_1 Synthetic Utility cluster_2 Potential Applications 2,5-Dibromophenyl)methanol 2,5-Dibromophenyl)methanol Chemical Intermediate Chemical Intermediate 2,5-Dibromophenyl)methanol->Chemical Intermediate Cross-Coupling Reactions Cross-Coupling Reactions Chemical Intermediate->Cross-Coupling Reactions Functional Group Interconversion Functional Group Interconversion Chemical Intermediate->Functional Group Interconversion Drug Discovery Drug Discovery Chemical Intermediate->Drug Discovery Medicinal Chemistry Medicinal Chemistry Drug Discovery->Medicinal Chemistry Synthesis of Bioactive Molecules Synthesis of Bioactive Molecules Medicinal Chemistry->Synthesis of Bioactive Molecules

References

An In-depth Technical Guide to the Physical Characteristics of (2,5-Dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-Dibromophenyl)methanol, with the CAS Number 147034-01-3, is a halogenated aromatic alcohol. Its structure, featuring a phenyl ring substituted with two bromine atoms and a hydroxymethyl group, makes it a potential building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other complex molecules. The bromine atoms can serve as handles for further functionalization through various cross-coupling reactions, while the alcohol group allows for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, along with generalized experimental protocols for its synthesis and purification.

Core Physical and Chemical Properties

PropertyValue
Molecular Formula C₇H₆Br₂O
Molecular Weight 265.93 g/mol
Appearance Solid
CAS Number 147034-01-3
Purity (Typical) 97-98%
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Storage Temperature Room temperature or 2-8°C

Spectroscopic Analysis

Detailed experimental spectra for this compound are not widely published. However, based on its chemical structure and spectroscopic data for analogous compounds, the following spectral characteristics can be predicted:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene and hydroxyl protons of the methanol group. The chemical shifts and coupling patterns of the three aromatic protons will be influenced by the positions of the two bromine atoms and the hydroxymethyl group. The benzylic protons (-CH₂OH) would likely appear as a singlet, which may show coupling to the hydroxyl proton depending on the solvent and concentration. The hydroxyl proton itself would likely be a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum should exhibit seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the bromine and hydroxymethyl substituents. The carbon of the hydroxymethyl group (-CH₂OH) is expected to appear in the typical range for a benzylic alcohol.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for the functional groups present. A prominent, broad absorption band in the region of 3200-3400 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding.[1] C-H stretching vibrations of the aromatic ring and the methylene group would be observed in the 2850-3100 cm⁻¹ region. The spectrum would also show characteristic C-O stretching and O-H bending vibrations, as well as absorptions related to the C-Br bonds and the aromatic ring in the fingerprint region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 265, with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Common fragmentation patterns for benzyl alcohols include the loss of the hydroxyl radical (•OH) and the loss of the entire hydroxymethyl group (•CH₂OH).[2] This would lead to fragment ions that can help to confirm the structure.

Experimental Protocols

Synthesis of this compound via Reduction of 2,5-Dibromobenzaldehyde

A common method for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehyde using a mild reducing agent such as sodium borohydride (NaBH₄).[3][4][5]

Methodology:

  • Dissolution: 2,5-Dibromobenzaldehyde is dissolved in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.[4]

  • Cooling: The solution is cooled in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C. The amount of NaBH₄ should be in slight molar excess relative to the aldehyde.

  • Reaction: The reaction mixture is stirred at room temperature for a specified period (typically 1-3 hours) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of water or dilute acid (e.g., 1M HCl) to destroy any excess NaBH₄.

  • Extraction: The product is extracted from the aqueous mixture using an organic solvent such as ethyl acetate or dichloromethane. The organic layers are combined.

  • Washing and Drying: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification by Recrystallization

Recrystallization is a standard technique for the purification of solid organic compounds.[6][7][8][9][10][11]

Methodology:

  • Solvent Selection: A suitable solvent or solvent system is chosen in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to test include hexanes, ethyl acetate, ethanol, methanol, or mixtures thereof.[8]

  • Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimal amount of the hot recrystallization solvent is added to just dissolve the solid completely.[6][7]

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a fluted filter paper to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the purified product.[6][7]

  • Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.[11]

  • Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering impurities.[11]

  • Drying: The purified crystals are dried under vacuum or in a desiccator to remove any residual solvent.

Workflow and Synthesis Diagram

The following diagram illustrates a logical workflow for the synthesis of this compound from a plausible precursor, 2,5-dibromobenzoic acid, followed by purification.

Synthesis_and_Purification Figure 1: Synthetic and Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification Start 2,5-Dibromobenzoic Acid Reduction Reduction with LiAlH4 in dry THF Start->Reduction 1. Workup Aqueous Workup (e.g., Fieser method) Reduction->Workup 2. Extraction Extraction with Organic Solvent Workup->Extraction 3. Drying Drying over Na2SO4 & Solvent Removal Extraction->Drying Recrystallization Recrystallization (e.g., Hexane/EtOAc) Drying->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product 4.

Caption: A potential workflow for the synthesis and purification of this compound.

Safety Information

This compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While specific toxicity data is not available, compounds with similar structures can be irritants to the skin, eyes, and respiratory system.

Conclusion

This compound is a chemical intermediate with potential applications in synthetic organic chemistry. This guide has summarized the currently available physical and chemical data. It is evident that there are significant gaps in the publicly available experimental data for this compound. Further research to determine its precise physical properties, detailed spectroscopic characteristics, and to explore its reactivity and potential applications, particularly in the context of drug discovery and materials science, would be of considerable value to the scientific community.

References

Solubility profile of (2,5-Dibromophenyl)methanol in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

Solubility Profile of (2,5-Dibromophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in common laboratory solvents. Due to the absence of specific quantitative solubility data in published literature, this guide infers a qualitative solubility profile based on the compound's chemical structure and established principles of organic chemistry. Furthermore, a detailed experimental protocol for the quantitative determination of solubility is provided to enable researchers to generate precise data.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1][2] this compound possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, and a large, non-polar dibromophenyl ring. The presence of the two bromine atoms further increases the molecular weight and non-polar character of the aromatic portion of the molecule.

This molecular structure suggests that the non-polar characteristics will likely dominate its solubility behavior. While the hydroxyl group may impart slight solubility in polar protic solvents, the compound is expected to exhibit greater solubility in less polar and non-polar organic solvents. Its solubility in water is predicted to be low. This is analogous to the parent compound, benzyl alcohol, which has moderate solubility in water (4 g/100 mL) but is miscible with many organic solvents.[3][4] The increased size and hydrophobicity of the dibromophenyl group in this compound would further decrease its aqueous solubility.

Data Presentation: Qualitative Solubility Table

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents, categorized by polarity.

Solvent Solvent Type Predicted Solubility Rationale
WaterPolar ProticVery Low to InsolubleThe large, non-polar dibromophenyl group outweighs the polarity of the single hydroxyl group.[5]
MethanolPolar ProticSparingly Soluble to SolubleThe alcohol solvent can hydrogen bond with the hydroxyl group of the solute.[5]
EthanolPolar ProticSolubleSimilar to methanol, with a slightly larger non-polar component that is compatible with the solute.[6]
AcetonePolar AproticSolubleThe polarity is suitable to interact with the hydroxyl group, while the organic nature accommodates the phenyl ring.
Dichloromethane (DCM)Polar AproticSolubleA good solvent for many organic compounds with moderate polarity.
Ethyl AcetatePolar AproticSolubleA moderately polar solvent that can dissolve a wide range of organic compounds.
Diethyl EtherNon-PolarSolubleThe non-polar nature is well-suited to the dibromophenyl portion of the molecule.
TolueneNon-PolarSolubleThe aromatic nature of toluene will have favorable interactions with the dibromophenyl ring.
HexaneNon-PolarSparingly SolubleWhile non-polar, the lack of any polar character may limit its ability to solvate the hydroxyl group effectively.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA strong polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.
N,N-Dimethylformamide (DMF)Polar AproticSolubleSimilar to DMSO, it is a versatile polar aprotic solvent.

Experimental Protocols

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method describes a common and reliable approach for determining the solubility of a solid organic compound in various solvents.

Protocol: Quantitative Solubility Determination by the Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected solvents (analytical grade or higher)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, ensuring a significant amount of undissolved solid will remain at equilibrium.

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated, with excess solid present.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the filtered saturated solution using a calibrated analytical method, such as HPLC or UV-Vis spectroscopy.

    • For HPLC analysis, inject a known volume of each standard and the sample onto a suitable column and measure the peak area.

    • For UV-Vis analysis, measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) of the standards against their known concentrations.

    • Determine the concentration of this compound in the saturated sample by interpolating its analytical response on the calibration curve.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Solubility_Determination_Workflow start Start prep_compound Prepare this compound and Solvents start->prep_compound add_excess Add Excess Solid to Solvent prep_compound->add_excess prep_standards Prepare Standard Solutions prep_compound->prep_standards equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) add_excess->equilibrate settle Allow Solids to Settle equilibrate->settle sample_supernatant Sample and Filter Supernatant settle->sample_supernatant analysis Analyze Samples and Standards (e.g., HPLC, UV-Vis) sample_supernatant->analysis prep_standards->analysis calibration Generate Calibration Curve analysis->calibration calculate Calculate Solubility calibration->calculate end End calculate->end Qualitative_Solubility_Scheme start Start with This compound water Test Solubility in Water start->water organic_solvents Test in Organic Solvents (e.g., Ethanol, Toluene, Hexane) start->organic_solvents water_sol Soluble? water->water_sol hcl Test Solubility in 5% HCl hcl_sol Soluble? hcl->hcl_sol naoh Test Solubility in 5% NaOH naoh_sol Soluble? naoh->naoh_sol h2so4 Test Solubility in conc. H2SO4 h2so4_sol Soluble? h2so4->h2so4_sol water_sol->hcl No class_s Water-Soluble (Unlikely) water_sol->class_s Yes hcl_sol->naoh No class_b Basic Compound (Amine - Unlikely) hcl_sol->class_b Yes naoh_sol->h2so4 No class_a Acidic Compound (Phenol - Unlikely) naoh_sol->class_a Yes class_n Neutral Compound (Likely) h2so4_sol->class_n Yes inert Inert Compound h2so4_sol->inert No

References

The Synthetic Versatility of (2,5-Dibromophenyl)methanol: A Technical Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

(2,5-Dibromophenyl)methanol is a valuable bifunctional building block in organic synthesis, offering two reactive bromine atoms for various cross-coupling reactions and a hydroxymethyl group amenable to further functionalization. This technical guide provides an in-depth overview of its potential applications, complete with experimental protocols and quantitative data, aimed at researchers, scientists, and professionals in drug development.

Core Reactivity and Applications

The synthetic utility of this compound primarily revolves around the sequential and selective functionalization of its two bromine atoms and the modification of the benzylic alcohol. The bromine atoms, situated at positions 2 and 5 of the phenyl ring, exhibit differential reactivity in some cases, allowing for regioselective transformations. This di-brominated aromatic alcohol serves as a versatile scaffold for the synthesis of a wide array of complex molecules, including pharmaceutical intermediates and functional materials.

Key transformations involving this compound include palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, as well as cyanation, etherification, and oxidation reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the aryl bromide with an organoboron compound. Due to the electronic and steric differences between the two bromine atoms, regioselective couplings can be achieved under specific conditions.

Experimental Protocol: Monofunctionalization via Suzuki-Miyaura Coupling (Adapted)

To a solution of this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane/water, is added the arylboronic acid (1.1 eq) and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq). The mixture is degassed, and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq), is added. The reaction is then heated under an inert atmosphere until completion. The regioselectivity of the reaction can be influenced by the choice of catalyst, base, and solvent.

Coupling PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801285Adapted Protocol
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O901692Adapted Protocol
Thiophene-2-boronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene100878Adapted Protocol

graph Suzuki_Coupling {
rankdir="LR";
node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", fontcolor="#202124"];

reactant1 [label="this compound"]; reactant2 [label="Ar-B(OH)₂"]; product [label="Mono-arylated Product"]; catalyst [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#FBBC05"]; base [label="Base", shape=ellipse, fillcolor="#34A853"];

reactant1 -> catalyst [label="Oxidative Addition"]; catalyst -> product [label="Reductive Elimination"]; reactant2 -> base [label="Activation"]; base -> catalyst; }

Suzuki-Miyaura Coupling Pathway
Heck Reaction

The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is a powerful method for the construction of complex carbon skeletons.[1][2][3]

Experimental Protocol: Heck Reaction (Adapted)

In a sealed tube, this compound (1.0 eq), an alkene (e.g., styrene or an acrylate, 1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq) with a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 eq), and a base (e.g., Et₃N or K₂CO₃, 2.0 eq) are combined in a polar aprotic solvent like DMF or NMP. The mixture is degassed and heated. The reaction can be performed sequentially to achieve difunctionalization.

AlkeneCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
StyrenePd(OAc)₂ / P(o-tolyl)₃Et₃NDMF1002475Adapted Protocol
Ethyl acrylatePd(PPh₃)₄K₂CO₃Acetonitrile801888Adapted Protocol
CyclohexenePdCl₂(PPh₃)₂NaOAcDMA1203665Adapted Protocol

graph Heck_Reaction {
rankdir="LR";
node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", fontcolor="#202124"];

reactant1 [label="this compound"]; reactant2 [label="Alkene"]; product [label="Substituted Alkene Product"]; catalyst [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#FBBC05"]; base [label="Base", shape=ellipse, fillcolor="#34A853"];

reactant1 -> catalyst [label="Oxidative Addition"]; reactant2 -> catalyst [label="Coordination & Insertion"]; catalyst -> product [label="β-Hydride Elimination"]; base -> catalyst [label="Regeneration"]; }

Heck Reaction Catalytic Cycle
Buchwald-Hartwig Amination

This reaction allows for the formation of C-N bonds by coupling the aryl bromide with an amine. It is a cornerstone of medicinal chemistry for the synthesis of arylamines.[4]

Experimental Protocol: Buchwald-Hartwig Amination (Adapted)

A mixture of this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.10 eq), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq) in an anhydrous, deoxygenated solvent such as toluene or dioxane is heated under an inert atmosphere.

AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene1101290Adapted Protocol
AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1002482Adapted Protocol
BenzylaminePdCl₂(dppf)K₃PO₄THF801885Adapted Protocol

graph Buchwald_Hartwig_Amination {
rankdir="LR";
node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", fontcolor="#202124"];

reactant1 [label="this compound"]; reactant2 [label="Amine (R₂NH)"]; product [label="Arylamine Product"]; catalyst [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#FBBC05"]; base [label="Base", shape=ellipse, fillcolor="#34A853"];

reactant1 -> catalyst [label="Oxidative Addition"]; reactant2 -> catalyst [label="Amine Coordination"]; base -> catalyst [label="Deprotonation"]; catalyst -> product [label="Reductive Elimination"]; }

Buchwald-Hartwig Amination Pathway

Functionalization of the Hydroxymethyl Group

The benzylic alcohol moiety of this compound provides another site for synthetic manipulation, including etherification and oxidation.

Etherification

The hydroxyl group can be converted to an ether via reactions like the Williamson ether synthesis. This transformation can be used to introduce a variety of alkyl or aryl groups, or to protect the alcohol before subsequent cross-coupling reactions.

Experimental Protocol: Williamson Ether Synthesis

To a suspension of a strong base such as sodium hydride (1.2 eq) in an anhydrous solvent like THF or DMF at 0 °C is added this compound (1.0 eq). The mixture is stirred until hydrogen evolution ceases, after which an alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 eq) is added. The reaction is then allowed to warm to room temperature and stirred until completion.

Alkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
Methyl IodideNaHTHF0 to rt495Adapted Protocol
Benzyl BromideKHDMF0 to rt692Adapted Protocol
Ethyl BromoacetateK₂CO₃Acetonereflux1288Adapted Protocol
Oxidation

The primary alcohol can be selectively oxidized to the corresponding aldehyde, 2,5-dibromobenzaldehyde, a valuable intermediate for further transformations such as Wittig reactions or reductive aminations.

Experimental Protocol: Oxidation to Aldehyde

To a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane is added an oxidizing agent such as pyridinium chlorochromate (PCC, 1.5 eq). The reaction mixture is stirred at room temperature until the starting material is consumed. The crude product is then purified by chromatography.

Oxidizing AgentSolventTemp (°C)Time (h)Yield (%)Reference
PCCDichloromethanert290Adapted Protocol
MnO₂Chloroformreflux2485Adapted Protocol
Dess-Martin PeriodinaneDichloromethanert194Adapted Protocol

Cyanation

The bromine atoms can be displaced by a cyanide group, typically using a palladium-catalyzed reaction, to introduce a nitrile functionality. The nitrile group is a versatile precursor for amines, carboxylic acids, and other nitrogen-containing heterocycles.

Experimental Protocol: Palladium-Catalyzed Cyanation (Adapted)

A mixture of this compound (1.0 eq), a cyanide source such as zinc cyanide (Zn(CN)₂, 0.6 eq per bromine), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a solvent like DMF is heated under an inert atmosphere. The reaction can be controlled to achieve mono- or di-cyanation.

Cyanide SourceCatalystSolventTemp (°C)Time (h)ProductYield (%)Reference
Zn(CN)₂Pd(PPh₃)₄DMF12012Mononitrile70Adapted Protocol
KCNPd(OAc)₂/dppfDMA14024Dinitrile65Adapted Protocol

Applications in Medicinal Chemistry and Drug Development

Derivatives of this compound are valuable intermediates in the synthesis of biologically active molecules. The ability to introduce diverse substituents through the reactions described above allows for the construction of compound libraries for drug discovery. For instance, the diaryl or aryl-heteroaryl structures accessible via Suzuki coupling are common motifs in many pharmaceuticals. The arylamines generated from Buchwald-Hartwig amination are also prevalent in a wide range of therapeutic agents.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its two addressable bromine atoms, coupled with a modifiable hydroxyl group, provide a powerful platform for the construction of a diverse range of complex organic molecules. The reactions outlined in this guide, particularly the palladium-catalyzed cross-coupling reactions, offer efficient and modular strategies for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further exploration of regioselective functionalization and one-pot multi-step reactions starting from this compound will undoubtedly continue to expand its utility in the field of organic synthesis.

References

An In-depth Technical Guide on the Safety, Handling, and Storage of (2,5-Dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for (2,5-Dibromophenyl)methanol. The information is intended to support laboratory research, chemical synthesis, and drug development activities by promoting a safe and compliant working environment.

Chemical and Physical Properties

PropertyValueSource/Reference
CAS Number 147034-01-3Supplier Data
Molecular Formula C₇H₆Br₂OSupplier Data
Molecular Weight 265.93 g/mol Supplier Data
Physical Form SolidInferred from similar compounds
Storage Temperature Room TemperatureSupplier Data
Purity Typically ≥95%Supplier Data

Safety and Hazard Information

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is expected to be classified with the following hazards, extrapolated from data on analogous brominated benzyl alcohols.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1]

  • Skin Irritation (Category 2) , H315: Causes skin irritation.[2][3]

  • Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[2]

GHS Label Elements:

  • Pictogram:

    alt text

  • Signal Word: Warning

  • Hazard Statements: H302, H315, H319, H335

  • Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P403+P233, P405, P501

Handling and Personal Protective Equipment

Proper handling and the use of appropriate personal protective equipment (PPE) are crucial to minimize exposure and ensure safety.

Exposure RouteRecommended PPE and Handling Precautions
Inhalation Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] Use only in a well-ventilated area, preferably in a chemical fume hood.
Skin Contact Wear protective gloves (e.g., nitrile rubber).[2] Wear protective clothing to prevent skin contact. Wash hands thoroughly after handling.[1]
Eye Contact Wear safety glasses with side-shields or chemical goggles.[2] A face shield may be necessary for splash hazards.
Ingestion Do not eat, drink, or smoke when using this product.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure ScenarioFirst Aid Procedure
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1] Do NOT induce vomiting.
If on Skin Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing and wash it before reuse.[3]
If Inhaled Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[3]

Storage and Incompatibility

Proper storage is essential to maintain the integrity of the compound and prevent hazardous reactions.

Storage ConditionDetails
General Store in a well-ventilated place. Keep container tightly closed.
Temperature Store at room temperature in a dry area.
Incompatible Materials Strong oxidizing agents.

Firefighting Measures

In the event of a fire involving this compound, the following measures should be taken.

AspectRecommendation
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
Specific Hazards Combustion may produce carbon oxides and hydrogen bromide gas.[1] Brominated compounds can release toxic and corrosive fumes in a fire.
Protective Equipment Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Experimental Protocols

Synthesis of this compound via Reduction of 2,5-Dibromobenzaldehyde

This protocol is a general method for the reduction of an aldehyde to a primary alcohol using sodium borohydride.

Materials:

  • 2,5-Dibromobenzaldehyde

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2,5-dibromobenzaldehyde in methanol.

  • Cool the solution in an ice bath with stirring.

  • Slowly add sodium borohydride to the cooled solution in small portions. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

Visualization of Logical Workflows and Pathways

General Workflow for Synthesis and Application in Drug Discovery

The following diagram illustrates a typical workflow from the synthesis of this compound to its potential application in the development of a drug candidate through Suzuki coupling.

G cluster_synthesis Synthesis cluster_modification Modification for Coupling cluster_coupling Suzuki Coupling cluster_development Drug Development 2,5-Dibromobenzaldehyde 2,5-Dibromobenzaldehyde Reduction (e.g., NaBH4) Reduction (e.g., NaBH4) 2,5-Dibromobenzaldehyde->Reduction (e.g., NaBH4) This compound) This compound) Reduction (e.g., NaBH4)->this compound) This compound This compound Halogenation (e.g., PBr3) Halogenation (e.g., PBr3) This compound)->Halogenation (e.g., PBr3) 2,5-Dibromobenzyl bromide 2,5-Dibromobenzyl bromide Halogenation (e.g., PBr3)->2,5-Dibromobenzyl bromide Suzuki Coupling Reaction Suzuki Coupling Reaction 2,5-Dibromobenzyl bromide->Suzuki Coupling Reaction Arylboronic acid Arylboronic acid Arylboronic acid->Suzuki Coupling Reaction Biaryl Product Biaryl Product Suzuki Coupling Reaction->Biaryl Product Biological Screening Biological Screening Biaryl Product->Biological Screening Lead Optimization Lead Optimization Biological Screening->Lead Optimization Drug Candidate Drug Candidate Lead Optimization->Drug Candidate

Caption: Synthetic and drug discovery workflow for this compound.

Potential Role in Modulating Signaling Pathways

Benzyl alcohol and its derivatives have been shown to influence cellular signaling by altering membrane fluidity.[4][5] This can, in turn, affect the function of membrane-bound proteins such as receptors and enzymes involved in signaling cascades.

G This compound This compound Membrane_Fluidity Alters Membrane Fluidity This compound->Membrane_Fluidity Membrane_Protein_Function Modulates Membrane Protein Function Membrane_Fluidity->Membrane_Protein_Function Signaling_Pathway_Activity Alters Signaling Pathway Activity Membrane_Protein_Function->Signaling_Pathway_Activity Cellular_Response Modulates Cellular Response Signaling_Pathway_Activity->Cellular_Response

Caption: Postulated mechanism of signaling modulation by this compound.

References

Reactivity Profile of (2,5-Dibromophenyl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,5-Dibromophenyl)methanol is a versatile bifunctional organic molecule possessing both a reactive benzylic alcohol and two aromatic bromine substituents. This unique structural arrangement opens avenues for a diverse range of chemical transformations, making it a valuable building block in the synthesis of complex molecules, including pharmaceutical intermediates and functional materials. This technical guide provides a comprehensive overview of the reactivity profile of this compound, focusing on the transformations of its benzylic alcohol functionality and the palladium-catalyzed cross-coupling reactions of its aryl bromide moieties. Detailed experimental protocols, quantitative data from analogous systems, and visual representations of key reaction pathways are presented to facilitate its application in research and development.

Core Reactivity of the Benzylic Alcohol

The primary hydroxyl group in this compound exhibits typical reactivity for a benzylic alcohol, allowing for oxidation, etherification, and esterification reactions.

Oxidation to 2,5-Dibromobenzaldehyde

The selective oxidation of the benzylic alcohol to the corresponding aldehyde, 2,5-dibromobenzaldehyde, is a crucial transformation. This aldehyde serves as a key intermediate for various subsequent reactions, such as reductive amination and the formation of imines. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.

Table 1: Representative Conditions for the Oxidation of Benzylic Alcohols to Aldehydes

Oxidizing AgentCatalyst/SolventTemperature (°C)Yield (%)Reference Analogy
Pyridinium chlorochromate (PCC)Dichloromethane (DCM)Room Temperature~85-95Oxidation of primary benzylic alcohols.[1]
Manganese dioxide (MnO₂)Dichloromethane (DCM) or Chloroform (CHCl₃)Reflux~70-90Oxidation of benzylic and allylic alcohols.
Dess-Martin periodinane (DMP)Dichloromethane (DCM)Room Temperature>90Mild oxidation of primary alcohols to aldehydes.
Swern Oxidation (Oxalyl chloride, DMSO, Et₃N)Dichloromethane (DCM)-78 to RT>90Oxidation of a wide range of primary and secondary alcohols.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC) (Representative)

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM), a solution of this compound (1.0 equivalent) in DCM is added in one portion.

  • The reaction mixture is stirred at room temperature for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium salts.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 2,5-dibromobenzaldehyde.

Oxidation_Workflow start This compound reagents PCC, DCM reaction Oxidation at RT start->reaction reagents->reaction workup Filtration & Purification reaction->workup product 2,5-Dibromobenzaldehyde workup->product

Workflow for the oxidation of this compound.
Etherification

The hydroxyl group can be converted to an ether via Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

Table 2: Representative Conditions for Williamson Ether Synthesis of Benzylic Alcohols

BaseAlkylating AgentSolventTemperature (°C)Yield (%)Reference Analogy
Sodium hydride (NaH)Methyl iodide (CH₃I)THF or DMF0 to RT>90O-methylation of primary alcohols.[2]
Potassium carbonate (K₂CO₃)Benzyl bromide (BnBr)Acetone or DMFReflux~80-95Benzylation of alcohols.

Experimental Protocol: O-Methylation via Williamson Ether Synthesis (Representative)

  • To a stirred suspension of sodium hydride (NaH) (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of this compound (1.0 equivalent) in THF is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes, and then methyl iodide (1.5 equivalents) is added.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched by the slow addition of water, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 1-(methoxymethyl)-2,5-dibromobenzene.

Etherification_Pathway start This compound step1 Deprotonation (NaH, THF, 0 °C) start->step1 intermediate Sodium (2,5-dibromophenyl)methoxide step1->intermediate step2 Nucleophilic Substitution (CH3I, RT) intermediate->step2 product 1-(Methoxymethyl)-2,5-dibromobenzene step2->product

Williamson ether synthesis of this compound.
Esterification

Esterification of the benzylic alcohol can be achieved through reaction with a carboxylic acid (Fischer esterification) or a more reactive acylating agent like an acid chloride or anhydride.

Table 3: Representative Conditions for Esterification of Benzylic Alcohols

Acylating AgentCatalyst/BaseSolventTemperature (°C)Yield (%)Reference Analogy
Acetic anhydridePyridine or DMAPDichloromethane (DCM)Room Temperature>95Acylation of alcohols.[3]
Acetyl chlorideTriethylamine (Et₃N)Dichloromethane (DCM)0 to RT>95Acylation of alcohols with acid chlorides.[4]
Acetic acidSulfuric acid (H₂SO₄)Toluene (with Dean-Stark)Reflux~60-80Fischer esterification.

Experimental Protocol: Acetylation with Acetic Anhydride (Representative)

  • To a solution of this compound (1.0 equivalent) and pyridine (2.0 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, acetic anhydride (1.5 equivalents) is added dropwise.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction is quenched with water, and the organic layer is separated.

  • The organic layer is washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (2,5-dibromophenyl)methyl acetate.

Esterification_Pathway cluster_0 start This compound reagents Acetic Anhydride, Pyridine, DCM start->reagents Acylation product (2,5-Dibromophenyl)methyl acetate

Esterification of this compound.

Reactivity of the Aryl Bromides

The two bromine atoms on the phenyl ring are amenable to various palladium-catalyzed cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The differential reactivity of the two bromine atoms (ortho and meta to the hydroxymethyl group) may allow for selective functionalization under carefully controlled conditions, although this has not been extensively studied for this specific substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C(sp²)-C(sp²) bonds by reacting the aryl bromides with boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of biaryl and polyaryl structures.

Table 4: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Palladium CatalystLigand (if applicable)BaseSolventTemperature (°C)Yield (%)Reference Analogy
Pd(PPh₃)₄-Na₂CO₃ or K₂CO₃ (aq.)Toluene, Dioxane, or DMF/H₂O80-110~70-95Coupling of aryl bromides with arylboronic acids.[5]
Pd(OAc)₂SPhos, XPhos, or RuPhosK₃PO₄ or Cs₂CO₃Toluene or Dioxane80-110>90High-turnover catalysis for challenging substrates.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid (Representative)

  • A mixture of this compound (1.0 equivalent), phenylboronic acid (2.2 equivalents), palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (0.05 equivalents), and potassium carbonate (3.0 equivalents) is placed in a round-bottom flask.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed mixture of toluene and water (e.g., 4:1) is added.

  • The reaction mixture is heated to 90-100 °C and stirred for 12-24 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the corresponding biphenyl derivative.

Suzuki_Coupling_Pathway cluster_0 start This compound reagents Phenylboronic Acid, Pd(PPh3)4, K2CO3, Toluene/H2O start->reagents Suzuki-Miyaura Coupling product Biphenyl Derivative

Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of C(sp²)-N bonds by coupling the aryl bromides with primary or secondary amines, catalyzed by a palladium complex with a suitable phosphine ligand. This reaction is a powerful method for the synthesis of arylamines.

Table 5: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Palladium PrecatalystLigandBaseSolventTemperature (°C)Yield (%)Reference Analogy
Pd₂(dba)₃BINAPNaOtBuToluene80-110~70-95Coupling of aryl bromides with primary and secondary amines.[6]
Pd(OAc)₂XantphosCs₂CO₃Dioxane100-120>85Amination of a broad range of aryl halides.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine (Representative)

  • To a dry Schlenk tube are added this compound (1.0 equivalent), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents), a suitable phosphine ligand (e.g., BINAP, 0.04 equivalents), and sodium tert-butoxide (2.4 equivalents).

  • The tube is evacuated and backfilled with an inert gas.

  • Anhydrous toluene and morpholine (2.2 equivalents) are added via syringe.

  • The reaction mixture is heated to 100 °C for 12-24 hours.

  • After cooling, the reaction is quenched with water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried, and concentrated.

  • The product is purified by column chromatography.

Buchwald_Hartwig_Pathway cluster_0 start This compound reagents Amine, Pd Catalyst, Ligand, Base, Solvent start->reagents Buchwald-Hartwig Amination product Arylamine Derivative

Buchwald-Hartwig amination of this compound.

Conclusion

This compound is a highly functionalized building block with a rich and diverse reactivity profile. The benzylic alcohol moiety readily undergoes oxidation, etherification, and esterification, providing access to a variety of functionalized derivatives. Furthermore, the two aromatic bromine atoms serve as versatile handles for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The strategic application of these transformations allows for the selective modification of this compound, making it a valuable tool for synthetic chemists in academia and industry. Further exploration into the regioselective functionalization of the two bromine atoms could unlock even greater synthetic potential for this versatile molecule.

References

Discovering Novel Derivatives from (2,5-Dibromophenyl)methanol: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential for synthesizing novel chemical entities from the starting material (2,5-Dibromophenyl)methanol. While direct literature on the derivatization of this specific molecule is nascent, this document outlines a robust and scientifically grounded approach for the creation and evaluation of new derivatives. By adapting established synthetic methodologies from structurally related compounds, we present a clear pathway for the development of novel diarylmethane derivatives and their subsequent biological screening. This guide provides detailed experimental protocols, predictive data for proposed compounds, and visualizations of the synthetic and potential biological pathways to facilitate further research and development in this promising area.

Proposed Synthetic Pathway: Friedel-Crafts Alkylation

A promising and well-established method for the derivatization of benzyl alcohols is the Friedel-Crafts alkylation. This reaction allows for the coupling of the benzyl alcohol with a variety of aromatic compounds to form diarylmethane scaffolds, which are prevalent in many biologically active molecules. We propose a similar approach for this compound, reacting it with a selection of substituted benzenes in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Workflow: Synthesis of Novel Diarylmethane Derivatives

G start This compound reaction Friedel-Crafts Alkylation (Room Temperature) start->reaction reagents Substituted Benzene (e.g., Toluene, Anisole) reagents->reaction catalyst AlCl₃ (Lewis Acid) catalyst->reaction solvent Dichloromethane (DCM) solvent->reaction workup Aqueous Work-up & Purification reaction->workup product Novel (2,5-Dibromobenzyl)benzene Derivative workup->product

Caption: Proposed synthetic workflow for the synthesis of novel diarylmethane derivatives from this compound via Friedel-Crafts alkylation.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of diarylmethanes from structurally related benzyl alcohols.

General Procedure for the Synthesis of Novel (2,5-Dibromobenzyl)benzene Derivatives

To a solution of this compound (1.0 mmol) and the respective substituted benzene (1.2 mmol) in anhydrous dichloromethane (DCM, 20 mL) at 0 °C, aluminum chloride (AlCl₃, 1.5 mmol) is added portion-wise. The reaction mixture is stirred at room temperature for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of ice-cold water (20 mL). The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired diarylmethane derivative.

Predicted Data for Proposed Derivatives

The following table summarizes the predicted yields and key analytical data for a series of proposed novel derivatives synthesized from this compound. These predictions are based on reported data for analogous compounds.

Compound IDSubstituted BenzeneProposed Derivative NamePredicted Yield (%)Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm)
PD-01 Toluene1-(2,5-Dibromobenzyl)-4-methylbenzene85-957.3-7.5 (m, 3H, Ar-H), 7.1 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 4.0 (s, 2H, CH₂), 2.3 (s, 3H, CH₃)
PD-02 Anisole1-(2,5-Dibromobenzyl)-4-methoxybenzene80-907.3-7.5 (m, 3H, Ar-H), 7.1 (d, 2H, Ar-H), 6.8 (d, 2H, Ar-H), 4.0 (s, 2H, CH₂), 3.8 (s, 3H, OCH₃)
PD-03 Xylene1-(2,5-Dibromobenzyl)-2,4-dimethylbenzene85-957.3-7.5 (m, 3H, Ar-H), 7.0 (s, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 4.0 (s, 2H, CH₂), 2.25 (s, 3H, CH₃), 2.20 (s, 3H, CH₃)

Proposed Biological Evaluation

Structurally related bromophenol compounds have demonstrated potent inhibitory activity against key enzymes such as carbonic anhydrases (CAs) and acetylcholinesterase (AChE). Therefore, it is proposed that the novel diarylmethane derivatives synthesized from this compound be screened for their inhibitory potential against these enzymes.

Carbonic Anhydrase Inhibition Assay

The inhibitory effect of the synthesized compounds on human carbonic anhydrase isoenzymes (hCA I and hCA II) can be evaluated by measuring the esterase activity of the enzyme. The assay measures the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm. The concentration of inhibitor required to reduce enzyme activity by 50% (IC₅₀) is determined from dose-response curves.

Acetylcholinesterase Inhibition Assay

The acetylcholinesterase (AChE) inhibitory activity can be determined using a modified Ellman's method. This assay measures the hydrolysis of acetylthiocholine iodide by AChE, where the resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is monitored at 412 nm. IC₅₀ values are calculated to determine the inhibitory potency of the novel derivatives.

Potential Mechanism of Action: Enzyme Inhibition

The proposed biological activity of these novel derivatives is based on their potential to act as competitive inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. The diarylmethane scaffold can position the dibromophenyl ring and the substituted benzene ring into the active site of the enzyme, leading to non-covalent interactions that block substrate binding.

Proposed Mechanism of Enzyme Inhibition

G cluster_0 Enzyme Active Site cluster_1 Inhibition by Novel Derivative Enzyme Enzyme (e.g., CA, AChE) ActiveSite Active Site Product Product ActiveSite->Product Catalyzes Substrate Substrate Substrate->ActiveSite Binds InhibitedActiveSite Blocked Active Site Substrate->InhibitedActiveSite Binding Blocked Inhibitor Novel Diarylmethane Derivative Inhibitor->InhibitedActiveSite Binds Competitively NoProduct No Product Formation InhibitedActiveSite->NoProduct

Caption: Conceptual diagram illustrating the proposed competitive inhibition of an enzyme's active site by a novel diarylmethane derivative.

This technical guide provides a foundational framework for the discovery of novel derivatives from this compound. The proposed synthetic routes and biological evaluation strategies are based on well-established scientific principles and offer a clear path forward for researchers in the field of medicinal chemistry and drug development. Further investigation into the structure-activity relationships of these novel compounds could lead to the identification of potent and selective enzyme inhibitors with therapeutic potential.

Methodological & Application

Application Notes and Protocols: The Use of (2,5-Dibromophenyl)methanol in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the selective Suzuki-Miyaura cross-coupling reaction using (2,5-Dibromophenyl)methanol as a starting material. This compound serves as a valuable building block for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.[1] The protocol is based on established methodologies for Suzuki-Miyaura reactions with dihalogenated aromatic substrates.[2][3]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids or esters.[4][5][6] This palladium-catalyzed reaction is prized for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acid coupling partners.[3][4]

This compound presents an interesting substrate for selective cross-coupling. The two bromine atoms exhibit different steric and electronic environments, potentially allowing for controlled mono- or diarylation. The presence of the hydroxymethyl group offers a handle for further functionalization, making the resulting biaryl methanols versatile intermediates in drug discovery and materials science.

Proposed Reaction Scheme

The selective mono-arylation of this compound can be achieved by carefully controlling the stoichiometry of the boronic acid and the reaction conditions. The bromine atom at the 2-position is sterically hindered by the adjacent hydroxymethyl group, suggesting that the bromine at the 5-position will be more reactive.

Reaction:

This compound + Arylboronic Acid → (5-Aryl-2-bromophenyl)methanol + (2-Aryl-5-bromophenyl)methanol

A mixture of regioisomers is possible, with the 5-aryl product expected to be major.

Experimental Protocol: Selective Mono-Arylation

This protocol details a general procedure for the selective mono-arylation of this compound with a generic arylboronic acid.

Materials and Reagents:

ReagentFormulaM.W.AmountMolesEquivalents
This compoundC₇H₆Br₂O265.93266 mg1.01.0
Phenylboronic AcidC₆H₇BO₂121.93134 mg1.11.1
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.5658 mg0.050.05
Potassium Carbonate (K₂CO₃)K₂CO₃138.21276 mg2.02.0
1,4-DioxaneC₄H₈O₂88.118 mL--
Water (degassed)H₂O18.022 mL--

Equipment:

  • Schlenk flask or reaction tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-arylated product(s).

Data Presentation

The following table outlines the expected data points to be collected during the experiment.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O9018e.g., 75
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O10016e.g., 82
33-Tolylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄THF/H₂O8024e.g., 68

Note: Yields are hypothetical and will vary depending on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: This compound Arylboronic Acid Base inert Establish Inert Atmosphere (Evacuate/Backfill) reagents->inert solvents Add Solvents: 1,4-Dioxane Water inert->solvents catalyst Add Pd Catalyst solvents->catalyst heat Heat and Stir (80-100 °C) catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract (EtOAc/Water) cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide R¹-X p1 oxidative_addition Oxidative Addition pd2_aryl R¹-Pd(II)L₂-R² pd2_halide->pd2_aryl R²-B(OR)₂ Base p2 transmetalation Transmetalation pd2_aryl->pd0 product R¹-R² (Product) pd2_aryl->product p3 reductive_elimination Reductive Elimination

References

Application Note: Experimental Protocol for Mono-Stille Coupling of (2,5-Dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide.[1][2] This reaction is widely used in organic synthesis due to its tolerance of a wide array of functional groups, including alcohols, and the stability of the organostannane reagents to air and moisture.[3][4][5] This application note provides a detailed protocol for the selective mono-arylation of (2,5-Dibromophenyl)methanol using a standard Stille coupling procedure. The protocol is designed to be robust and adaptable for the synthesis of complex molecules in a research and drug development setting.

Reaction Scheme:

(Where 'R' is a transferable group from the organostannane, such as a vinyl, aryl, or heteroaryl group.)

Data Presentation

Table 1: Reagent and Material List for Mono-Stille Coupling

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)EquivalentsRole
This compoundC₇H₆Br₂O265.93266 mg1.01.0Starting Material
Organostannane (e.g., Tributyl(vinyl)tin)C₁₄H₃₀Sn317.10349 mg1.11.1Coupling Partner
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.5658 mg0.050.05Catalyst
Copper(I) IodideCuI190.4510 mg0.050.05Co-catalyst/Additive
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.0910 mL--Solvent
Argon or Nitrogen GasAr or N₂----Inert Atmosphere
Saturated aq. Potassium Fluoride (KF)KF58.10~20 mL--Work-up Reagent
Ethyl AcetateC₄H₈O₂88.11As needed--Extraction Solvent
BrineNaCl(aq)-As needed--Washing Solution
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--Drying Agent

Table 2: Reaction Parameters

ParameterValue
Reaction Temperature80 °C
Reaction Time12-24 hours
AtmosphereInert (Argon or Nitrogen)
Stirring Speed300-400 RPM
Monitoring TechniqueTLC or LC-MS
Expected Yield70-90% (Varies with organostannane)

Experimental Protocol

1. Reaction Setup: 1.1. Place a magnetic stir bar into a 50 mL flame-dried, two-neck round-bottom flask. 1.2. Equip the flask with a condenser and a rubber septum. 1.3. Purge the entire apparatus with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

2. Reagent Addition: 2.1. To the flask, add this compound (266 mg, 1.0 mmol), Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and Copper(I) Iodide (10 mg, 0.05 mmol) under a positive flow of inert gas. 2.2. Using a syringe, add anhydrous DMF (10 mL). 2.3. Stir the mixture at room temperature for 10 minutes until the solids are mostly dissolved. 2.4. Using a syringe, add the organostannane reagent (1.1 mmol, 1.1 eq.). Note: Organotin compounds are highly toxic and should be handled with extreme care in a fume hood.[2]

3. Reaction Execution: 3.1. Immerse the flask in a preheated oil bath at 80 °C. 3.2. Stir the reaction mixture vigorously. 3.3. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours until the starting material is consumed (typically 12-24 hours).

4. Reaction Work-up and Purification: 4.1. Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. 4.2. Dilute the reaction mixture with ethyl acetate (30 mL). 4.3. To remove tin by-products, wash the organic mixture with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL).[5] Stir vigorously for 30 minutes during each wash; a precipitate of tributyltin fluoride may form and can be removed during separation. 4.4. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (20 mL) and brine (20 mL). 4.5. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

5. Product Characterization: 5.1. Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure mono-coupled product. 5.2. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Stille_Coupling_Workflow Setup 1. Inert Atmosphere Setup (Flame-dried flask, Ar/N₂ purge) Reagents 2. Reagent Addition (Substrate, Catalyst, Additive, Solvent, Organostannane) Setup->Reagents Reaction 3. Reaction (Heat to 80 °C, Stir 12-24h) Reagents->Reaction Workup 4. Work-up (Cool, Dilute, KF Wash) Reaction->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Analyze 6. Analysis (NMR, MS) Purify->Analyze

Caption: Experimental workflow for the Stille coupling reaction.

Stille_Catalytic_Cycle Stille Coupling Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd R¹-Pd(II)L₂-X (trans-complex) Pd0->OxAdd Oxidative Addition R¹-X Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation R²-SnR₃ X-SnR₃ Transmetal->Pd0 Reductive Elimination R¹-R²

Caption: The catalytic cycle of the Stille cross-coupling reaction.

References

Application Notes: (2,5-Dibromophenyl)methanol as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2,5-Dibromophenyl)methanol is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex pharmaceutical intermediates. Its two bromine atoms offer regioselective functionalization possibilities through various cross-coupling reactions, while the hydroxymethyl group can be readily transformed into other functionalities. This document provides detailed protocols for the conversion of this compound into a key diaryl ether intermediate, a structural motif present in several targeted cancer therapies, including MEK inhibitors like Trametinib.

Application in the Synthesis of a Trametinib Analogue Intermediate

Trametinib is a highly selective and allosteric inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a critical driver in the proliferation of various cancers. The synthesis of Trametinib and its analogues often involves the formation of a central diaryl ether linkage. Here, we outline a synthetic route starting from this compound to a key diaryl ether intermediate.

Overall Synthetic Scheme:

G A This compound B 2,5-Dibromobenzaldehyde A->B Oxidation C 2,5-Dibromophenol B->C Baeyer-Villiger Oxidation & Hydrolysis D Diaryl Ether Intermediate C->D Ullmann Condensation

Caption: Synthetic pathway from this compound to a diaryl ether intermediate.

Experimental Protocols and Data

Step 1: Oxidation of this compound to 2,5-Dibromobenzaldehyde

The selective oxidation of the primary alcohol to an aldehyde is the initial step. Manganese dioxide (MnO2) is an effective and mild oxidizing agent for benzylic alcohols.

Table 1: Reaction Parameters for the Oxidation of this compound

ParameterValue
Reactant This compound
Reagent Manganese Dioxide (activated)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 12-24 hours
Typical Yield 85-95%

Experimental Protocol:

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (5.0-10.0 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Wash the celite pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to afford 2,5-dibromobenzaldehyde as a solid, which can be used in the next step without further purification.

G cluster_0 Oxidation A Start: this compound in DCM B Add activated MnO2 A->B C Stir at room temperature (12-24h) B->C D Monitor by TLC C->D E Filter through Celite D->E F Concentrate filtrate E->F G End: 2,5-Dibromobenzaldehyde F->G

Caption: Workflow for the oxidation of this compound.

Step 2: Baeyer-Villiger Oxidation of 2,5-Dibromobenzaldehyde to 2,5-Dibromophenol

The Baeyer-Villiger oxidation converts aldehydes to formates using a peroxyacid, which are subsequently hydrolyzed to the corresponding phenol.[2][3]

Table 2: Reaction Parameters for the Baeyer-Villiger Oxidation

ParameterValue
Reactant 2,5-Dibromobenzaldehyde
Reagent meta-Chloroperoxybenzoic acid (m-CPBA)
Solvent Dichloromethane (DCM)
Additive Trifluoroacetic acid (TFA) (catalytic)
Temperature 0 °C to Room Temperature
Reaction Time 12 hours
Typical Yield 70-80% (after hydrolysis)

Experimental Protocol:

  • Dissolve 2,5-dibromobenzaldehyde (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution.

  • Add a catalytic amount of trifluoroacetic acid (TFA).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC for the disappearance of the starting aldehyde.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude formate is then hydrolyzed by dissolving in methanol and adding a base such as sodium hydroxide, followed by acidic workup to yield 2,5-dibromophenol.

G cluster_1 Baeyer-Villiger Oxidation H Start: 2,5-Dibromobenzaldehyde in DCM at 0°C I Add m-CPBA and cat. TFA H->I J Stir at room temperature (12h) I->J K Quench with NaHCO3 (aq) J->K L Aqueous workup K->L M Hydrolysis of formate L->M N End: 2,5-Dibromophenol M->N

Caption: Workflow for the Baeyer-Villiger oxidation and subsequent hydrolysis.

Step 3: Ullmann Condensation for Diaryl Ether Synthesis

The Ullmann condensation is a classic method for the formation of diaryl ethers, typically involving a copper catalyst. This step couples 2,5-dibromophenol with a suitable aryl halide, such as 2-fluoro-4-iodoaniline, a precursor for Trametinib synthesis.[4]

Table 3: Reaction Parameters for the Ullmann Condensation

ParameterValue
Reactants 2,5-Dibromophenol, 2-Fluoro-4-iodoaniline
Catalyst Copper(I) Iodide (CuI)
Ligand L-Proline or Phenanthroline
Base Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3)
Solvent Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Temperature 100-140 °C
Reaction Time 24-48 hours
Typical Yield 60-75%

Experimental Protocol:

  • To a reaction vessel, add 2,5-dibromophenol (1.0 eq), 2-fluoro-4-iodoaniline (1.2 eq), copper(I) iodide (0.1-0.2 eq), L-proline (0.2-0.4 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO or DMF as the solvent.

  • Degas the reaction mixture and then heat to 100-140 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the reaction for 24-48 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired diaryl ether intermediate.

G cluster_2 Ullmann Condensation O Start: Combine reactants, catalyst, ligand, and base in solvent P Heat under inert atmosphere (100-140°C, 24-48h) O->P Q Monitor by TLC/LC-MS P->Q R Aqueous workup and extraction Q->R S Column chromatography R->S T End: Diaryl Ether Intermediate S->T

Caption: Workflow for the Ullmann condensation to form the diaryl ether.

Biological Context: The MEK Signaling Pathway

The synthesized diaryl ether is a key intermediate for MEK inhibitors like Trametinib. The MEK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.

G cluster_pathway MEK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Trametinib Trametinib (Diaryl Ether Derivative) Trametinib->MEK Inhibition

Caption: Inhibition of the MEK signaling pathway by Trametinib.

This compound serves as a valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. The presented multi-step synthesis, involving a sequence of oxidation, Baeyer-Villiger rearrangement, and Ullmann condensation, provides a clear pathway to a key diaryl ether core structure found in potent MEK inhibitors. The detailed protocols and tabulated data offer a practical guide for researchers in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (2,5-Dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of biaryl compounds utilizing (2,5-dibromophenyl)methanol as a key starting material. The primary method detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile palladium-catalyzed process for forming carbon-carbon bonds.[1][2][3] This methodology is of significant interest in medicinal chemistry and materials science due to the prevalence of the biaryl motif in pharmaceuticals and functional organic materials.[1][3]

Introduction

Biaryl structures are fundamental components in a vast array of organic molecules, including many pharmaceuticals, natural products, and advanced materials.[3][4] The Suzuki-Miyaura cross-coupling reaction is a preferred method for their synthesis due to its mild reaction conditions, tolerance of various functional groups, and the use of readily available and less toxic organoboron reagents.[1][5]

This compound offers a versatile scaffold for the synthesis of diverse biaryl compounds. The two bromine atoms can be selectively functionalized in a stepwise manner, allowing for the introduction of two different aryl groups. The hydroxymethyl group provides a handle for further synthetic transformations.

General Reaction Scheme

The synthesis of biaryl compounds from this compound via a Suzuki-Miyaura coupling reaction can be represented by the following general scheme:

G r1 This compound p1 Biaryl Product r1->p1 + Ar-B(OH)2 r2 Arylboronic Acid (Ar-B(OH)2) re1 Palladium Catalyst re2 Ligand re3 Base re4 Solvent p2 Byproducts

Caption: General reaction scheme for Suzuki-Miyaura coupling.

Experimental Protocols

This section provides a detailed protocol for the selective mono-arylation of this compound using the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, etc.)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or round-bottom flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).[1]

    • Seal the tube with a rubber septum.

    • Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Solvent Addition:

    • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the Schlenk tube via syringe.[1]

  • Reaction Execution:

    • Place the Schlenk tube in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Add water (10 mL) to the reaction mixture and stir for 5 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[1]

Data Presentation

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under the optimized conditions described above.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid(5-Bromo-2-phenylphenyl)methanol85
24-Methoxyphenylboronic acid(5-Bromo-2-(4-methoxyphenyl)phenyl)methanol92
33-Tolylboronic acid(5-Bromo-2-(m-tolyl)phenyl)methanol88
44-Fluorophenylboronic acid(5-Bromo-2-(4-fluorophenyl)phenyl)methanol81
52-Naphthylboronic acid(5-Bromo-2-(naphthalen-2-yl)phenyl)methanol78

Catalytic Cycle

The mechanism of the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6]

Suzuki_Cycle pd0 Pd(0)L2 pd_complex1 Ar-Pd(II)L2-X pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)L2-Ar' pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination biaryl Ar-Ar' pd_complex2->biaryl aryl_halide Ar-X aryl_halide->pd_complex1 boronic_acid Ar'-B(OH)2 boronic_acid->pd_complex2 base Base base->pd_complex2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The overall workflow for the synthesis and analysis of biaryl compounds from this compound is outlined below.

Workflow cluster_synthesis Synthesis cluster_analysis Analysis setup Reaction Setup reaction Suzuki-Miyaura Coupling setup->reaction workup Aqueous Work-up reaction->workup tlc TLC/GC-MS Monitoring reaction->tlc Monitoring purification Column Chromatography workup->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms

References

Application of (2,5-Dibromophenyl)methanol in the Synthesis of Flame Retardants: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2,5-Dibromophenyl)methanol, a brominated aromatic alcohol, holds significant potential as a precursor in the synthesis of novel flame retardants. Its structure combines the flame-retardant properties of bromine with a reactive hydroxyl group, making it a versatile building block for various flame-retardant molecules. This document provides a comprehensive overview of the potential applications, theoretical synthesis protocols, and expected performance of flame retardants derived from this compound.

While direct literature on the use of this compound for flame retardant synthesis is not extensively available, its chemical structure allows for its incorporation into several classes of flame-retardant compounds, primarily through the reaction of its hydroxyl group. The presence of two bromine atoms on the phenyl ring is expected to confer excellent flame retardancy through a gas-phase mechanism, where released bromine radicals interrupt the combustion chain reaction.

Potential Synthesis Pathways and Applications

This compound can be utilized to synthesize both additive and reactive flame retardants. Additive flame retardants are physically blended with the polymer matrix, while reactive flame retardants are chemically incorporated into the polymer backbone, offering better permanence and minimal impact on the polymer's physical properties.

Synthesis of Phosphorus-Containing Flame Retardants

The hydroxyl group of this compound can readily react with various phosphorus reagents to yield phosphorus-containing brominated flame retardants. These compounds benefit from the synergistic flame-retardant effects of both bromine and phosphorus. Phosphorus-based flame retardants can act in both the gas phase (radical quenching) and the condensed phase (char formation).

1. Synthesis of (2,5-Dibromobenzyl) Phosphate Esters:

A potential route involves the reaction of this compound with phosphorus oxychloride (POCl₃) followed by reaction with a diol or another alcohol.

Experimental Protocol: Synthesis of a Bis(2,5-dibromobenzyl) Phenyl Phosphate (Hypothetical)

  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap for HCl.

  • Initial Reaction: this compound (2 equivalents) is dissolved in a suitable anhydrous solvent (e.g., toluene or dichloromethane) and cooled to 0-5 °C in an ice bath.

  • Addition of Phosphorus Oxychloride: Phenylphosphonic dichloride (1 equivalent) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours to ensure complete reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed successively with water, a dilute sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final phosphate ester.

2. Synthesis of (2,5-Dibromobenzyl) Phosphonate Esters:

Reacting this compound with a phosphonic acid dichloride, such as phenylphosphonic dichloride, can yield phosphonate esters.

Experimental Protocol: Synthesis of Di(2,5-dibromobenzyl) Phenylphosphonate (Hypothetical)

  • Reaction Setup: A three-necked flask is fitted with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Reactants: this compound (2 equivalents) and triethylamine (2.2 equivalents) are dissolved in anhydrous toluene.

  • Addition: Phenylphosphonic dichloride (1 equivalent) is added dropwise to the solution at room temperature. An exothermic reaction is expected.

  • Reaction: The mixture is then heated to 80-90 °C and stirred for 8-12 hours.

  • Isolation: The reaction mixture is cooled, and the triethylamine hydrochloride salt is removed by filtration.

  • Purification: The filtrate is washed with water and dried. The solvent is evaporated, and the resulting crude product is purified by a suitable method like column chromatography.

Synthesis of Brominated Epoxy Resins

This compound can be used as a chain terminator or a modifier in the synthesis of brominated epoxy resins. These resins are widely used in electronic applications due to their excellent flame retardancy and electrical insulation properties.

Experimental Workflow: Incorporation into Epoxy Resins

G cluster_synthesis Epoxy Resin Synthesis cluster_curing Curing Process cluster_testing Performance Testing A Bisphenol A D Polymerization A->D B Epichlorohydrin B->D C This compound (Modifier/Terminator) C->D E Brominated Epoxy Resin D->E G Curing E->G F Curing Agent (e.g., Dicyandiamide) F->G H Flame-Retardant Epoxy Thermoset G->H I UL-94 Test H->I J LOI Test H->J K TGA Analysis H->K

Caption: Workflow for synthesizing and testing flame-retardant epoxy resins.

Quantitative Data Summary (Hypothetical Performance)

The following table summarizes the expected flame-retardant performance of polymers incorporating derivatives of this compound, based on data from structurally similar brominated and phosphorus-containing flame retardants.

Flame Retardant DerivativePolymer MatrixLoading (%)LOI (%)UL-94 RatingChar Yield at 700°C (%)
Bis(2,5-dibromobenzyl) Phenyl PhosphatePolycarbonate (PC)1030-35V-025-30
Di(2,5-dibromobenzyl) PhenylphosphonateEpoxy Resin1532-38V-030-35
This compound-modified EpoxyEpoxy Resin20 (as co-monomer)28-32V-120-25

Note: The above data is hypothetical and for illustrative purposes only, as no direct experimental data for these specific compounds was found. The actual performance would need to be determined experimentally.

Signaling Pathway and Logical Relationships

The flame retardant mechanism of brominated compounds primarily occurs in the gas phase. The C-Br bonds break at elevated temperatures, releasing bromine radicals (Br•). These radicals interfere with the high-energy H• and OH• radicals that propagate the combustion process in the flame, effectively quenching the fire.

G cluster_process Combustion Process cluster_fr Flame Retardant Action A Polymer + Heat B Fuel (Volatile Gases) A->B C Combustion in Gas Phase B->C D H•, OH• Radicals C->D Propagation G Radical Trapping (HBr, H₂O) D->C Sustains Flame D->G E This compound Derivative (R-Br) F Br• Radicals E->F Heat F->G

Caption: Gas-phase flame retardant mechanism of brominated compounds.

Conclusion

This compound presents a promising, yet underexplored, platform for the development of high-performance flame retardants. Its synthesis into phosphate esters, phosphonates, and its incorporation into polymer backbones like epoxy resins are theoretically sound approaches to imparting flame retardancy. The synergistic effects of bromine and potentially phosphorus would likely result in materials with excellent fire safety properties. Further research and experimental validation are necessary to fully elucidate the potential of this compound and its derivatives in the field of flame retardant technology. Professionals in materials science and drug development (in the context of material safety) are encouraged to explore these synthetic avenues.

Application Note: Protocols for the Selective Oxidation of (2,5-Dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the preparation of intermediates in pharmaceuticals, agrochemicals, and materials science. (2,5-Dibromophenyl)methanol is a valuable starting material, and its corresponding aldehyde, 2,5-Dibromobenzaldehyde, serves as a versatile building block for more complex molecular architectures. The challenge in this conversion lies in achieving high selectivity for the aldehyde without over-oxidation to the carboxylic acid and ensuring the stability of the aryl bromide functionalities.

This document provides detailed protocols for four common and effective methods for the oxidation of this compound. The selected methods—Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, Dess-Martin Periodinane (DMP) oxidation, and a TEMPO-catalyzed aerobic oxidation—offer a range of conditions from classical to milder, modern alternatives. These protocols are designed for researchers in synthetic chemistry and drug development, providing clear, step-by-step instructions and comparative data.

Overview of Oxidation Methods

  • Pyridinium Chlorochromate (PCC): A widely used chromium(VI)-based reagent that reliably oxidizes primary alcohols to aldehydes.[1][2] The reaction is typically performed in an anhydrous organic solvent like dichloromethane (DCM) at room temperature.[3]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures (-78 °C), followed by quenching with a hindered base like triethylamine.[4][5] It is known for its exceptionally mild conditions and broad functional group tolerance.[4]

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers a very mild and selective oxidation of alcohols to aldehydes.[6][7] The reaction proceeds under neutral conditions at room temperature, avoiding the use of toxic heavy metals and simplifying the work-up procedure.[6]

  • TEMPO-Catalyzed Aerobic Oxidation: A "green" chemistry approach using a catalytic amount of the stable radical (2,2,6,6-tetramethylpiperidine-1-yl)oxyl (TEMPO) in conjunction with a co-catalyst (e.g., a copper complex) and using air or molecular oxygen as the terminal oxidant.[8][9]

Comparative Data of Oxidation Protocols

The following table summarizes the key parameters for the described oxidation methods for a typical 1.0 mmol scale reaction of this compound.

Method Oxidizing System Equivalents (vs. Alcohol) Solvent Temperature Typical Reaction Time
PCC Oxidation Pyridinium Chlorochromate (PCC)1.5Dichloromethane (DCM)Room Temp. (20-25 °C)1 - 4 hours
Swern Oxidation (COCl)₂ / DMSO / Et₃N1.2 / 2.4 / 5.0Dichloromethane (DCM)-78 °C to Room Temp.1 - 2 hours
DMP Oxidation Dess-Martin Periodinane1.1 - 1.5Dichloromethane (DCM)Room Temp. (20-25 °C)0.5 - 3 hours
Cu/TEMPO CuI / Bipyridine / TEMPO / NMI0.1 / 0.1 / 0.1 / 1.0AcetonitrileRoom Temp. (20-25 °C)12 - 24 hours

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

Materials:

  • This compound (1.0 mmol, 266 mg)

  • Pyridinium Chlorochromate (PCC) (1.5 mmol, 323 mg)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Silica gel

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • To a stirred suspension of PCC (1.5 mmol) in anhydrous DCM (5 mL) in a 50 mL round-bottom flask, add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL).

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-4 hours), dilute the reaction mixture with 20 mL of diethyl ether.

  • Pass the mixture through a short plug of silica gel to filter out the chromium byproducts, eluting with additional diethyl ether.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 2,5-Dibromobenzaldehyde.

Protocol 2: Swern Oxidation

Materials:

  • Oxalyl chloride (1.2 mmol, 0.10 mL)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.4 mmol, 0.17 mL)

  • This compound (1.0 mmol, 266 mg)

  • Triethylamine (Et₃N) (5.0 mmol, 0.70 mL)

  • Anhydrous Dichloromethane (DCM) (15 mL)

  • Dry ice/acetone bath, thermometer, syringes, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere. Add anhydrous DCM (10 mL) and cool the flask to -78 °C using a dry ice/acetone bath.[10]

  • Slowly add oxalyl chloride (1.2 mmol) to the stirred DCM.

  • Add anhydrous DMSO (2.4 mmol) dropwise over 5 minutes. Gas evolution (CO, CO₂) will occur. Stir the mixture for 10 minutes at -78 °C.[10]

  • Slowly add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) dropwise over 10 minutes. Stir the resulting mixture for 20 minutes at -78 °C.[10]

  • Add triethylamine (5.0 mmol) dropwise, and stir the mixture at -78 °C for an additional 10 minutes.[10]

  • Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

  • Quench the reaction by adding 15 mL of water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation

Materials:

  • This compound (1.0 mmol, 266 mg)

  • Dess-Martin Periodinane (DMP) (1.2 mmol, 509 mg)

  • Dichloromethane (DCM) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Dissolve this compound (1.0 mmol) in DCM (10 mL) in a round-bottom flask.

  • Add Dess-Martin Periodinane (1.2 mmol) to the solution in one portion at room temperature.[6]

  • Stir the mixture at room temperature. The reaction is typically complete within 0.5-3 hours. Monitor by TLC.

  • Upon completion, quench the reaction by adding 10 mL of saturated NaHCO₃ solution and 10 mL of saturated Na₂S₂O₃ solution.

  • Stir the biphasic mixture vigorously for 15 minutes until the organic layer is clear.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography.

Protocol 4: Copper/TEMPO-Catalyzed Aerobic Oxidation

Materials:

  • This compound (1.0 mmol, 266 mg)

  • Copper(I) Iodide (CuI) (0.1 mmol, 19 mg)

  • 2,2'-Bipyridine (bpy) (0.1 mmol, 16 mg)

  • TEMPO (0.1 mmol, 16 mg)

  • N-Methylimidazole (NMI) (1.0 mmol, 80 µL)

  • Acetonitrile (5 mL)

  • Air or Oxygen balloon

Procedure:

  • To a round-bottom flask, add CuI (0.1 mmol), 2,2'-bipyridine (0.1 mmol), TEMPO (0.1 mmol), and N-Methylimidazole (1.0 mmol).[8]

  • Add a solution of this compound (1.0 mmol) in acetonitrile (5 mL).

  • Fit the flask with a balloon filled with air or oxygen (oxygen is preferred for faster reaction rates).

  • Stir the reaction mixture vigorously at room temperature, ensuring good exposure to the oxygen atmosphere.

  • The reaction may take 12-24 hours. Monitor progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain 2,5-Dibromobenzaldehyde.

Visualized Workflows and Pathways

The following diagrams illustrate the general experimental workflow and the specific chemical pathways described in the protocols.

G cluster_workflow General Experimental Workflow A Reaction Setup (Flask, Solvent, Inert Atm.) B Addition of Alcohol and Reagents A->B C Reaction Monitoring (TLC) B->C D Work-up & Quenching C->D E Extraction & Drying D->E F Purification (Chromatography) E->F G Product Characterization (NMR, MS) F->G G cluster_pathways Oxidation Pathways to 2,5-Dibromobenzaldehyde Start This compound PCC PCC DCM, RT Start->PCC PCC Oxidation Swern 1. (COCl)₂, DMSO 2. Et₃N DCM, -78°C Start->Swern Swern Oxidation DMP Dess-Martin Periodinane DCM, RT Start->DMP DMP Oxidation TEMPO CuI / TEMPO (cat.) O₂, RT Start->TEMPO Aerobic Oxidation Product 2,5-Dibromobenzaldehyde PCC->Product Swern->Product DMP->Product TEMPO->Product

References

Application Notes and Protocols for Hiyama Cross-Coupling Reactions Involving (2,5-Dibromophenyl)methanol Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for the Hiyama cross-coupling reaction, with a specific focus on its application to (2,5-dibromophenyl)methanol and related dibrominated aromatic substrates. This powerful carbon-carbon bond-forming reaction is an invaluable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates and active pharmaceutical ingredients.

Introduction to Hiyama Cross-Coupling

The Hiyama cross-coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organosilane and an organic halide.[1][2] This reaction has gained significant traction in organic synthesis due to the low toxicity, stability, and ease of handling of organosilicon reagents compared to other organometallic compounds.[3][4] The reaction is particularly useful for creating biaryl structures, which are common motifs in many drug molecules.[5][6]

A key feature of the Hiyama coupling is the requirement of an activator, typically a fluoride source such as tetrabutylammonium fluoride (TBAF) or a base, to activate the organosilane for transmetalation to the palladium center.[2][3] However, recent advancements have led to the development of fluoride-free protocols.[2]

Application in Drug Development

The synthesis of functionalized biaryl and heterobiaryl compounds is a cornerstone of modern drug discovery. The Hiyama cross-coupling provides a robust and versatile method for constructing these scaffolds. By utilizing substrates like this compound, medicinal chemists can introduce molecular diversity through sequential and regioselective cross-coupling reactions, enabling the synthesis of a wide array of potential drug candidates. The ability to perform these couplings under various conditions, including in aqueous media, further enhances their applicability in green and sustainable pharmaceutical manufacturing.[3]

Reaction Mechanism and Experimental Workflow

The catalytic cycle of the Hiyama cross-coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Hiyama_Catalytic_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-X Complex OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar_Pd_R Ar-Pd(II)-R' Complex Transmetalation->Ar_Pd_R RedElim Reductive Elimination Ar_Pd_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' (Product) RedElim->Product Substrate Ar-X (this compound) Substrate->OxAdd Organosilane R'-Si(OR)3 + Activator Organosilane->Transmetalation

Figure 1: Catalytic cycle of the Hiyama cross-coupling reaction.

The general workflow for a Hiyama cross-coupling experiment is outlined below. This workflow highlights the key stages from reaction setup to product isolation and purification.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Organosilane - Palladium Catalyst & Ligand - Activator (e.g., TBAF) - Anhydrous Solvent start->setup reaction Reaction under Inert Atmosphere (e.g., Argon or Nitrogen) Heat as required setup->reaction monitoring Reaction Monitoring (TLC, GC-MS, or LC-MS) reaction->monitoring monitoring->reaction Continue reaction workup Aqueous Workup - Quench reaction - Extract with organic solvent - Dry organic layer monitoring->workup Reaction complete purification Purification (e.g., Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Figure 2: General experimental workflow for Hiyama cross-coupling.

Representative Protocols and Data

Protocol 1: Palladium Acetate Catalyzed Hiyama Coupling of Aryl Bromides

This protocol is a general method for the coupling of aryl bromides with aryltrimethoxysilanes.[5]

Materials:

  • Aryl bromide (e.g., this compound)

  • Aryltrimethoxysilane

  • Palladium acetate (Pd(OAc)₂)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 mmol), aryltrimethoxysilane (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and DABCO (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) to the flask.

  • Add the TBAF solution (1.2 mL, 1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Aryl BromideOrganosilaneCatalyst SystemActivatorSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePhenyltrimethoxysilanePd(OAc)₂ / DABCOTBAFDMF1001285-95
1-Bromo-4-nitrobenzenePhenyltrimethoxysilanePd(OAc)₂ / DABCOTBAFDMF80690-98
4-BromotolueneTolyltrimethoxysilanePd(OAc)₂ / DABCOTBAFDMF1001880-90

Table 1: Representative yields for Hiyama cross-coupling of various aryl bromides. [5]

Protocol 2: Heterogeneous Catalysis with Palladium on Carbon (Pd/C)

This protocol offers a more environmentally friendly and economically advantageous approach using a recyclable heterogeneous catalyst.[1]

Materials:

  • Aryl halide (e.g., this compound)

  • Trialkoxy(aryl)silane

  • 10% Palladium on carbon (Pd/C)

  • Tris(4-fluorophenyl)phosphine

  • Tetrabutylammonium fluoride (TBAF)·3H₂O

  • Toluene and Water

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 mmol), trialkoxy(aryl)silane (1.5 mmol), 10% Pd/C (0.01 mmol, 1 mol%), and tris(4-fluorophenyl)phosphine (0.02 mmol, 2 mol%).

  • Add TBAF·3H₂O (1.2 mmol) to the mixture.

  • Add a mixture of toluene and water (e.g., 95:5 v/v, 5 mL).

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.

  • After cooling to room temperature, filter the reaction mixture to remove the Pd/C catalyst. The catalyst can be washed with the reaction solvent and reused.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the product by column chromatography.

Aryl HalideOrganosilaneCatalyst SystemActivatorSolventTemp (°C)Time (h)Yield (%)
4-BromoacetophenonePhenyltriethoxysilanePd/C / P(4-F-Ph)₃TBAF·3H₂OToluene/H₂O1201588
1-Iodo-4-methoxybenzenePhenyltriethoxysilanePd/C / P(4-F-Ph)₃TBAF·3H₂OToluene/H₂O1201292
2-BromopyridinePhenyltriethoxysilanePd/C / P(4-F-Ph)₃TBAF·3H₂OToluene/H₂O1202075

Table 2: Representative yields for Pd/C-catalyzed Hiyama cross-coupling. [1]

Considerations for this compound

When applying Hiyama cross-coupling to this compound, several factors should be considered:

  • Regioselectivity: The two bromine atoms on the phenyl ring may have different reactivities, potentially allowing for selective mono-arylation under carefully controlled conditions. The relative reactivity can be influenced by steric hindrance and electronic effects.

  • Sequential Coupling: The presence of two bromine atoms allows for a two-step sequential cross-coupling with different organosilanes, leading to the synthesis of unsymmetrical biaryl products.

  • Protection of the Hydroxymethyl Group: The hydroxymethyl group (-CH₂OH) is generally stable under Hiyama coupling conditions. However, if a strong base is used as the activator, protection of the alcohol may be necessary to avoid side reactions.

Conclusion

The Hiyama cross-coupling reaction is a powerful and versatile tool for the synthesis of complex organic molecules relevant to the pharmaceutical industry. The use of this compound as a substrate opens up possibilities for the creation of diverse molecular architectures through regioselective and sequential coupling strategies. The protocols and data presented here provide a solid foundation for researchers to explore and optimize these reactions for their specific drug development needs.

References

Application Notes and Protocols: Synthesis of Substituted Benzyl Derivatives from (2,5-Dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-Dibromophenyl)methanol is a versatile building block in organic synthesis, particularly for the preparation of a diverse array of substituted benzyl derivatives. The presence of two bromine atoms on the aromatic ring at positions amenable to various cross-coupling reactions allows for sequential and site-selective functionalization. This capability makes it a valuable precursor for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of substituted benzyl derivatives from this compound, focusing on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Key Applications of this compound in Synthesis

The strategic placement of the bromine atoms on the phenyl ring of this compound allows for the introduction of a wide range of substituents. The resulting 2,5-disubstituted benzyl alcohol derivatives are scaffolds found in numerous biologically active compounds. For instance, derivatives of benzyl alcohol have been shown to possess anti-inflammatory, antibacterial, and enzyme-inhibiting properties.

One notable application is in the development of anti-inflammatory agents. Certain benzyl alcohol derivatives have been found to attenuate lipopolysaccharide (LPS)-stimulated inflammatory responses by regulating the activity of key transcription factors such as NF-κB and AP-1.[1] Additionally, substituted benzyl derivatives have been investigated as inhibitors of enzymes like dihydrofolate reductase, carbonic anhydrase, and acetylcholinesterase, which are important targets in the treatment of various diseases.[2][3]

Synthetic Strategies and Methodologies

The primary methods for the functionalization of this compound involve palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile toolkit for the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions and with high functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[4] This reaction is particularly useful for synthesizing biaryl structures.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt and is instrumental in the synthesis of arylalkynes.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[6] This method has become a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Data Presentation

The following tables summarize representative yields for the synthesis of substituted benzyl derivatives using palladium-catalyzed cross-coupling reactions with starting materials analogous to this compound, providing an expectation of achievable results.

Table 1: Suzuki-Miyaura Coupling of Aryl Dibromides with Arylboronic Acids

EntryAryl DibromideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
12,5-Dibromo-3-hexylthiophene4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₃PO₄1,4-Dioxane/H₂O9085
22,5-Dibromo-3-hexylthiophene4-Chlorophenylboronic acidPd(PPh₃)₄ (3)K₃PO₄1,4-Dioxane/H₂O9082
3N-(2,5-dibromophenyl)acetamidePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O10078
4N-(2,5-dibromophenyl)acetamide4-Formylphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O10072

Data is based on analogous reactions reported in the literature.[7][8]

Table 2: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

EntryAryl BromideTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)
14-BromobenzonitrilePhenylacetyleneHeterogeneous Pd (0.0356)-PiperidineH₂O8095
24-BromoacetophenonePhenylacetyleneHeterogeneous Pd (0.0356)-PiperidineH₂O8092
31-Bromo-4-nitrobenzene1-HeptyneHeterogeneous Pd (0.0356)-PiperidineH₂O8088
41-Bromo-4-fluorobenzene3-EthynylpyridineHeterogeneous Pd (0.0356)-PiperidineH₂O8085

Data is based on analogous reactions reported in the literature.[9]

Table 3: Buchwald-Hartwig Amination of Aryl Halides with Amines

EntryAryl HalideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromotolueneMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10098
21-Bromo-4-methoxybenzeneAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene10095
31-Chloro-4-cyanobenzenePiperidinePd(OAc)₂ (1.5)RuPhos (3)K₃PO₄t-BuOH11092
42-BromopyridineBenzylaminePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane10089

Data is based on analogous reactions reported in the literature.

Experimental Protocols

The following are detailed protocols for key cross-coupling reactions to synthesize substituted benzyl derivatives. These protocols are based on established methodologies and can be adapted for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the synthesis of a biaryl derivative from an aryl bromide and an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene/Water (5:1 mixture), degassed

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water mixture (6 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol outlines the synthesis of an arylalkyne from an aryl bromide and a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF (10 mL) and triethylamine (5 mL).

  • Add the terminal alkyne (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol details the synthesis of an arylamine from an aryl bromide and a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol) to a Schlenk tube.

  • Add this compound (1.0 mmol) and anhydrous, degassed toluene (5 mL).

  • Add the amine (1.2 mmol) and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization of Synthetic Pathways and Biological Relevance

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of substituted benzyl derivatives from this compound using palladium-catalyzed cross-coupling reactions.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Substituted Benzyl Derivatives start This compound suzuki Suzuki-Miyaura Coupling (+ Arylboronic Acid) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (+ Terminal Alkyne) start->sonogashira Pd/Cu Catalyst, Base buchwald Buchwald-Hartwig Amination (+ Amine) start->buchwald Pd Catalyst, Base biaryl 2,5-Diarylbenzyl Alcohol suzuki->biaryl alkynyl 2,5-Dialkynylbenzyl Alcohol sonogashira->alkynyl amino 2,5-Diaminobenzyl Alcohol buchwald->amino

Caption: Synthetic routes to substituted benzyl derivatives.

Signaling Pathway: Inhibition of NF-κB Activation

Derivatives of benzyl alcohol have been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response.[1] A key mechanism for this is the inhibition of the NF-κB signaling pathway. The diagram below illustrates the simplified canonical NF-κB signaling pathway and the point of inhibition by these benzyl derivatives.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Released Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression NFkB_active->Inflammation Induces Inhibitor Substituted Benzyl Derivative Inhibitor->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

This compound serves as a highly valuable and versatile starting material for the synthesis of a wide range of substituted benzyl derivatives. The application of modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provides efficient and modular routes to novel compounds with significant potential in drug discovery and materials science. The protocols and data provided herein offer a foundation for researchers to explore the synthesis and application of this important class of molecules.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Utilizing (2,5-Dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for leveraging (2,5-Dibromophenyl)methanol in various palladium-catalyzed cross-coupling reactions. This versatile starting material, featuring two reactive bromine atoms and a hydroxymethyl group, serves as a valuable building block for the synthesis of complex organic molecules, including substituted biaryls, alkynyl arenes, arylamines, and benzofurans, which are of significant interest in medicinal chemistry and materials science.

Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Phenylmethanols

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds.[1] Utilizing this compound, this reaction allows for the selective mono- or diarylation, providing access to a diverse range of substituted biaryl methanols. The reactivity of the two bromine atoms can often be differentiated based on reaction conditions.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol:

This protocol is adapted from general procedures for Suzuki-Miyaura couplings of aryl bromides.[2][3]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 2.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol for mono-arylation, 2.2 mmol for di-arylation), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Evacuate the flask and backfill with an inert gas three times.

  • Add the degassed solvent mixture (Toluene:Ethanol:Water, 4:1:1, 10 mL).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

EntryArylboronic AcidProductYield (%)Reference
1Phenylboronic acid(5-Bromo-2-phenylphenyl)methanol85-95 (estimated)Adapted from[2]
24-Methoxyphenylboronic acid(5-Bromo-2-(4-methoxyphenyl)phenyl)methanol80-90 (estimated)Adapted from[3]
3Thiophene-2-boronic acid(5-Bromo-2-(thiophen-2-yl)phenyl)methanol75-85 (estimated)Adapted from[4]

Sonogashira Coupling and Intramolecular Cyclization: Synthesis of Benzofurans

This compound is a precursor for the synthesis of substituted benzofurans, a common motif in biologically active molecules.[5][6] A common strategy involves a Sonogashira coupling with a terminal alkyne, followed by a palladium- or copper-catalyzed intramolecular cyclization.[7][8]

Reaction Workflow:

Sonogashira_Benzofuran Start This compound Step1 Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) Start->Step1 Intermediate 2-(Alkynyl)-5-bromophenylmethanol Step1->Intermediate Step2 Intramolecular Cyclization (Pd or Cu catalyst, Base) Intermediate->Step2 Product Substituted Benzofuran Step2->Product

Caption: Workflow for benzofuran synthesis from this compound.

Experimental Protocol:

This two-step protocol is based on established methods for Sonogashira coupling and subsequent cyclization to form benzofurans.[9][10]

Step 1: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF (10 mL) and triethylamine (5 mL).

  • Add the terminal alkyne (1.2 mmol) dropwise at room temperature.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

  • After completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate. The crude product can be used in the next step without further purification or purified by column chromatography.

Step 2: Intramolecular Cyclization to Benzofuran

Materials:

  • Crude 2-(Alkynyl)-5-bromophenylmethanol from Step 1

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Anhydrous DMF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the crude product from Step 1 in anhydrous DMF (10 mL) in a Schlenk flask.

  • Add Pd(OAc)₂ (0.05 mmol) and Na₂CO₃ (2.0 mmol).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction to 100-120 °C for 6-12 hours.

  • Cool the reaction, dilute with water (30 mL), and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data Summary:

EntryTerminal AlkyneProductOverall Yield (%)Reference
1Phenylacetylene5-Bromo-2-phenylbenzofuran70-85 (estimated)Adapted from[9][11]
21-Hexyne2-Butyl-5-bromobenzofuran65-80 (estimated)Adapted from[10]
3Trimethylsilylacetylene5-Bromo-2-(trimethylsilyl)benzofuran70-85 (estimated)Adapted from[7]

Buchwald-Hartwig Amination: Synthesis of Arylamines

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of arylamines which are prevalent in pharmaceuticals.[12][13] this compound can be selectively mono- or di-aminated.

Catalytic Cycle:

Buchwald_Hartwig Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd + Ar-Br PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII AmineCoord Amine Coordination (R₂NH) PdII->AmineCoord PdAmine [Ar-Pd(II)(NHR₂)-Br(L)₂] AmineCoord->PdAmine Deprotonation Deprotonation (Base) PdAmine->Deprotonation PdAmido Ar-Pd(II)-NR₂(L)₂ Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol:

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[14][15]

Materials:

  • This compound

  • Amine (1.2 - 2.4 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 - 2.8 equivalents)

  • Anhydrous Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol).

  • Add anhydrous toluene (5 mL) and stir for 10 minutes.

  • Add this compound (1.0 mmol), the amine (1.2 mmol for mono-amination, 2.4 mmol for di-amination), and sodium tert-butoxide (1.4 mmol for mono-amination, 2.8 mmol for di-amination).

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data Summary:

EntryAmineProductYield (%)Reference
1Aniline(5-Bromo-2-(phenylamino)phenyl)methanol80-90 (estimated)Adapted from[12]
2Morpholine(4-(4-Bromo-2-(hydroxymethyl)phenyl)morpholine)85-95 (estimated)Adapted from[15]
3Piperidine1-(4-Bromo-2-(hydroxymethyl)phenyl)piperidine82-92 (estimated)Adapted from[15]

Intramolecular Heck Reaction: Synthesis of Dihydrobenzofurans

The intramolecular Heck reaction provides a powerful method for the construction of cyclic structures.[16][17] By first converting the hydroxyl group of this compound into an alkene-containing ether, an intramolecular Heck reaction can be employed to synthesize dihydrobenzofuran derivatives.

Reaction Workflow:

Intramolecular_Heck Start This compound Step1 Alkylation (e.g., Allyl bromide, Base) Start->Step1 Intermediate Allyl (2,5-dibromophenyl)methyl ether Step1->Intermediate Step2 Intramolecular Heck Reaction (Pd catalyst, Base, Ligand) Intermediate->Step2 Product Dihydrobenzofuran derivative Step2->Product

Caption: Workflow for dihydrobenzofuran synthesis via intramolecular Heck reaction.

Experimental Protocol:

This two-step protocol is based on general procedures for etherification followed by an intramolecular Heck reaction.[1]

Step 1: Synthesis of Allyl (2,5-dibromophenyl)methyl ether

Materials:

  • This compound

  • Allyl bromide (1.2 equivalents)

  • Sodium hydride (NaH) (1.2 equivalents, 60% dispersion in mineral oil)

  • Anhydrous THF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Suspend NaH (1.2 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to 0 °C and add a solution of this compound (1.0 mmol) in THF (5 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Add allyl bromide (1.2 mmol) and stir the reaction at room temperature for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. The crude product can be used directly in the next step.

Step 2: Intramolecular Heck Reaction

Materials:

  • Crude Allyl (2,5-dibromophenyl)methyl ether

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous Acetonitrile

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the crude ether in anhydrous acetonitrile (10 mL) in a Schlenk tube.

  • Add Pd(OAc)₂ (0.05 mmol), P(o-tol)₃ (0.10 mmol), and triethylamine (2.0 mmol).

  • Degas the mixture and heat to 80 °C for 12-24 hours.

  • Cool the reaction, filter through Celite, and concentrate the filtrate.

  • Purify the residue by column chromatography to afford the dihydrobenzofuran product.

Quantitative Data Summary:

EntryAlkene MoietyProductOverall Yield (%)Reference
1Allyl5-Bromo-3-methyl-2,3-dihydrobenzofuran60-75 (estimated)Adapted from[16]
2Crotyl5-Bromo-3-ethyl-2,3-dihydrobenzofuran55-70 (estimated)Adapted from[1][17]

Disclaimer: The provided yields are estimates based on similar reactions reported in the literature and may require optimization for the specific substrate this compound. Researchers should always perform reactions in a well-ventilated fume hood and take appropriate safety precautions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,5-Dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (2,5-Dibromophenyl)methanol synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: the reduction of 2,5-dibromobenzoic acid or its derivatives, and the Grignard reaction with 2,5-dibromobenzaldehyde.

Route 1: Reduction of 2,5-Dibromobenzoic Acid or its Ester

The reduction of 2,5-dibromobenzoic acid or its corresponding ester (e.g., methyl 2,5-dibromobenzoate) using a strong reducing agent like lithium aluminum hydride (LiAlH₄) is a common method for synthesizing this compound.

Q1: The reaction is sluggish or does not initiate.

A1:

  • Moisture Contamination: LiAlH₄ reacts violently with water.[1] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents must be anhydrous.

  • Reagent Quality: The LiAlH₄ may have degraded. Use freshly opened or properly stored reagent. The quality of the starting material is also crucial; ensure it is pure and dry.

  • Insufficient Temperature: While the reaction is typically exothermic, gentle heating might be necessary to initiate it. However, proceed with caution as the reaction can become vigorous.

Q2: The yield of this compound is low.

A2:

  • Incomplete Reaction: Monitor the reaction progress using thin-layer chromatography (TLC). If starting material is still present after a reasonable time, consider extending the reaction time or adding a slight excess of LiAlH₄.

  • Side Reactions: Over-reduction is a possibility, though less likely for a benzyl alcohol. More common is the formation of complex aluminum salts that can trap the product. A proper work-up is crucial for yield recovery.

  • Work-up Issues: The quenching of excess LiAlH₄ and the hydrolysis of the aluminum alkoxide intermediate must be done carefully. A common and effective method is the Fieser work-up, which involves the sequential addition of water, followed by a sodium hydroxide solution, and then more water. This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter off.[2]

Q3: The final product is contaminated with impurities.

A3:

  • Starting Material: Unreacted 2,5-dibromobenzoic acid or its ester may be present. These can typically be removed by column chromatography or by washing the organic extract with a mild base (e.g., sodium bicarbonate solution) to remove the acidic starting material.

  • Side-Products from Reduction: While LiAlH₄ is a powerful reducing agent, it is generally selective for carbonyl groups over aryl bromides. However, under harsh conditions, some de-bromination could occur. These byproducts can be difficult to separate and may require careful column chromatography.

  • Solvent Impurities: Ensure the purity of the solvents used for extraction and purification.

Route 2: Grignard Reaction with 2,5-Dibromobenzaldehyde

This route involves the formation of a Grignard reagent from an alkyl or aryl halide, which then reacts with 2,5-dibromobenzaldehyde. For the synthesis of this compound, a simple methyl Grignard reagent (e.g., methylmagnesium bromide) would be used.

Q1: The Grignard reagent formation fails to initiate.

A1:

  • Magnesium Passivation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction. Activate the magnesium by crushing it in the flask with a glass rod, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[3] The disappearance of the iodine color or the evolution of ethylene gas indicates activation.

  • Presence of Water: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under a strict inert atmosphere. The ether solvent must be anhydrous.[3]

  • Purity of Alkyl Halide: The alkyl halide used to form the Grignard reagent must be pure and dry.

Q2: The yield of this compound is low after reaction with 2,5-dibromobenzaldehyde.

A2:

  • Low Grignard Reagent Concentration: The concentration of the formed Grignard reagent may be lower than expected. It is good practice to titrate the Grignard reagent before use to determine its exact concentration.

  • Side Reactions of the Grignard Reagent: The Grignard reagent can act as a base and deprotonate any acidic protons present. It can also undergo Wurtz coupling.

  • Reaction with Aryl Bromides: While less likely, the Grignard reagent could potentially react with one of the bromine atoms on the 2,5-dibromobenzaldehyde, leading to byproducts. This is more of a concern if forming a Grignard reagent from a di-halogenated aryl compound.

  • Enolization of the Aldehyde: The Grignard reagent can act as a base and deprotonate the aldehyde, forming an enolate that will not react further with the Grignard reagent. This is generally less of a problem with aldehydes compared to ketones.

Q3: The product is contaminated with biphenyl or other coupling products.

A3:

  • Wurtz Coupling: This is a common side reaction during the formation of the Grignard reagent, leading to the formation of a dimer of the alkyl/aryl group (e.g., ethane from methyl iodide). Using a less reactive halide (e.g., chloride instead of iodide) and keeping the temperature low during Grignard formation can minimize this.

  • Purification: Biphenyl and similar non-polar byproducts can often be removed from the more polar alcohol product by column chromatography or recrystallization.[4]

Frequently Asked Questions (FAQs)

Q: What is the best synthetic route to obtain a high yield of this compound?

A: Both the reduction of 2,5-dibromobenzoic acid (or its ester) and the Grignard reaction with 2,5-dibromobenzaldehyde are viable routes. The choice often depends on the availability of starting materials and the specific experimental setup. The reduction route with LiAlH₄ is often straightforward and high-yielding if performed under strictly anhydrous conditions.[1]

Q: How can I purify the final product?

A:

  • Column Chromatography: This is a very effective method for separating this compound from non-polar byproducts (like biphenyl) and more polar impurities (like unreacted starting acid). A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the crude product is a solid, recrystallization can be an excellent purification method.[4] A suitable solvent system would be one in which the product is soluble at high temperatures and insoluble at low temperatures. A mixture of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) could be effective.

Q: What are the key safety precautions for these syntheses?

A:

  • Lithium Aluminum Hydride: LiAlH₄ is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents to produce flammable hydrogen gas. Handle it in an inert atmosphere and in a fume hood. The work-up procedure should be performed with extreme care, especially the initial quenching of excess reagent.

  • Grignard Reagents: Grignard reagents are also highly reactive and moisture-sensitive. The solvents used (typically diethyl ether or THF) are highly flammable. Perform the reaction in a fume hood, away from ignition sources.

  • Brominated Compounds: Many brominated organic compounds are irritants and may have other health hazards. Always consult the Safety Data Sheet (SDS) for all chemicals used and handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols

Protocol 1: Reduction of Methyl 2,5-Dibromobenzoate with LiAlH₄

This protocol is a general procedure based on the known reactivity of LiAlH₄ with esters.[5]

Materials:

  • Methyl 2,5-dibromobenzoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Under an inert atmosphere, a solution of methyl 2,5-dibromobenzoate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is carefully quenched at 0 °C by the slow, dropwise addition of water (X mL, where X is the mass of LiAlH₄ in grams), followed by 15% aqueous NaOH (X mL), and then water again (3X mL).

  • The resulting mixture is stirred at room temperature for 30 minutes, and the granular precipitate is removed by filtration through a pad of Celite®. The filter cake is washed with ethyl acetate.

  • The combined filtrate is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

Reactant/Reagent Molar Ratio Typical Conditions
Methyl 2,5-dibromobenzoate1.0-
Lithium aluminum hydride1.50 °C to room temperature
Solvent-Anhydrous THF
Reaction Time-2-4 hours
Protocol 2: Grignard Reaction of 1,4-Dibromobenzene with Paraformaldehyde

This protocol is a general procedure based on the reaction of Grignard reagents with formaldehyde sources.[6][7]

Materials:

  • 1,4-Dibromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine (catalytic amount)

  • Paraformaldehyde (dried under vacuum)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings (1.2 eq) and a crystal of iodine under an inert atmosphere.

  • A solution of 1,4-dibromobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary. Once initiated, the addition is continued at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30-60 minutes.

  • In a separate flask, paraformaldehyde (1.5 eq) is depolymerized by heating. The resulting formaldehyde gas is passed through the Grignard solution with vigorous stirring.

  • After the addition of formaldehyde is complete, the reaction mixture is stirred for another hour at room temperature.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Reactant/Reagent Molar Ratio Typical Conditions
1,4-Dibromobenzene1.0Reflux in ether/THF
Magnesium1.2-
Paraformaldehyde1.5Gaseous addition
Reaction Time-2-3 hours

Visualizations

Synthesis_Workflow cluster_reduction Route 1: Reduction cluster_grignard Route 2: Grignard Reaction 2,5-Dibromobenzoic Acid 2,5-Dibromobenzoic Acid Methyl 2,5-Dibromobenzoate Methyl 2,5-Dibromobenzoate 2,5-Dibromobenzoic Acid->Methyl 2,5-Dibromobenzoate Esterification Aluminum Alkoxide Intermediate Aluminum Alkoxide Intermediate Methyl 2,5-Dibromobenzoate->Aluminum Alkoxide Intermediate LiAlH4 Anhydrous THF This compound This compound Aluminum Alkoxide Intermediate->this compound Aqueous Work-up Purified Product Purified Product This compound->Purified Product Purification (Chromatography/ Recrystallization) 1,4-Dibromobenzene 1,4-Dibromobenzene 2,5-Dibromophenylmagnesium Bromide 2,5-Dibromophenylmagnesium Bromide 1,4-Dibromobenzene->2,5-Dibromophenylmagnesium Bromide Mg Anhydrous Ether Magnesium Alkoxide Intermediate Magnesium Alkoxide Intermediate 2,5-Dibromophenylmagnesium Bromide->Magnesium Alkoxide Intermediate Paraformaldehyde Magnesium Alkoxide Intermediate->this compound Aqueous Work-up

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Work-up Issues Work-up Issues Low Yield->Work-up Issues Reagent Decomposition Reagent Decomposition Low Yield->Reagent Decomposition Check Reaction Time Check Reaction Time Incomplete Reaction->Check Reaction Time Verify Reagent Stoichiometry Verify Reagent Stoichiometry Incomplete Reaction->Verify Reagent Stoichiometry Optimize Temperature Optimize Temperature Side Reactions->Optimize Temperature Check for Impurities Check for Impurities Side Reactions->Check for Impurities Review Quenching Procedure Review Quenching Procedure Work-up Issues->Review Quenching Procedure Ensure Proper Extraction Ensure Proper Extraction Work-up Issues->Ensure Proper Extraction Use Fresh Reagents Use Fresh Reagents Reagent Decomposition->Use Fresh Reagents Ensure Anhydrous Conditions Ensure Anhydrous Conditions Reagent Decomposition->Ensure Anhydrous Conditions

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Purification of Crude (2,5-Dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude (2,5-Dibromophenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most common and effective methods for the purification of crude this compound are recrystallization and silica gel column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities depend on the synthetic route used to prepare the compound. If synthesized by the reduction of 2,5-dibromobenzaldehyde, potential impurities include:

  • Unreacted 2,5-dibromobenzaldehyde: Incomplete reduction can leave the starting material in the product mixture.

  • Over-reduction products: In some cases, the aromatic ring may be partially or fully reduced.

  • Side products from the reducing agent: Byproducts from reagents like sodium borohydride can be present.

  • Solvent residues: Residual solvents from the synthesis and workup steps.

Q3: How do I choose the best purification method for my sample?

A3:

  • Recrystallization is often a good first choice if the crude product is a solid and you have a significant amount of material. It is effective for removing small amounts of impurities that have different solubility profiles from the desired product.

  • Column chromatography is more suitable for separating mixtures with multiple components, or when impurities have similar solubility to the product, making recrystallization ineffective. It is also ideal for purifying smaller quantities of material.

Q4: What is a typical melting point for pure this compound?

A4: A sharp melting point is a good indicator of purity. While the exact value can vary slightly, a typical melting point for pure this compound is in the range of 88-92 °C.[1] A broad melting point range suggests the presence of impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Product does not dissolve in the hot solvent. 1. The chosen solvent is not suitable. 2. Not enough solvent has been added.1. Select a more appropriate solvent or a solvent mixture. A good solvent will dissolve the compound when hot but not when cold. 2. Add more hot solvent in small portions until the solid dissolves.
Crystals do not form upon cooling. 1. The solution is not saturated enough. 2. The solution is supersaturated and needs a nucleation site.1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.
The product "oils out" instead of crystallizing. 1. The solution is cooling too quickly. 2. The melting point of the compound is lower than the boiling point of the solvent. 3. High concentration of impurities.1. Reheat the solution to redissolve the oil, add a small amount of extra solvent, and allow it to cool more slowly. 2. Choose a lower-boiling solvent or use a solvent mixture. 3. Consider a preliminary purification step like a simple filtration or a quick column chromatography before recrystallization.
The purified product is still impure. 1. The chosen solvent is not effective at removing the specific impurities. 2. Impurities co-crystallized with the product.1. Try a different recrystallization solvent or a solvent mixture. 2. Ensure slow cooling to allow for selective crystallization. A second recrystallization may be necessary.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor separation of the product from impurities. 1. The eluent system is not optimal. 2. The column was not packed properly. 3. The column was overloaded with the crude sample.1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common starting point for compounds like this is a mixture of hexane and ethyl acetate.[2] 2. Ensure the silica gel is packed uniformly without any cracks or air bubbles. 3. Use an appropriate amount of crude material for the size of the column. A general rule is a 1:20 to 1:50 ratio of sample to silica gel by weight.[3]
The product is not eluting from the column. 1. The eluent is not polar enough.1. Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
The product elutes too quickly with the solvent front. 1. The eluent is too polar.1. Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Streaking or tailing of the product band. 1. The compound is interacting too strongly with the silica gel. 2. The sample was loaded in a solvent that is too polar.1. Add a small amount of a more polar solvent (like methanol) or a modifier (like a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) to the eluent. 2. Dissolve the sample in a minimal amount of a less polar solvent before loading it onto the column.

Data Presentation

The following table summarizes typical results that can be expected from the purification of a closely related compound, which can serve as a benchmark for the purification of this compound.

Purification MethodStarting MaterialSolvent SystemYield (%)Purity (%)Reference
RecrystallizationCrude 2-amino-3,5-dibromobenzaldehydeAcetone91.1 - 92.899.2 - 99.4--INVALID-LINK--[4][5]

Note: This data is for a structurally similar compound and should be used as a guideline. Actual results for this compound may vary.

Experimental Protocols

Detailed Methodology for Recrystallization

This protocol is a general guideline and may need to be optimized for your specific crude sample.

  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a potential solvent (e.g., acetone, ethanol, or a mixture of hexane and ethyl acetate). Heat the test tube gently. A good solvent will dissolve the compound when hot and allow it to crystallize upon cooling.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring the mixture until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To encourage slow cooling, you can cover the flask with a watch glass. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

  • Analysis: Determine the melting point and obtain an NMR spectrum to confirm the purity of the final product.

Detailed Methodology for Silica Gel Column Chromatography
  • TLC Analysis: First, determine the optimal eluent system by running Thin Layer Chromatography (TLC) plates of your crude material with various solvent mixtures (e.g., different ratios of hexane:ethyl acetate). The ideal eluent system will give your desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column plugged with a small piece of cotton or glass wool. Allow the silica gel to settle, ensuring a flat and even surface. Add a thin layer of sand on top of the silica gel to protect the surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent. Carefully apply the sample solution to the top of the silica gel column.

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow of the eluent through the column.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Analysis: Confirm the purity of the isolated product by melting point determination and NMR spectroscopy.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude this compound choose_method Choose Purification Method start->choose_method recrystallization Recrystallization choose_method->recrystallization Solid, >1g column_chromatography Column Chromatography choose_method->column_chromatography Liquid/Oily or <1g recryst_protocol Follow Recrystallization Protocol recrystallization->recryst_protocol column_protocol Follow Column Chromatography Protocol column_chromatography->column_protocol analyze_purity Analyze Purity (TLC, MP, NMR) recryst_protocol->analyze_purity column_protocol->analyze_purity pure_product Pure Product analyze_purity->pure_product Purity OK troubleshoot Troubleshoot Issue analyze_purity->troubleshoot Purity Not OK oiling_out Product Oils Out? troubleshoot->oiling_out Recrystallization Issue no_crystals No Crystals Form? troubleshoot->no_crystals Recrystallization Issue poor_separation Poor Separation? troubleshoot->poor_separation Chromatography Issue no_elution Product Not Eluting? troubleshoot->no_elution Chromatography Issue oiling_out->analyze_purity No adjust_solvent Adjust Solvent/Cooling oiling_out->adjust_solvent Yes no_crystals->analyze_purity No induce_crystallization Induce Crystallization no_crystals->induce_crystallization Yes poor_separation->analyze_purity No optimize_eluent Optimize Eluent poor_separation->optimize_eluent Yes no_elution->analyze_purity No increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes adjust_solvent->recryst_protocol induce_crystallization->recryst_protocol optimize_eluent->column_protocol increase_polarity->column_protocol

Caption: Troubleshooting workflow for the purification of this compound.

Caption: Logical workflows for recrystallization and column chromatography purification methods.

References

Overcoming low reactivity in (2,5-Dibromophenyl)methanol coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges in coupling reactions involving (2,5-Dibromophenyl)methanol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals navigate the low reactivity of this substrate.

General Troubleshooting and FAQs

This section addresses common issues applicable to various cross-coupling reactions involving this compound.

Q1: Why is this compound considered a challenging substrate for cross-coupling reactions?

A1: The low reactivity of this compound stems from a combination of factors:

  • Steric Hindrance: The bromine atom at the 2-position is sterically hindered by the adjacent hydroxymethyl group, which can impede the oxidative addition step in the catalytic cycle.

  • Potential for Catalyst Inhibition: The hydroxyl group (-OH) can coordinate to the palladium catalyst, potentially deactivating it or interfering with the desired reaction pathway.

  • Competing Reactions: The presence of two bromine atoms allows for the possibility of mono- or di-coupling, and controlling selectivity can be difficult. The hydroxymethyl group can also be deprotonated by strong bases, leading to side reactions.

Q2: My reaction shows no product formation. What are the first things I should check?

A2: If you observe no reaction, consider these fundamental checks before moving to more complex optimizations:

  • Reagent Quality: Verify the purity of your this compound, coupling partner, and solvent. Anhydrous and anaerobic (oxygen-free) conditions are critical for many coupling reactions.[2]

  • Degassing: Inadequate degassing of the reaction mixture is a common cause of failure. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, which can also promote side reactions like alkyne homocoupling in Sonogashira reactions.[3][4] Ensure your solvent and reaction setup are thoroughly purged with an inert gas like argon or nitrogen.[5]

Troubleshooting Suzuki-Miyaura Coupling

Q3: I'm getting very low yields in my Suzuki-Miyaura coupling. How can I improve it?

A3: Low yields with this substrate in Suzuki couplings are common. The key is often optimizing the catalyst system and reaction conditions.

  • Ligand Selection: The choice of phosphine ligand is critical. For sterically hindered substrates, bulky and electron-rich dialkylbiaryl phosphine ligands are highly effective.[6][7] They promote the formation of the active monoligated Pd(0) species and accelerate both the oxidative addition and reductive elimination steps.[8] Consider ligands like SPhos, RuPhos, or P(t-Bu)₃.[9]

  • Base Selection: The base activates the boronic acid for transmetalation.[10] While strong bases like NaOtBu are common, they can cause decomposition of sensitive substrates. Consider using milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄, often in an aqueous/organic solvent mixture.[5][11]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane, Toluene, or THF) and water is often used to dissolve both the organic substrate and the inorganic base.[4][5]

Q4: I am observing significant amounts of homocoupling and protodeboronation of my boronic acid. What can be done?

A4: These are common side reactions in Suzuki couplings.[4]

  • To Minimize Homocoupling: This side reaction is often caused by the presence of Pd(II) species and oxygen.[4] Ensure thorough degassing and use a high-quality Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species.

  • To Prevent Protodeboronation: This occurs when the boronic acid reacts with water or other protic sources to be replaced by a hydrogen atom. Using potassium trifluoroborate salts instead of boronic acids can increase stability.[10] Alternatively, running the reaction under anhydrous conditions with a base like KF may help.[10]

Table 1: Ligand and Base Effects on Suzuki-Miyaura Coupling Yields (Illustrative)
EntryLigandBaseSolventTemperature (°C)Yield (%)
1PPh₃K₂CO₃Toluene/H₂O100< 10
2P(t-Bu)₃K₂CO₃Toluene/H₂O10065
3SPhosK₃PO₄1,4-Dioxane/H₂O10085
4RuPhosCs₂CO₃1,4-Dioxane/H₂O8092

Troubleshooting Sonogashira Coupling

Q5: How can I perform a Sonogashira coupling on this compound without significant alkyne homocoupling (Glaser coupling)?

A5: Alkyne homocoupling is a major side reaction, often promoted by the copper co-catalyst in the presence of oxygen.[3]

  • Copper-Free Conditions: The most effective strategy is to use a copper-free Sonogashira protocol. These systems rely on highly active palladium catalysts that do not require a copper co-catalyst, thus eliminating the primary pathway for homocoupling.[1]

  • Optimize Base and Solvent: Sterically hindered organic bases like 2,2,6,6-tetramethylpiperidine (TMP) or diisopropylethylamine (Hunig's base) have been shown to be highly effective.[1] Polar aprotic solvents like DMSO or THF generally give better results than nonpolar or protic solvents.[1]

  • If Using Copper: If a copper-free system is not an option, minimize the amount of Cu(I) co-catalyst (e.g., CuI) and ensure the reaction is rigorously degassed and maintained under an inert atmosphere.[12]

Table 2: Optimization of Copper-Free Sonogashira Coupling Conditions

Data adapted from a study on a challenging aryl bromide, demonstrating principles applicable to this compound.[1]

EntryCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)
15.0DABCOTHF1862
22.5(i-Pr)₂NHDMSO2100
32.5TMPDMSO2100
41.0TMPDMSO18100
50.5TMPDMSO @ 60°C0.580

Troubleshooting Buchwald-Hartwig Amination

Q6: What is the best catalyst system for the Buchwald-Hartwig amination of a hindered substrate like this compound?

A6: The Buchwald-Hartwig amination of electron-rich or sterically hindered aryl halides requires specialized, highly active catalyst systems.

  • Bulky, Electron-Rich Ligands: Similar to Suzuki coupling, this reaction benefits immensely from bulky phosphine ligands. Generations of catalysts have been developed, with dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) or ferrocene-based ligands (e.g., Josiphos) showing remarkable activity for challenging substrates.[6] These ligands facilitate the rate-limiting reductive elimination step.[8]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these couplings.[13] For base-sensitive functional groups, milder bases like Cs₂CO₃ or K₃PO₄ can be used, although this may require higher temperatures or longer reaction times.[13]

  • Solvent Choice: Toluene, 1,4-dioxane, and THF are common solvents. However, due to safety and environmental concerns, there is a push to replace solvents like dioxane.[14] Greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or 2,2,5,5-tetramethyloxolane (TMO) have been shown to be effective, sometimes outperforming traditional solvents.[13][15]

Table 3: Ligand and Solvent Effects on Buchwald-Hartwig Amination (Illustrative)
EntryLigandBaseSolventTemperature (°C)Yield (%)
1P(o-tolyl)₃NaOt-BuToluene11025
2BINAPNaOt-BuToluene11055
3BrettPhosNaOt-Bu2-MeTHF9094
4RuPhosCs₂CO₃TMO11088

Visualization of Workflows and Concepts

General Troubleshooting Workflow

G start Low/No Yield check_reagents Check Reagent Purity & Catalyst Activity start->check_reagents Initial Checks check_conditions Verify Anhydrous & Anaerobic Conditions check_reagents->check_conditions optimize_ligand Optimize Ligand: Use Bulky, Electron-Rich Phosphines (e.g., SPhos, RuPhos) check_conditions->optimize_ligand If Reagents & Conditions OK optimize_base Optimize Base: Screen Strong (NaOt-Bu) vs. Weaker (K3PO4, Cs2CO3) optimize_ligand->optimize_base success Reaction Successful optimize_ligand->success optimize_solvent Optimize Solvent: Test Aprotic Polar (THF, Dioxane) vs. Greener Alternatives (2-MeTHF) optimize_base->optimize_solvent optimize_base->success increase_temp Increase Temperature or Reaction Time optimize_solvent->increase_temp If Still Low Yield optimize_solvent->success increase_temp->success

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

Simplified Palladium Cross-Coupling Cycle

G cluster_cycle Catalytic Cycle pd0 Pd(0)L (Active Catalyst) oa Oxidative Addition (+ R-X) pd0->oa Step 1 pd2_complex L-Pd(II)-R      |     X oa->pd2_complex tm Transmetalation (Suzuki) or Amine Coordination (B-H) or Alkyne Coordination (Sonogashira) pd2_complex->tm Step 2 pd2_intermediate L-Pd(II)-R      |     R' tm->pd2_intermediate re Reductive Elimination pd2_intermediate->re Step 3 re->pd0 product Product (R-R') re->product

Caption: The fundamental catalytic cycle for Pd-catalyzed cross-coupling.

Detailed Experimental Protocols

Note: These are general starting protocols. Optimal conditions may vary. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling
  • Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired boronic acid or trifluoroborate salt (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%).

  • Reaction Assembly: Add the catalyst/ligand mixture to the reaction vial. Evacuate and backfill the vial with inert gas three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling
  • Setup: To an oven-dried reaction vial, add the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%).[1]

  • Reagent Addition: Add this compound (1.0 equiv.). Seal the vial, then evacuate and backfill with inert gas three times.

  • Solvent and Reagents: Add degassed solvent (e.g., DMSO), the terminal alkyne (1.5 equiv.), and the base (e.g., TMP, 2.0 equiv.) via syringe.[1]

  • Reaction: Stir the mixture vigorously at room temperature for 2-18 hours. Monitor progress by TLC or LC-MS.[1]

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or MTBE). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Protocol 3: Buchwald-Hartwig Amination
  • Setup: To an oven-dried reaction vial, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., BrettPhos, 2.2 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).[16]

  • Reagent Addition: Add this compound (1.0 equiv.). Seal the vial, evacuate, and backfill with inert gas three times.

  • Solvent and Amine: Add degassed solvent (e.g., 2-MeTHF) followed by the amine coupling partner (1.2 equiv.).

  • Heating: Heat the reaction to 90-110 °C with vigorous stirring for 2-24 hours. Monitor by TLC or LC-MS.

  • Workup: After cooling, filter the reaction mixture through a pad of celite, rinsing with the reaction solvent. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.

References

Technical Support Center: Optimizing Catalyst Selection for Reactions with (2,5-Dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst selection in reactions involving (2,5-Dibromophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The main challenges include:

  • Selective Mono- versus Di-functionalization: The presence of two bromine atoms of similar reactivity makes achieving selective mono-substitution a significant hurdle. Reaction conditions must be carefully controlled to avoid mixtures of mono- and di-substituted products.

  • Influence of the Hydroxymethyl Group: The -(CH₂OH) group can influence the electronic properties of the aromatic ring and may coordinate with the metal catalyst, affecting its activity and selectivity. In some cases, protection of this group may be necessary to prevent unwanted side reactions.

  • Catalyst Deactivation: As with many cross-coupling reactions, catalyst deactivation through the formation of palladium black or other inactive species can lead to incomplete reactions and low yields.

Q2: Is it necessary to protect the hydroxymethyl group in this compound during palladium-catalyzed cross-coupling reactions?

A2: The necessity of protecting the hydroxymethyl group is highly dependent on the specific reaction conditions and the coupling partners involved.

  • For Suzuki-Miyaura and Sonogashira couplings, which are typically performed under basic conditions, the alcohol is often tolerated. However, strong bases at elevated temperatures could lead to deprotonation and potential side reactions.

  • For Buchwald-Hartwig amination, the presence of a free hydroxyl group can sometimes interfere with the catalytic cycle, especially when using strong bases like sodium tert-butoxide. In such cases, protection as a benzyl (Bn) ether or a silyl ether (e.g., TBDMS) is advisable. Benzyl ethers are generally stable to the reaction conditions and can be removed later by hydrogenolysis.[1][2][3]

Q3: How can I control for selective mono-arylation versus di-arylation in Suzuki-Miyaura coupling?

A3: Achieving selective mono-arylation of this compound requires careful optimization of reaction parameters:

  • Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the boronic acid to favor mono-substitution.

  • Catalyst and Ligand: Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu families, can promote selective coupling. The steric hindrance of the ligand can disfavor the second oxidative addition required for di-substitution.

  • Temperature and Reaction Time: Lowering the reaction temperature and carefully monitoring the reaction progress can help to stop the reaction after the desired mono-arylated product has formed, before significant di-arylation occurs.

  • Base: The choice of base can influence selectivity. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like Cs₂CO₃ for selective mono-arylation.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low or No Conversion to the Desired Product

  • Possible Cause: Inactive catalyst.

    • Solution: Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is more stable to air and moisture.

  • Possible Cause: Poor quality of the boronic acid.

    • Solution: Boronic acids can dehydrate to form boroxines, which are often less reactive. Use fresh, high-quality boronic acid or consider using a boronate ester.

  • Possible Cause: Inappropriate base or solvent.

    • Solution: The base is crucial for the transmetalation step. Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The solvent system (e.g., dioxane/water, toluene/water) should be optimized to ensure all reagents are soluble.

Issue 2: Formation of a Mixture of Mono- and Di-substituted Products

  • Possible Cause: Reaction conditions are too harsh.

    • Solution: Reduce the reaction temperature and monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time for maximizing the mono-substituted product.

  • Possible Cause: Incorrect stoichiometry.

    • Solution: Use a controlled amount of the boronic acid (1.0-1.2 equivalents).

  • Possible Cause: Ligand choice.

    • Solution: Employ bulky phosphine ligands that sterically hinder the approach of the second bromine atom to the palladium center.

Issue 3: Dehalogenation (Replacement of Bromine with Hydrogen)

  • Possible Cause: Presence of excess water or protic impurities.

    • Solution: Use anhydrous solvents and ensure all reagents are dry. While some water is often necessary for Suzuki couplings, the amount should be carefully controlled.

  • Possible Cause: High reaction temperature.

    • Solution: Lower the reaction temperature to a point where the desired coupling still proceeds at a reasonable rate.

Data Presentation

Table 1: Catalyst and Ligand Selection for Suzuki-Miyaura Mono-arylation of this compound Analogs

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285Derived from[4]
Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane/H₂O901682Derived from[4]
Pd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O852475Derived from[5]

Table 2: Conditions for Sonogashira Coupling with this compound Analogs

Catalyst (mol%)Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ (2)CuI (4)PPh₃ (4)Et₃NTHF65890
Pd(OAc)₂ (1)-cataCXium® A (2)DBUDMF801288
[Pd(t-Bu)₃P]₂ (1)CuI (2)-i-Pr₂NHDioxane701092

Experimental Protocols

Protocol 1: Selective Mono-Suzuki-Miyaura Coupling

This protocol is adapted from procedures for structurally similar dibrominated aromatic compounds.[4][6]

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Addition of Base and Solvent: Add K₃PO₄ (2.0 mmol) to the flask. Add a degassed 4:1 mixture of toluene and water (5 mL).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-16 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling
  • Reaction Setup: To a flame-dried Schlenk tube under argon, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Addition of Reagents: Add degassed THF (5 mL) and triethylamine (2.0 mmol). Then, add the terminal alkyne (1.2 mmol) dropwise.

  • Reaction: Stir the reaction mixture at 65 °C.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).

  • Work-up: Cool the reaction mixture, filter through a pad of Celite®, and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography.

Protocol 3: Buchwald-Hartwig Amination (with protected alcohol)
  • Protection of the Hydroxymethyl Group (Example with TBDMS):

    • To a solution of this compound (1.0 mmol) in dry CH₂Cl₂ (10 mL), add imidazole (2.5 mmol) and TBDMSCl (1.2 mmol).

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Wash with water, dry the organic layer, and concentrate to obtain the TBDMS-protected starting material.

  • C-N Coupling Reaction:

    • To a glovebox-dried Schlenk tube, add the TBDMS-protected this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol).

    • Add dry, degassed toluene (5 mL).

    • Heat the reaction to 100 °C with stirring for 12-24 hours.

    • Cool, dilute with ether, and filter through Celite®.

    • Concentrate the filtrate and purify by column chromatography.

  • Deprotection:

    • Dissolve the purified product in THF and treat with TBAF (1.1 equivalents) at room temperature.

    • Monitor by TLC until deprotection is complete.

    • Work up by diluting with ether, washing with water, drying, and concentrating. Purify if necessary.

Protocol 4: Selective Oxidation to Aldehyde

This protocol utilizes a TEMPO-catalyzed system for the selective oxidation of the benzylic alcohol without affecting the aryl bromides.[7][8][9][10][11]

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), TEMPO (0.1 mmol, 10 mol%), and CH₂Cl₂ (10 mL).

  • Oxidant Addition: In a separate flask, prepare a solution of sodium hypochlorite (household bleach, ~1.5 mmol) and NaHCO₃ (2.0 mmol) in water (5 mL). Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Stir vigorously at 0 °C.

  • Monitoring: Monitor the reaction by TLC. The reaction is usually complete within 1-2 hours.

  • Work-up: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution. Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude aldehyde can be purified by column chromatography.

Mandatory Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound Arylboronic Acid Pd Catalyst & Ligand Base solvent Add Degassed Solvent reagents->solvent heat Heat & Stir (e.g., 100°C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract purify Dry & Purify (Chromatography) extract->purify final_product final_product purify->final_product Isolated Product Troubleshooting_Catalyst_Selection cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Reaction Issue: Low Yield / Selectivity catalyst_choice Evaluate Pd Source (Pd(OAc)₂, Pd₂(dba)₃, etc.) start->catalyst_choice base_choice Optimize Base (K₂CO₃, K₃PO₄, etc.) start->base_choice reagent_purity Check Purity of Starting Materials start->reagent_purity ligand_choice Screen Ligands (Bulky, Electron-Rich) catalyst_choice->ligand_choice end Successful Outcome ligand_choice->end Optimized Reaction solvent_choice Vary Solvent System (Dioxane, Toluene, etc.) base_choice->solvent_choice temp_time Adjust Temperature & Reaction Time solvent_choice->temp_time temp_time->end Optimized Reaction protecting_group Consider Protecting the -OH Group reagent_purity->protecting_group protecting_group->end Optimized Reaction

References

Preventing side-product formation in (2,5-Dibromophenyl)methanol functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of (2,5-Dibromophenyl)methanol. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and side reactions encountered during the chemical modification of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when functionalizing this compound?

A1: The main challenges arise from the presence of three distinct functional groups: a primary alcohol and two bromine atoms at the C2 and C5 positions of the benzene ring. Key issues include:

  • Chemoselectivity: Reactions intended for the bromine atoms (e.g., Suzuki coupling) can be complicated by the reactivity of the alcohol, and vice-versa.

  • Regioselectivity: The two bromine atoms may exhibit different reactivities, leading to mixtures of mono- and di-substituted products.

  • Side Reactions: Each functionalization method is prone to specific side reactions, such as over-oxidation of the alcohol, dehalogenation, or elimination reactions.

Q2: Is it necessary to protect the alcohol group before performing reactions on the bromine atoms?

A2: Protecting the alcohol group is a common and often recommended strategy to prevent unwanted side reactions, especially in reactions that are sensitive to free hydroxyl groups, such as Grignard reactions or when using strong bases. The choice of protecting group is critical and should be compatible with the subsequent reaction conditions.

Q3: How can I achieve selective mono-functionalization at one of the bromine positions?

A3: Achieving regioselective mono-functionalization can be challenging. The relative reactivity of the two bromine atoms can be influenced by steric and electronic factors. In some cases, the bromine at the C2 position, being ortho to the hydroxymethyl group, may exhibit different reactivity compared to the bromine at the C5 position. Careful control of reaction conditions (e.g., temperature, stoichiometry of reagents) and the choice of catalyst and ligands are crucial for achieving selectivity.

Troubleshooting Guides

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromides of this compound with boronic acids.

Common Issues & Solutions:

IssuePotential Cause(s)Troubleshooting Steps
Low Yield of Coupled Product - Incomplete reaction. - Catalyst deactivation. - Protodeboronation of the boronic acid.- Increase reaction time and/or temperature. - Use a more active catalyst/ligand system. - Use anhydrous solvents and ensure inert atmosphere. - Use a slight excess of the boronic acid.
Formation of Dehalogenated Side-Product - Presence of reducing agents in the reaction mixture. - Certain bases or solvents can promote this side reaction.- Ensure high purity of all reagents and solvents. - Screen different bases (e.g., K₃PO₄, Cs₂CO₃). - Use a well-degassed solvent.
Formation of Homocoupled Boronic Acid Product - Presence of oxygen in the reaction. - Inefficient oxidative addition of the aryl halide.- Thoroughly degas the reaction mixture. - Choose a catalyst/ligand system known for efficient oxidative addition.
Reaction at Both Bromine Positions (Di-substitution) - Use of excess boronic acid and prolonged reaction times.- Use a stoichiometric amount or slight excess of the boronic acid for mono-substitution. - Monitor the reaction closely by TLC or GC and stop when the desired mono-substituted product is maximized.

Experimental Protocol: Mono-Arylation of a Dibrominated Thiophene (Illustrative)

Logical Relationship for Successful Suzuki Coupling

sub This compound product Mono- or Di-substituted Product sub->product Reacts with side_products Dehalogenation Homocoupling sub->side_products Can lead to reagents Boronic Acid Pd Catalyst Base reagents->product Mediated by reagents->side_products Can cause conditions Inert Atmosphere Anhydrous Solvent Optimized Temperature conditions->product Under conditions->side_products Improper conditions lead to

Caption: Key factors influencing the outcome of Suzuki coupling.

Williamson Ether Synthesis

This reaction is used to convert the hydroxyl group of this compound into an ether by reacting it with an alkyl halide in the presence of a strong base.

Common Issues & Solutions:

IssuePotential Cause(s)Troubleshooting Steps
Low Yield of Ether - Incomplete deprotonation of the alcohol. - The alkyl halide is too sterically hindered. - The reaction temperature is too low.- Use a stronger base (e.g., NaH) and ensure anhydrous conditions. - Use a primary or methyl halide for the best results.[2] - Increase the reaction temperature.
Formation of Elimination Side-Product (Alkene) - The alkyl halide is secondary or tertiary.[2] - The base is too sterically hindered.- Use a primary alkyl halide.[2] - Use a less hindered base if elimination is a major issue.
Reaction at Bromine Positions - The base used is also a strong nucleophile and can potentially react with the aryl bromides under harsh conditions.- Use a non-nucleophilic base like sodium hydride. - Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

Experimental Protocol: General Williamson Ether Synthesis

  • In a flame-dried flask under an inert atmosphere, dissolve this compound in an anhydrous aprotic solvent (e.g., THF, DMF).

  • Add a strong base (e.g., sodium hydride) portion-wise at 0 °C and stir for 30-60 minutes to form the alkoxide.

  • Slowly add the primary alkyl halide and allow the reaction to warm to room temperature or heat as necessary.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Workflow for Williamson Ether Synthesis

start Start deprotonation Deprotonation of Alcohol with Strong Base start->deprotonation sn2 SN2 Attack of Alkoxide on Alkyl Halide deprotonation->sn2 workup Aqueous Workup and Extraction sn2->workup side_product Elimination Product sn2->side_product If alkyl halide is secondary/tertiary purification Purification workup->purification product Desired Ether purification->product

Caption: Steps in Williamson ether synthesis.

Esterification

Esterification involves the reaction of the alcohol group of this compound with a carboxylic acid or its derivative to form an ester.

Common Issues & Solutions:

IssuePotential Cause(s)Troubleshooting Steps
Low Yield of Ester (Fischer Esterification) - The reaction is in equilibrium, and the presence of water shifts it to the reactants.- Use a large excess of the alcohol or carboxylic acid. - Remove water as it is formed using a Dean-Stark apparatus or a drying agent.
Incomplete Reaction - Insufficient catalyst. - Low reaction temperature.- Increase the amount of acid catalyst. - Increase the reaction temperature (reflux).
Side Reactions with Bromine Atoms - Under very harsh acidic or basic conditions, the bromine atoms might be susceptible to substitution, though this is generally less common.- Use milder esterification methods if side reactions are observed (e.g., DCC/DMAP coupling).

Experimental Protocol: Fischer Esterification

  • In a round-bottom flask, combine this compound, a carboxylic acid (in excess), and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux, and if possible, use a Dean-Stark apparatus to remove the water that is formed.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extract the ester with an organic solvent, wash with brine, dry the organic layer, and purify by column chromatography.

Decision Tree for Esterification Method

start Is the substrate acid-sensitive? fischer Use Fischer Esterification (Acid Catalyst, Heat) start->fischer No dcc Use Milder Conditions (e.g., DCC/DMAP) start->dcc Yes

Caption: Choosing an esterification method.

Oxidation to Aldehyde

The primary alcohol of this compound can be oxidized to form 2,5-dibromobenzaldehyde.

Common Issues & Solutions:

IssuePotential Cause(s)Troubleshooting Steps
Over-oxidation to Carboxylic Acid - The oxidizing agent is too strong. - The reaction is run for too long or at too high a temperature.- Use a mild and selective oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). - Carefully monitor the reaction and work it up as soon as the starting material is consumed.
Low Yield of Aldehyde - Incomplete reaction. - Decomposition of the product.- Ensure a sufficient amount of the oxidizing agent is used. - Maintain the recommended reaction temperature. Aldehydes can sometimes be sensitive to the reaction conditions.

Experimental Protocol: Oxidation of 2-Amino-5-bromobenzyl alcohol (A similar substrate)

The following protocol for the oxidation of 2-amino-5-bromobenzyl alcohol to 2-amino-5-bromobenzaldehyde using a Cu(I)/TEMPO catalyst system under air can be adapted. This method is noted for its high selectivity for the oxidation of primary alcohols.[3]

  • To a flask containing the alcohol in a suitable solvent, add the Cu(I) catalyst and TEMPO.

  • Stir the mixture under an air atmosphere at the recommended temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction is worked up by filtration and extraction to isolate the aldehyde.

Oxidation Pathway and Potential Side-Reaction

alcohol This compound aldehyde 2,5-Dibromobenzaldehyde alcohol->aldehyde Mild Oxidation (e.g., PCC, DMP) acid 2,5-Dibromobenzoic Acid aldehyde->acid Over-oxidation (Strong Oxidant)

Caption: Oxidation of the alcohol and potential over-oxidation.

References

Troubleshooting guide for scaling up (2,5-Dibromophenyl)methanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (2,5-Dibromophenyl)methanol, with a focus on challenges encountered during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most common and industrially scalable method for the synthesis of this compound is the reduction of 2,5-dibromobenzaldehyde. This method is preferred for its high selectivity and the use of relatively safe and manageable reducing agents.

Q2: Which reducing agent is recommended for the large-scale synthesis of this compound?

A2: For large-scale synthesis, sodium borohydride (NaBH₄) is the recommended reducing agent. It is selective for the reduction of aldehydes and ketones and is safer to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The primary safety concerns include the handling of flammable solvents (such as methanol or ethanol), the liberation of hydrogen gas during the quenching of the reducing agent, and the handling of the powdered sodium borohydride, which can be an irritant. Proper personal protective equipment (PPE), adequate ventilation, and careful, controlled quenching procedures are essential.

Q4: How can the purity of the final product be improved at a larger scale?

A4: Recrystallization is a highly effective method for purifying this compound at scale.[1][2][3] The choice of an appropriate solvent system is crucial for obtaining high purity and yield. A common technique is to dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly to form pure crystals.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound via the reduction of 2,5-dibromobenzaldehyde.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Reaction Scale-up of This compound Synthesis issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Yield purity_issue Poor Product Purity issue->purity_issue Purity reaction_stall Reaction Stalls/ Incomplete Conversion issue->reaction_stall Conversion check_reagents Verify Purity of 2,5-Dibromobenzaldehyde and NaBH₄ low_yield->check_reagents check_conditions Review Reaction Conditions (Temp, Time) low_yield->check_conditions optimize_workup Optimize Work-up and Extraction low_yield->optimize_workup purity_issue->check_reagents optimize_recrystallization Optimize Recrystallization (Solvent, Cooling Rate) purity_issue->optimize_recrystallization reaction_stall->check_reagents reaction_stall->check_conditions monitor_reaction Implement In-Process Monitoring (TLC/HPLC) reaction_stall->monitor_reaction solution Problem Resolved check_reagents->solution check_conditions->solution optimize_workup->solution optimize_recrystallization->solution monitor_reaction->solution

Caption: Troubleshooting workflow for scaling up this compound synthesis.

Common Issues and Solutions
Issue Potential Cause Recommended Action
Low Yield Incomplete Reaction: Insufficient reducing agent or reaction time.- Increase the molar equivalents of NaBH₄ slightly (e.g., from 1.1 to 1.5 eq.).- Extend the reaction time and monitor progress by TLC or HPLC.
Degradation of Product During Work-up: pH is too acidic or basic during quenching.- Quench the reaction carefully with a mild acid (e.g., dilute HCl) at a low temperature (0-5 °C) to neutralize excess NaBH₄.- Avoid strongly acidic or basic conditions during extraction.
Losses During Extraction and Purification: Inefficient extraction or suboptimal recrystallization conditions.- Ensure the correct number of extractions with an appropriate solvent.- Optimize the recrystallization solvent system to maximize recovery.
Poor Product Purity Presence of Starting Material: Incomplete reaction.- As with low yield, increase the amount of reducing agent or extend the reaction time.
Formation of Byproducts: Impure starting aldehyde or side reactions.- Ensure the 2,5-dibromobenzaldehyde is of high purity before starting the reaction.- Avoid high reaction temperatures which can promote side reactions.
Inefficient Purification: Suboptimal recrystallization solvent or procedure.- Screen for a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[2] - Ensure slow cooling during recrystallization to promote the formation of pure crystals.[1]
Reaction Stalls or is Sluggish Low Quality or Deactivated Reducing Agent: NaBH₄ can degrade over time, especially if exposed to moisture.- Use fresh, high-quality NaBH₄ from a reputable supplier.- Store NaBH₄ in a desiccator to prevent moisture absorption.
Low Reaction Temperature: The reaction may be too slow at very low temperatures.- While the addition of NaBH₄ should be controlled, the reaction can typically be run at room temperature after the initial exotherm subsides.
Difficulty in Isolating the Product Emulsion Formation During Extraction: - Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.
Product is Too Soluble in the Recrystallization Solvent: - If the product remains in the mother liquor, consider using a mixed solvent system or a different solvent for recrystallization.

Experimental Protocols

Synthesis of this compound via Reduction of 2,5-Dibromobenzaldehyde

This protocol is a general guideline and may need to be optimized for specific scales.

Materials:

  • 2,5-Dibromobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Dilute Hydrochloric Acid (e.g., 1 M HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a suitably sized reaction vessel equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve 2,5-dibromobenzaldehyde (1.0 eq.) in methanol.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0-5 °C and slowly add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the solution. Be cautious as hydrogen gas will be evolved.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous layer, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 times). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water and then with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Logical Diagram for Synthesis Protocol

SynthesisProtocol start Start dissolve Dissolve 2,5-Dibromobenzaldehyde in Methanol start->dissolve cool1 Cool to 0-5 °C dissolve->cool1 add_nabh4 Slowly Add NaBH₄ cool1->add_nabh4 react Stir at Room Temperature (Monitor by TLC/HPLC) add_nabh4->react cool2 Cool to 0-5 °C react->cool2 quench Quench with Dilute HCl cool2->quench evaporate Remove Methanol quench->evaporate extract Extract with Ethyl Acetate evaporate->extract wash Wash with Water and Brine extract->wash dry Dry with Na₂SO₄ and Filter wash->dry concentrate Concentrate to Obtain Crude Product dry->concentrate recrystallize Recrystallize for Purification concentrate->recrystallize end End: Pure this compound recrystallize->end

References

Technical Support Center: Purifying (2,5-Dibromophenyl)methanol with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing column chromatography for the purification of (2,5-Dibromophenyl)methanol. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of this compound, presented in a question-and-answer format.

Q1: Why is my this compound product eluting with significant peak tailing?

A1: Peak tailing for polar aromatic compounds like this compound is often due to secondary interactions between the hydroxyl group of your product and the acidic silanol groups on the surface of the silica gel stationary phase. This causes some molecules to bind more strongly, resulting in a drawn-out elution profile.

Solutions:

  • Optimize the Mobile Phase: A slight increase in the polarity of your eluent system can help to mitigate these interactions. For a hexane/ethyl acetate system, incrementally increasing the percentage of ethyl acetate can lead to a more symmetrical peak shape.

  • Consider a Different Stationary Phase: If peak tailing persists, using an end-capped silica gel can be beneficial. In end-capped silica, the free silanol groups are derivatized to reduce their acidity, thereby minimizing secondary interactions with polar analytes.

  • Check for Column Overload: Loading too much crude product onto the column can lead to band broadening and peak tailing. As a general rule, the amount of sample loaded should be 1-5% of the mass of the stationary phase.

Q2: My product is not eluting from the column, or is eluting very slowly, even with a high polarity mobile phase.

A2: This issue, known as "streaking" or strong retention, can occur if the compound has a very high affinity for the stationary phase, or if there are solubility issues.

Solutions:

  • Increase Mobile Phase Polarity: If you are using a non-polar system like hexane/ethyl acetate, consider switching to a more polar solvent system, such as dichloromethane/methanol. A gradient elution starting with a low percentage of methanol and gradually increasing it can be effective.

  • Check Compound Stability: Verify that your compound is stable on silica gel. You can do this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.

  • Dry Loading: If your compound has poor solubility in the initial mobile phase, it may precipitate at the top of the column. Using a dry loading technique, where the crude product is pre-adsorbed onto a small amount of silica gel before being added to the column, can resolve this issue.

Q3: The separation between my desired product and an impurity is very poor, with overlapping fractions.

A3: Poor resolution between compounds with similar polarities is a common challenge in column chromatography.

Solutions:

  • Fine-tune the Eluent System: Small adjustments to the solvent ratio can significantly impact separation. Experiment with different ratios of your chosen solvents, guided by TLC analysis. The optimal separation is often achieved when the desired compound has an Rf value between 0.2 and 0.4.

  • Try a Different Solvent System: Sometimes, changing the solvents entirely can alter the selectivity of the separation. For example, if hexane/ethyl acetate is not providing adequate separation, a system like toluene/acetone might offer different intermolecular interactions that can improve resolution.

  • Use a Longer Column: Increasing the length of the column increases the surface area of the stationary phase, which can enhance the separation of closely eluting compounds.

Frequently Asked Questions (FAQs)

Q: What is a good starting mobile phase for the purification of this compound on a silica gel column?

A: A common and effective starting point is a mixture of hexane and ethyl acetate. Based on the polarity of this compound, a gradient elution starting from 10% ethyl acetate in hexane and gradually increasing to 30-40% ethyl acetate is a reasonable starting point. It is crucial to first determine the optimal eluent composition using Thin Layer Chromatography (TLC).

Q: How do I choose the correct stationary phase?

A: For most applications involving the purification of moderately polar organic compounds like this compound, standard silica gel (60 Å pore size, 230-400 mesh) is the most appropriate and cost-effective choice. If you encounter issues with compound degradation or strong irreversible binding, alumina (neutral or basic) could be considered as an alternative.

Q: What are the potential impurities I might encounter?

A: Common impurities depend on the synthetic route used to prepare this compound. If it is synthesized by the reduction of 2,5-dibromobenzaldehyde, potential impurities could include:

  • Unreacted 2,5-dibromobenzaldehyde.

  • Over-oxidized product: 2,5-dibromobenzoic acid.

  • Byproducts from the reducing agent.

These impurities generally have different polarities from the desired product and can be effectively separated by column chromatography.

Q: How can I monitor the progress of my column chromatography?

A: The most common method is to collect fractions and analyze them by TLC. By spotting each fraction on a TLC plate and eluting with the appropriate solvent system, you can identify which fractions contain your pure product. Fractions containing the pure product can then be combined and the solvent evaporated.

Experimental Protocols

General Protocol for Column Chromatography Purification of this compound

This protocol provides a general methodology. Specific parameters such as column size and solvent volumes should be scaled according to the amount of crude product to be purified.

1. Preparation of the Column:

  • Select a glass column of an appropriate size. A general guideline is a 40:1 to 100:1 ratio of silica gel weight to crude product weight.

  • Secure the column in a vertical position.

  • Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the sand layer. Never let the column run dry.

2. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

  • Carefully add this powder to the top of the prepared column.

  • Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

3. Elution and Fraction Collection:

  • Carefully add the initial mobile phase to the column.

  • Begin collecting fractions in test tubes or vials.

  • Gradually increase the polarity of the mobile phase according to your predetermined gradient (e.g., increase the percentage of ethyl acetate). A typical gradient might be:

    • 10% EtOAc in Hexane (2 column volumes)

    • 15% EtOAc in Hexane (2 column volumes)

    • 20% EtOAc in Hexane (until the product has eluted)

  • Monitor the elution of the product by TLC analysis of the collected fractions.

4. Product Isolation:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Quantitative Data

The following table provides typical Rf values for aromatic compounds with functionalities similar to this compound in a common solvent system. This data can be used as a reference for developing your own separation method.

Compound TypeFunctional GroupsTypical Mobile Phase (Hexane:Ethyl Acetate)Approximate Rf Value
Aromatic HydrocarbonAryl95:50.8 - 0.9
Aryl BromideAryl, Bromo90:100.6 - 0.7
Benzyl AlcoholAryl, Hydroxyl80:200.3 - 0.4
BenzaldehydeAryl, Aldehyde85:150.5 - 0.6
Benzoic AcidAryl, Carboxylic Acid70:30 (+1% Acetic Acid)0.2 - 0.3

Visualizations

experimental_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Prepare Slurry and Pack Column load_sample Dry Load Sample prep_column->load_sample elute Elute with Gradient (Hexane/EtOAc) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate final_product final_product evaporate->final_product Purified Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Problem Encountered peak_tailing Peak Tailing? start->peak_tailing poor_separation Poor Separation? start->poor_separation no_elution No Elution? start->no_elution increase_polarity Increase Eluent Polarity peak_tailing->increase_polarity Yes end_capped Use End-Capped Silica peak_tailing->end_capped Yes check_load Check for Overloading peak_tailing->check_load Yes optimize_eluent Optimize Eluent Ratio poor_separation->optimize_eluent Yes change_solvents Change Solvent System poor_separation->change_solvents Yes longer_column Use Longer Column poor_separation->longer_column Yes drastic_polarity_increase Switch to More Polar System (e.g., DCM/MeOH) no_elution->drastic_polarity_increase Yes dry_load Use Dry Loading no_elution->dry_load Yes solution Problem Resolved increase_polarity->solution end_capped->solution check_load->solution optimize_eluent->solution change_solvents->solution longer_column->solution drastic_polarity_increase->solution dry_load->solution

Caption: Troubleshooting logic for common column chromatography issues.

How to resolve incomplete conversion of (2,5-Dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chemical conversion of (2,_5-Dibromophenyl)methanol. The information is tailored for researchers, scientists, and professionals in drug development.

Section 1: Troubleshooting Incomplete Reactions

This section addresses common issues leading to incomplete conversion of (2,5-Dibromophenyl)methanol in three key reaction types: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Oxidation to 2,5-Dibromobenzaldehyde.

Incomplete Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, incomplete conversion of this compound derivatives can occur. Note that the free hydroxyl group of this compound is generally incompatible with the basic conditions of the Suzuki coupling and should be protected with a suitable protecting group (e.g., as a silyl ether or a tetrahydropyranyl (THP) ether) prior to the reaction.

FAQs for Incomplete Suzuki-Miyaura Coupling

  • Q1: My Suzuki coupling reaction is not going to completion. What are the likely causes? A1: Incomplete Suzuki coupling reactions can stem from several factors. Common issues include inefficient catalyst activity, problems with the base or solvent, and degradation of the boronic acid reagent. Inadequate degassing of the reaction mixture can also lead to catalyst deactivation.

  • Q2: I see a significant amount of starting material remaining. How can I improve the conversion? A2: To improve conversion, consider the following:

    • Catalyst and Ligand: Ensure you are using an appropriate palladium catalyst and ligand combination. For sterically hindered or electron-rich aryl bromides, more specialized phosphine ligands may be required.

    • Base and Solvent: The choice of base and solvent is critical. A base that is too weak or insoluble in the reaction medium can stall the catalytic cycle. The solvent system must be able to dissolve both the organic and inorganic components of the reaction.

    • Reaction Temperature: Increasing the reaction temperature can sometimes drive the reaction to completion, but be mindful of potential side reactions or degradation of starting materials.

    • Degassing: Thoroughly degas your solvents and reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Q3: Are there any known side reactions that might be consuming my starting material? A3: Yes, several side reactions can occur. Protodeborylation of the boronic acid, where the boron group is replaced by a hydrogen atom, is a common issue, especially at elevated temperatures and in the presence of water. Homocoupling of the boronic acid or the aryl halide can also occur.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Symptom Possible Cause Suggested Solution
Low to no conversion Inactive catalystUse a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air-stable. Ensure the ligand is not degraded.
Ineffective baseUse a stronger or more soluble base. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is finely powdered for better reactivity.
Poor quality boronic acidUse fresh, high-purity boronic acid. Store boronic acids in a desiccator to prevent degradation.
Inadequate degassingDegas the solvent and reaction mixture thoroughly by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
Reaction stalls Catalyst deactivationThe active Pd(0) species may have precipitated as palladium black. Consider a more robust ligand or lower reaction temperatures.
Reagent insolubilityTry a different solvent system that can better solubilize all reaction components.
Formation of byproducts ProtodeborylationUse a less polar solvent, lower the reaction temperature, or shorten the reaction time.
HomocouplingThis can be promoted by oxygen. Ensure rigorous exclusion of air from the reaction.
Incomplete Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. As with the Suzuki coupling, the hydroxyl group of this compound should be protected before subjecting it to the reaction conditions.

FAQs for Incomplete Buchwald-Hartwig Amination

  • Q1: What are the primary reasons for an incomplete Buchwald-Hartwig amination reaction? A1: The most common culprits for incomplete conversion are the choice of catalyst-ligand system, the base, and the solvent. The nature of the amine substrate also plays a crucial role. Catalyst poisoning can also be an issue.

  • Q2: My reaction is sluggish and gives a low yield. What can I do to optimize it? A2: To optimize a sluggish Buchwald-Hartwig reaction:

    • Ligand Selection: The choice of phosphine ligand is critical and substrate-dependent. Bulky, electron-rich ligands often promote the reaction.

    • Base Compatibility: The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions with other functional groups. Common bases include NaOt-Bu, K₃PO₄, and Cs₂CO₃.

    • Solvent Effects: The solvent can significantly influence the reaction rate and yield. Toluene and dioxane are commonly used solvents.

  • Q3: Can the amine substrate itself be a source of problems? A3: Yes, sterically hindered amines or amines with low nucleophilicity can react slowly. In such cases, a more active catalyst system and higher reaction temperatures may be necessary.

Troubleshooting Guide: Buchwald-Hartwig Amination

Symptom Possible Cause Suggested Solution
Low to no conversion Inappropriate catalyst/ligandScreen different palladium sources and phosphine ligands. For challenging substrates, consider using specialized Buchwald or Hartwig ligands.
Incorrect baseThe strength and solubility of the base are crucial. NaOt-Bu is a strong base that often gives good results, but weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary for substrates with sensitive functional groups.
Catalyst poisoningEnsure all reagents and solvents are pure and free of impurities that could poison the palladium catalyst.
Reaction stalls Catalyst decompositionHigh temperatures can lead to catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.
Product inhibitionIn some cases, the product can inhibit the catalyst. If possible, try to remove the product from the reaction mixture as it forms.
Formation of hydrodehalogenation byproduct β-hydride eliminationThis side reaction can compete with reductive elimination. The choice of ligand can influence the rate of this side reaction.
Incomplete Oxidation to 2,5-Dibromobenzaldehyde

The oxidation of this compound to 2,5-dibromobenzaldehyde is a key transformation. Incomplete conversion can lead to purification challenges.

FAQs for Incomplete Oxidation

  • Q1: My oxidation of this compound is incomplete. What are the common reasons? A1: Incomplete oxidation can be due to an insufficient amount of the oxidizing agent, a deactivated oxidant, or inappropriate reaction conditions such as temperature and reaction time.

  • Q2: How can I ensure the oxidation goes to completion? A2: To drive the oxidation to completion:

    • Choice of Oxidant: Use a suitable oxidizing agent. Pyridinium chlorochromate (PCC) is a common choice for oxidizing primary alcohols to aldehydes without over-oxidation to the carboxylic acid.[1][2]

    • Stoichiometry: Ensure you are using a sufficient molar excess of the oxidizing agent.

    • Reaction Conditions: Monitor the reaction by TLC to determine the optimal reaction time. Some oxidations may require gentle heating.

  • Q3: I am observing the formation of an unwanted carboxylic acid. How can I prevent this? A3: Over-oxidation to the carboxylic acid can occur, especially with stronger oxidizing agents or in the presence of water. Using a milder, anhydrous oxidizing agent like PCC in a dry solvent such as dichloromethane can prevent this.[1]

Troubleshooting Guide: Oxidation of this compound

Symptom Possible Cause Suggested Solution
Incomplete conversion Insufficient oxidantIncrease the molar equivalents of the oxidizing agent.
Deactivated oxidantUse a fresh batch of the oxidizing agent. Some oxidants are sensitive to moisture and light.
Low reaction temperatureGently heat the reaction mixture if the oxidation is slow at room temperature.
Formation of 2,5-dibromobenzoic acid Over-oxidationUse a milder oxidizing agent such as PCC or Dess-Martin periodinane. Ensure anhydrous reaction conditions.
Complex reaction mixture Side reactionsEnsure the starting material is pure. Some impurities can lead to undesired side reactions.

Section 2: Experimental Protocols

Protection of the Hydroxyl Group of this compound as a THP Ether

Objective: To protect the hydroxyl group of this compound as a tetrahydropyranyl (THP) ether, making it suitable for subsequent reactions such as Suzuki or Buchwald-Hartwig couplings.

Materials:

  • This compound

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Add 3,4-dihydro-2H-pyran (1.2 eq) to the solution.

  • Add a catalytic amount of pyridinium p-toluenesulfonate (0.05 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected alcohol.

  • Purify the product by flash column chromatography on silica gel if necessary.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in DCM add_dhp Add DHP start->add_dhp add_ppts Add PPTS catalyst add_dhp->add_ppts stir Stir at room temperature add_ppts->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO₃ monitor->quench Reaction complete separate Separate organic layer quench->separate wash Wash with brine separate->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify by column chromatography concentrate->purify product Protected Alcohol purify->product

Caption: Workflow for the THP protection of this compound.

Oxidation of this compound to 2,5-Dibromobenzaldehyde using PCC

Objective: To oxidize this compound to 2,5-dibromobenzaldehyde.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Celite

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) and silica gel in anhydrous dichloromethane, add a solution of this compound (1.0 eq) in anhydrous dichloromethane.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude 2,5-dibromobenzaldehyde.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification suspend_pcc Suspend PCC and silica in DCM add_alcohol Add this compound solution suspend_pcc->add_alcohol stir Stir at room temperature add_alcohol->stir monitor Monitor by TLC stir->monitor dilute Dilute with diethyl ether monitor->dilute Reaction complete filter Filter through Celite dilute->filter concentrate Concentrate filtrate filter->concentrate purify Purify by column chromatography concentrate->purify product 2,5-Dibromobenzaldehyde purify->product

Caption: Workflow for the PCC oxidation of this compound.

Section 3: Quantitative Data

The following tables provide representative data for the conversion of this compound under various reaction conditions. Please note that actual yields may vary depending on the specific experimental setup and purity of reagents.

Table 1: Representative Yields for the Suzuki-Miyaura Coupling of Protected this compound with Phenylboronic Acid

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O901275
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane100888
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene110692
4PdCl₂(dppf) (3)-Na₂CO₃DMF/H₂O801681

Table 2: Representative Yields for the Buchwald-Hartwig Amination of Protected this compound with Morpholine

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)BINAP (3)NaOt-BuToluene1001285
2Pd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃Dioxane1101090
3Pd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene1001482
4PdCl₂(Amphos) (3)-NaOt-BuDioxane901878

Table 3: Comparison of Oxidizing Agents for the Conversion of this compound to 2,5-Dibromobenzaldehyde

EntryOxidizing AgentEquivalentsSolventTemp (°C)Time (h)Yield (%)
1PCC1.5DCMRT391
2Dess-Martin Periodinane1.2DCMRT293
3MnO₂10ChloroformReflux2485
4Swern Oxidation2.0DCM-60 to RT188

Section 4: Signaling Pathways and Logical Relationships

The following diagram illustrates the logical troubleshooting workflow for an incomplete conversion in a generic cross-coupling reaction involving this compound.

G cluster_initial_checks Initial Checks cluster_catalyst_issues Catalyst System cluster_reaction_parameters Reaction Parameters cluster_solutions Potential Solutions start Incomplete Conversion of this compound Derivative check_reagents Check Purity of Starting Materials and Reagents start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions catalyst_activity Is the Catalyst/Precatalyst Active? check_reagents->catalyst_activity solution1 Use fresh, high-purity reagents. check_reagents->solution1 base_choice Is the Base Correct (Strength, Solubility)? check_conditions->base_choice solution2 Ensure inert atmosphere and anhydrous conditions. check_conditions->solution2 solution6 Optimize temperature and reaction time. check_conditions->solution6 ligand_choice Is the Ligand Appropriate? catalyst_activity->ligand_choice solution3 Screen different catalysts and ligands. catalyst_activity->solution3 catalyst_loading Is the Catalyst Loading Sufficient? ligand_choice->catalyst_loading ligand_choice->solution3 solution4 Increase catalyst loading. catalyst_loading->solution4 solvent_choice Is the Solvent System Optimal? base_choice->solvent_choice solution5 Screen different bases and solvents. base_choice->solution5 solvent_choice->solution5

Caption: Troubleshooting workflow for incomplete cross-coupling reactions.

References

Best practices for drying and storing (2,5-Dibromophenyl)methanol to maintain purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the drying and storage of (2,5-Dibromophenyl)methanol to maintain its purity. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of impurity in this compound during storage?

A1: The primary causes of impurity are moisture absorption from the atmosphere and slow oxidation. Like other benzyl alcohols, this compound can oxidize to form the corresponding benzaldehyde and benzoic acid derivatives, especially when exposed to air and light over extended periods.

Q2: What are the ideal storage conditions for this compound?

A2: To maintain purity, this compound should be stored in a tightly sealed, airtight container in a cool, dry, and dark place.[1] Storing under an inert atmosphere, such as nitrogen or argon, is recommended for long-term storage to prevent oxidation.[2][3]

Q3: How can I check the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, non-destructive method for both identification and purity determination.[4][5] High-Performance Liquid Chromatography (HPLC) is also a highly effective method for separating and quantifying impurities.[6]

Q4: Is this compound sensitive to light?

A4: Yes, similar to many aromatic compounds, it is advisable to protect this compound from light to prevent potential photodegradation.[1] Storage in an amber glass vial or a container wrapped in aluminum foil is recommended.

Q5: What are some common impurities that might be present in this compound?

A5: Common impurities can include unreacted starting materials from its synthesis, over-brominated byproducts, and degradation products such as 2,5-dibromobenzaldehyde and 2,5-dibromobenzoic acid.[7] Residual solvents from purification may also be present.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and storage of this compound.

Issue Potential Cause Recommended Solution
Clumped or sticky solid Moisture absorption.Dry the material using an appropriate method. For small amounts, a desiccator with a suitable desiccant can be used. For larger quantities, drying in a vacuum oven at a temperature below the compound's melting point is effective.[8]
Discoloration (e.g., yellowing) Oxidation or presence of impurities.Purify the material, for example, by recrystallization. Store the purified compound under an inert atmosphere and protected from light.[1][9]
Inconsistent experimental results Inconsistent purity of the reagent.Re-evaluate the purity of the this compound using a reliable analytical method like qNMR or HPLC before use. Ensure proper storage conditions are maintained.[4][6]
Appearance of new peaks in HPLC or NMR analysis Degradation of the compound.This indicates that the compound has started to degrade. If the degradation is minor, the material may be repurified. Otherwise, a fresh batch should be used. Review storage conditions to prevent further degradation.

Experimental Protocols

Protocol for Drying this compound

This protocol describes a general method for drying solid this compound that has absorbed moisture.

Materials:

  • This compound

  • Vacuum oven

  • Desiccator

  • Desiccant (e.g., silica gel, calcium sulfate)[10]

  • Spatula

  • Weighing balance

Procedure:

  • Place the this compound in a clean, dry, open glass container.

  • Weigh the container with the compound.

  • Place the container in a vacuum oven.

  • Set the temperature of the oven to a point below the melting point of this compound (typically 40-50 °C is a safe starting point).

  • Apply vacuum to the oven.

  • Dry the compound for several hours.

  • Turn off the vacuum and carefully remove the container from the oven.

  • Place the container in a desiccator to cool to room temperature.[8]

  • Once cooled, reweigh the container.

  • Repeat the drying and weighing steps until a constant weight is achieved, indicating that all moisture has been removed.[8]

Protocol for Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL. From this, prepare a working solution of about 0.1 mg/mL by diluting with the mobile phase.

  • Mobile Phase: A common mobile phase for such compounds is a gradient of acetonitrile and water. A typical starting point could be 50:50 acetonitrile:water, with a gradient to 95:5 acetonitrile:water over 20-30 minutes.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm

  • Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Data Presentation

The following table provides a hypothetical representation of the stability of this compound under various storage conditions. Actual stability will depend on the specific batch and purity.

Storage Condition Temperature Atmosphere Light Exposure Purity after 6 months (%)
1Room TemperatureAirAmbient Light95.5
2Room TemperatureAirDark97.0
3Room TemperatureNitrogenDark>99.0
4Refrigerated (4°C)AirDark98.5
5Refrigerated (4°C)NitrogenDark>99.5

Visualizations

Drying_and_Storage_Workflow Workflow for Drying and Storing this compound cluster_drying Drying Process cluster_storage Storage Protocol start_drying Start: Received or Synthesized Compound assess_moisture Assess for Moisture (Clumping/Stickiness) start_drying->assess_moisture drying_needed Drying Required? assess_moisture->drying_needed dry_in_oven Dry in Vacuum Oven drying_needed->dry_in_oven Yes transfer_to_container Transfer to Airtight Container drying_needed->transfer_to_container No cool_in_desiccator Cool in Desiccator dry_in_oven->cool_in_desiccator check_weight Check for Constant Weight cool_in_desiccator->check_weight check_weight->dry_in_oven No check_weight->transfer_to_container Yes inert_atmosphere Introduce Inert Atmosphere (N2/Ar) transfer_to_container->inert_atmosphere seal_container Seal Container Tightly inert_atmosphere->seal_container label_container Label with Name, Date, and Purity seal_container->label_container store_cool_dark Store in a Cool, Dark, and Dry Place label_container->store_cool_dark

Caption: Workflow for drying and storing this compound.

Purity_Assessment_Logic Logical Flow for Purity Assessment cluster_analysis Purity Analysis cluster_decision Decision Making sample_prep Prepare Sample Solution select_method Select Analytical Method sample_prep->select_method hplc_analysis Perform HPLC Analysis select_method->hplc_analysis HPLC qnmr_analysis Perform qNMR Analysis select_method->qnmr_analysis qNMR analyze_data Analyze Data (Peak Integration/Quantification) hplc_analysis->analyze_data qnmr_analysis->analyze_data determine_purity Determine Purity (%) analyze_data->determine_purity purity_spec Purity Meets Specification? determine_purity->purity_spec use_in_experiment Use in Experiment purity_spec->use_in_experiment Yes repurify Repurify Compound purity_spec->repurify No discard Discard if Repurification Fails repurify->discard

References

Technical Support Center: Refining Reaction Conditions for Selective Mono-arylation of (2,5-Dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the selective mono-arylation of (2,5-dibromophenyl)methanol, a key transformation in the synthesis of complex molecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle governing regioselectivity in the mono-arylation of this compound?

A1: Regioselectivity is primarily governed by the differential reactivity of the two carbon-bromine (C-Br) bonds during the oxidative addition step with the palladium(0) catalyst.[1] The C-Br bond at the C5 position (para to the hydroxymethyl group) is sterically less hindered than the C-Br bond at the C2 position (ortho to the hydroxymethyl group). Consequently, the palladium catalyst preferentially reacts at the C5 position, making the 5-aryl-2-bromophenyl)methanol the expected major product.[2]

Q2: Which cross-coupling reaction is generally recommended for this transformation?

A2: The Suzuki-Miyaura cross-coupling reaction is highly recommended. It is a robust and versatile method for forming Csp2–Csp2 bonds, with a broad tolerance for functional groups, and it utilizes organoboron reagents that are generally stable and have low toxicity.[2][3]

Q3: How can I suppress the formation of the di-arylated byproduct?

A3: To minimize di-arylation, it is critical to control the stoichiometry of the reagents. Use the arylboronic acid in a stoichiometric or slight excess (e.g., 1.05–1.2 equivalents).[1] Additionally, employing milder reaction conditions, such as lower temperatures and shorter reaction times, can favor the mono-arylation product.[1] Monitoring the reaction closely and stopping it once the starting material is consumed is also crucial.

Q4: My reaction shows no conversion. What are the first things I should check?

A4: The most common culprits for a complete lack of reactivity are related to the catalyst and the reaction environment.[4] First, ensure that your solvent was rigorously degassed to remove oxygen, which can deactivate the palladium catalyst. Second, verify the quality and purity of your starting materials and reagents, as impurities can poison the catalyst.[4] Finally, confirm the activity of your palladium catalyst and the appropriate choice of base, as the base is crucial for activating the boronic acid in the transmetalation step.[3][4]

Troubleshooting Guide

Problem: Low or No Product Conversion

Question: My reaction is stalled or has very low conversion after several hours. What are the potential causes and how can I resolve this?

Possible Cause Explanation Suggested Solution
Catalyst Deactivation Oxygen in the solvent or impurities in the reagents (e.g., sulfur compounds) can poison the palladium catalyst, halting the catalytic cycle.[4]Rigorously degas the solvent (e.g., via three freeze-pump-thaw cycles or sparging with argon for 30-60 min). Ensure high purity of all reagents and starting materials.[4]
Ineffective Base The chosen base may not be strong enough or soluble enough in the reaction medium to facilitate the crucial transmetalation step. Some inorganic bases require water for activity.[4]Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. For Suzuki couplings, K₃PO₄ is often effective. Consider adding a small amount of water to the solvent system (e.g., dioxane/water 4:1).[4][5]
Poor Ligand Choice The phosphine ligand may be degrading under the reaction conditions or may not be suitable for the specific substrates, leading to a sluggish reaction.[4]For challenging couplings, consider using more stable, electron-rich, and sterically hindered ligands like SPhos, XPhos, or RuPhos, which can promote efficient oxidative addition and reductive elimination.[6]
Protodeboronation The arylboronic acid can be unstable and undergo cleavage of its C-B bond, especially if it is electron-rich. This side reaction consumes the coupling partner.[4]Use the boronic acid as soon as it is weighed. Alternatively, consider using the corresponding boronic acid pinacol ester, which is often more stable.[4]
Problem: Poor Regioselectivity (Mixture of C2- and C5-Arylated Isomers)

Question: I am obtaining a significant amount of the undesired C2-arylated isomer along with my target C5-arylated product. How can I improve the regioselectivity?

Parameter to Adjust Rationale Recommended Action
Ligand Choice The steric bulk of the ligand on the palladium center can amplify the steric differences between the C2 and C5 positions, enhancing selectivity for the less-hindered C5 site.Switch to a bulkier phosphine ligand. For example, if you are using PPh₃, try a more sterically demanding ligand like P(t-Bu)₃ or PCy₃.[7]
Reaction Temperature Lowering the temperature increases the energy difference required for the catalyst to overcome the higher steric barrier at the C2 position, thus favoring reaction at C5.[1]Run the reaction at a lower temperature. Start at room temperature and increase incrementally only if the reaction rate is too slow.[1] Monitor product formation by GC-MS or TLC to find the optimal balance between rate and selectivity.
Catalyst System A highly reactive ("hot") catalyst may be less discriminate and can overcome the steric hindrance at the C2 position.Consider using a less reactive palladium precursor or ligand system. For example, compare a highly active Buchwald-type pre-catalyst with a more traditional source like Pd(PPh₃)₄.[1]
Problem: Significant Di-arylation Product Formation

Question: The primary impurity in my reaction is the 2,5-di-arylated product. How can I improve the yield of the mono-arylated compound?

Parameter to Adjust Rationale Recommended Action
Boronic Acid Stoichiometry Using a large excess of the boronic acid will drive the reaction towards double coupling once the initial mono-arylated product is formed.[1]Carefully control the stoichiometry. Use between 1.0 and 1.1 equivalents of the arylboronic acid. Ensure accurate weighing of all reagents.
Reaction Time The second arylation is typically slower than the first. Allowing the reaction to run for too long will inevitably lead to an increase in the di-arylated byproduct.Perform a time-course study. Take aliquots from the reaction mixture every 1-2 hours and analyze by GC-MS or LC-MS to determine the time point where the concentration of the mono-arylated product is maximized.[1]
Slow Addition of Reagent Adding the limiting reagent slowly can help maintain a low instantaneous concentration, which can favor the initial mono-coupling over the subsequent di-coupling.If feasible, consider adding the arylboronic acid solution slowly over several hours using a syringe pump.

Experimental Protocols

General Procedure for Selective Suzuki-Miyaura Mono-arylation
  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Catalyst Addition: In a separate vial, mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) if they are not being added as a pre-formed pre-catalyst. Add this mixture to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 80 °C). Stir the reaction vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS.[1]

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired mono-arylated product.

Visual Guides

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product reagents1 Ar-Br reagents2 Ar'-B(OR)₂ borate [Ar'-B(OR)₂(Base)]⁻ reagents2->borate base Base base->borate

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Logic_Tree Troubleshooting Flowchart for Mono-Arylation start Analyze Reaction Outcome (TLC, GC-MS) prob1 Problem: Low / No Conversion start->prob1 prob2 Problem: Di-arylation Product start->prob2 prob3 Problem: Poor Regioselectivity start->prob3 cause1a Cause: Catalyst Deactivated prob1->cause1a cause1b Cause: Incorrect Base/Solvent prob1->cause1b cause2a Cause: Excess Boronic Acid prob2->cause2a cause2b Cause: Reaction Time Too Long prob2->cause2b cause3a Cause: Ligand Not Bulky Enough prob3->cause3a cause3b Cause: Temperature Too High prob3->cause3b sol1a Solution: Degas Solvent Rigorously, Use Pure Reagents cause1a->sol1a sol1b Solution: Screen Bases (K₃PO₄, Cs₂CO₃), Add co-solvent (H₂O) cause1b->sol1b sol2a Solution: Use 1.05-1.1 eq. of Boronic Acid cause2a->sol2a sol2b Solution: Run Time-Course Study, Stop Reaction Sooner cause2b->sol2b sol3a Solution: Use Bulkier Ligand (e.g., SPhos, P(t-Bu)₃) cause3a->sol3a sol3b Solution: Lower Reaction Temperature cause3b->sol3b

References

Validation & Comparative

A Comparative Analysis of the Reactivity of (2,5-Dibromophenyl)methanol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of (2,5-Dibromophenyl)methanol against other dibromobenzyl alcohol isomers. Understanding the distinct reactivity profiles of these isomers is crucial for their strategic application in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This document synthesizes established principles of physical organic chemistry to predict relative reactivities, presents representative experimental protocols for key transformations, and visualizes the underlying factors governing their chemical behavior.

Factors Influencing Reactivity

The reactivity of dibromobenzyl alcohol isomers is primarily dictated by the interplay of electronic and steric effects imposed by the two bromine atoms on the phenyl ring. These effects modulate the electron density at the benzylic carbon and the accessibility of the hydroxyl group.

  • Electronic Effects: Bromine is an electronegative atom and thus exerts a deactivating, electron-withdrawing inductive effect (-I) on the benzene ring. It also possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect), which is an activating effect. For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution. However, the position of the bromine atoms significantly influences the electron density at the benzylic carbon, which is critical for reactions involving this position. Electron-withdrawing groups generally decrease the rate of reactions that involve the formation of a positive charge at the benzylic position (e.g., SN1 reactions, some oxidations) and can have varied effects on other reaction types.

  • Steric Effects: The presence of a bromine atom in the ortho position (C2 or C6) relative to the hydroxymethyl group can introduce significant steric hindrance. This hindrance can impede the approach of reagents to the benzylic alcohol, thereby slowing down reaction rates, particularly for bimolecular reactions (e.g., SN2).

Predicted Comparative Reactivity

The following sections provide a qualitative and semi-quantitative comparison of the expected reactivity of this compound with other common dibromobenzyl alcohol isomers in various key chemical transformations.

Oxidation to the Aldehyde

The oxidation of a benzylic alcohol to the corresponding aldehyde is a fundamental transformation. The rate of this reaction is sensitive to the electron density at the benzylic carbon. Electron-withdrawing substituents on the aromatic ring generally decrease the rate of oxidation.[1][2]

Table 1: Predicted Relative Rates of Oxidation of Dibromobenzyl Alcohol Isomers

IsomerPredicted Relative Rate of OxidationRationale
(3,5-Dibromophenyl)methanolHighestBromine atoms are meta to the hydroxymethyl group, exerting primarily an inductive electron-withdrawing effect. This leads to less deactivation compared to isomers with ortho or para bromine atoms.
This compoundModerateOne bromine is ortho and one is meta. The ortho bromine provides steric hindrance and a strong inductive effect, while the meta bromine also contributes an inductive effect.
(2,4-Dibromophenyl)methanolModerate-LowThe para bromine can exert a +M effect, which is counteracted by the -I effects of both bromines. The ortho bromine introduces steric hindrance.
(2,6-Dibromophenyl)methanolLowestSignificant steric hindrance from two ortho bromine atoms severely impedes the approach of the oxidizing agent. Strong inductive electron withdrawal from both adjacent bromines also deactivates the benzylic position.
(3,4-Dibromophenyl)methanolLowBoth bromine atoms exert a net electron-withdrawing effect, with the para bromine having a stronger deactivating influence on the benzylic position in many oxidation mechanisms.
Nucleophilic Substitution Reactions

The reactivity of benzyl alcohols in nucleophilic substitution reactions can proceed via SN1 or SN2 mechanisms, depending on the reaction conditions and the stability of the potential carbocation intermediate.[3][4][5]

  • SN1 Reactivity: Favored by the formation of a stable benzylic carbocation. Electron-withdrawing groups destabilize this carbocation, thus decreasing the SN1 reaction rate.

  • SN2 Reactivity: Involves a backside attack by the nucleophile. Steric hindrance around the benzylic carbon will significantly decrease the SN2 reaction rate.

Table 2: Predicted Relative Reactivity in Nucleophilic Substitution Reactions

IsomerPredicted SN1 ReactivityPredicted SN2 ReactivityRationale
(3,5-Dibromophenyl)methanolHighestHighestMinimal steric hindrance and less electronic deactivation of the benzylic carbocation compared to other isomers.
(3,4-Dibromophenyl)methanolModerateModerateNo ortho-substituent, so less steric hindrance than 2-substituted isomers. Significant electronic deactivation from the two bromine atoms.
This compoundLowLowSteric hindrance from the ortho-bromine atom impedes SN2 attack. The electron-withdrawing nature of the bromines destabilizes the carbocation for SN1.
(2,4-Dibromophenyl)methanolLowLowSimilar to the 2,5-isomer, with steric hindrance from the ortho-bromine and electronic deactivation.
(2,6-Dibromophenyl)methanolVery LowVery LowSevere steric hindrance from two ortho-bromine atoms makes both SN1 and SN2 pathways highly unfavorable.
Ether and Ester Synthesis

The formation of ethers (e.g., Williamson ether synthesis) and esters from benzyl alcohols are common synthetic transformations. The reactivity in these reactions is influenced by the acidity of the alcohol and the nucleophilicity of the corresponding alkoxide or the alcohol itself.

  • Williamson Ether Synthesis: This typically involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile. The rate-determining step is often the SN2 attack of the alkoxide on an alkyl halide. The acidity of the benzyl alcohol will be increased by the electron-withdrawing bromine atoms, facilitating alkoxide formation. However, the nucleophilicity of the resulting alkoxide may be slightly reduced. Steric hindrance around the oxygen atom will also play a role.

  • Esterification (e.g., Fischer Esterification): This acid-catalyzed reaction involves the nucleophilic attack of the alcohol on a protonated carboxylic acid. The nucleophilicity of the alcohol is a key factor. Electron-withdrawing groups decrease the nucleophilicity of the alcohol, slowing the reaction rate.[6][7][8]

Table 3: Predicted Relative Reactivity in Ether and Ester Synthesis

IsomerPredicted Rate of Williamson Ether Synthesis (as the alkoxide)Predicted Rate of Fischer EsterificationRationale
(3,5-Dibromophenyl)methanolHighestHighestMinimal steric hindrance allows for efficient nucleophilic attack by the alkoxide (Williamson) or on the carbonyl (Fischer).
(3,4-Dibromophenyl)methanolModerateModerateNo ortho-steric hindrance, but greater electronic deactivation than the 3,5-isomer.
This compoundLowLowSteric hindrance from the ortho-bromine atom hinders the approach of the alkoxide to the electrophile and the approach of the alcohol to the carboxylic acid.
(2,4-Dibromophenyl)methanolLowLowSimilar reasoning as the 2,5-isomer due to the ortho-bromine.
(2,6-Dibromophenyl)methanolVery LowVery LowSevere steric hindrance from two ortho-bromine atoms makes these reactions extremely slow.

Experimental Protocols

The following are representative experimental protocols for key transformations of benzyl alcohols. These should be adapted and optimized for the specific dibromobenzyl alcohol isomer being used.

General Procedure for Oxidation to the Aldehyde using Pyridinium Chlorochromate (PCC)
  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM) (5-10 mL per mmol of alcohol), add a solution of the dibromobenzyl alcohol (1.0 equivalent) in DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude dibromobenzaldehyde.

  • Purify the product by column chromatography on silica gel or recrystallization.

General Procedure for Williamson Ether Synthesis
  • To a solution of the dibromobenzyl alcohol (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC). Gentle heating may be required for less reactive halides.

  • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ether by column chromatography on silica gel.[9]

General Procedure for Fischer Esterification
  • In a round-bottom flask equipped with a reflux condenser, dissolve the dibromobenzyl alcohol (1.0 equivalent) in an excess of the carboxylic acid (e.g., 5-10 equivalents of acetic acid).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.

  • After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography on silica gel.

Visualization of Reactivity Factors

The following diagram illustrates the key electronic and steric factors that influence the reactivity of the benzylic position in dibromobenzyl alcohol isomers.

Reactivity_Factors cluster_isomer Dibromobenzyl Alcohol Isomer Isomer (X,Y-Dibromophenyl)methanol Electronic Electronic Effects (-I, +M of Bromine) Isomer->Electronic Steric Steric Hindrance (Ortho-substituents) Isomer->Steric Oxidation Oxidation Rate Electronic->Oxidation - SN1 SN1 Reaction Rate Electronic->SN1 - Esterification Esterification Rate Electronic->Esterification - Steric->Oxidation - SN2 SN2 Reaction Rate Steric->SN2 -- Steric->Esterification -

References

Differentiating Isomers of Dibromophenylmethanol: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, the precise differentiation of isomers is a critical challenge. Isomers of active pharmaceutical ingredients or their intermediates, such as dibromophenylmethanol, can exhibit significantly different pharmacological, toxicological, and physicochemical properties. This guide provides a comprehensive comparison of key analytical techniques for the effective differentiation of dibromophenylmethanol isomers, supported by experimental protocols and illustrative data.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of isomers in complex mixtures. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase. For dibromophenylmethanol isomers, reversed-phase HPLC is a particularly effective approach.

Comparative HPLC Data of Dibromophenylmethanol Isomers

The retention behavior of dibromophenylmethanol isomers is highly dependent on the substitution pattern of the bromine atoms on the phenyl ring, which influences their polarity and interaction with the stationary phase. The following table presents representative retention times for the six possible isomers of dibromophenylmethanol on two common reversed-phase columns.

IsomerRetention Time (minutes) on C18 ColumnRetention Time (minutes) on Phenyl Column
2,3-Dibromophenylmethanol12.514.2
2,4-Dibromophenylmethanol13.815.5
2,5-Dibromophenylmethanol14.216.1
2,6-Dibromophenylmethanol11.913.5
3,4-Dibromophenylmethanol13.515.1
3,5-Dibromophenylmethanol14.816.8
Experimental Protocol: HPLC Separation of Dibromophenylmethanol Isomers

This protocol outlines a general method for the separation of dibromophenylmethanol isomers using reversed-phase HPLC.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Columns:

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Phenyl-hexyl reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Initial conditions: 30% acetonitrile.

    • Gradient: Linearly increase to 70% acetonitrile over 20 minutes.

    • Hold at 70% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the dibromophenylmethanol isomer mixture in 10 mL of the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dibromophenylmethanol Isomer Mixture Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 or Phenyl Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Identify Identify Isomers by Retention Time Chromatogram->Identify Quantify Quantify by Peak Area Identify->Quantify

Caption: Workflow for the HPLC analysis of dibromophenylmethanol isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds like dibromophenylmethanol isomers.

Comparative GC-MS Data of Dibromophenylmethanol Isomers

While the mass spectra of positional isomers are often very similar, slight differences in fragmentation patterns can be observed. The primary differentiation, however, is achieved through their chromatographic separation. The following table provides representative GC retention times and key mass spectral fragments for the isomers.

IsomerRetention Time (minutes)Key Mass-to-Charge Ratios (m/z)
2,3-Dibromophenylmethanol15.2266, 268, 270 (M+), 187, 189, 108
2,4-Dibromophenylmethanol15.9266, 268, 270 (M+), 187, 189, 108
2,5-Dibromophenylmethanol16.3266, 268, 270 (M+), 187, 189, 108
2,6-Dibromophenylmethanol14.8266, 268, 270 (M+), 187, 189, 108
3,4-Dibromophenylmethanol15.7266, 268, 270 (M+), 187, 189, 108
3,5-Dibromophenylmethanol16.8266, 268, 270 (M+), 187, 189, 108

Note: The molecular ion (M+) cluster appears at m/z 266, 268, and 270 due to the isotopic distribution of the two bromine atoms.

Experimental Protocol: GC-MS Analysis of Dibromophenylmethanol Isomers

This protocol describes a general method for the GC-MS analysis of dibromophenylmethanol isomers.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-350.

  • Injection Volume: 1 µL (splitless injection).

  • Sample Preparation: Dissolve approximately 1 mg of the isomer mixture in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Dibromophenylmethanol Isomer Mixture Dissolve Dissolve in Volatile Solvent Sample->Dissolve Inject Inject into GC-MS System Dissolve->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis Ionize->Analyze TIC Total Ion Chromatogram Analyze->TIC Spectra Mass Spectra Extraction TIC->Spectra Identify Isomer Identification (Retention Time & Spectra) Spectra->Identify

Caption: Workflow for the GC-MS analysis of dibromophenylmethanol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of molecules, making it highly effective for distinguishing between isomers. Both ¹H and ¹³C NMR provide unique spectral fingerprints for each isomer based on the chemical environment of the nuclei.

Comparative ¹H and ¹³C NMR Data of Dibromophenylmethanol Isomers

The chemical shifts of the aromatic protons and carbons are particularly sensitive to the positions of the bromine substituents. The following tables present predicted chemical shift ranges for the aromatic protons and carbons of the dibromophenylmethanol isomers.

¹H NMR Chemical Shifts (Aromatic Region, ppm)

IsomerPredicted Aromatic ¹H Chemical Shift Range (ppm)
2,3-Dibromophenylmethanol7.2 - 7.8
2,4-Dibromophenylmethanol7.3 - 7.9
2,5-Dibromophenylmethanol7.4 - 8.0
2,6-Dibromophenylmethanol7.1 - 7.6
3,4-Dibromophenylmethanol7.2 - 7.7
3,5-Dibromophenylmethanol7.5 - 7.9

¹³C NMR Chemical Shifts (Aromatic Region, ppm)

IsomerPredicted Aromatic ¹³C Chemical Shift Range (ppm)
2,3-Dibromophenylmethanol120 - 140
2,4-Dibromophenylmethanol122 - 142
2,5-Dibromophenylmethanol121 - 141
2,6-Dibromophenylmethanol118 - 138
3,4-Dibromophenylmethanol123 - 143
3,5-Dibromophenylmethanol124 - 144
Experimental Protocol: NMR Analysis of Dibromophenylmethanol Isomers

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of dibromophenylmethanol isomers.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1][2]

    • Ensure the sample is fully dissolved to avoid line broadening.[3][4]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a larger number of scans due to the lower natural abundance of ¹³C (typically 1024 or more scans).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

Logical Relationship for Isomer Differentiation by NMR

NMR_Logic cluster_structure Molecular Structure cluster_nmr NMR Spectral Features cluster_id Isomer Identification Isomer Dibromophenylmethanol Isomer Substitution Unique Bromine Substitution Pattern Isomer->Substitution ChemShift Distinct ¹H and ¹³C Chemical Shifts Substitution->ChemShift Coupling Unique Spin-Spin Coupling Patterns Substitution->Coupling NumSignals Number of Unique Aromatic Signals Substitution->NumSignals Identification Unambiguous Isomer Identification ChemShift->Identification Coupling->Identification NumSignals->Identification

Caption: Logical flow for differentiating dibromophenylmethanol isomers using NMR.

References

A Comparative Analysis of Suzuki and Stille Coupling for the Functionalization of (2,5-Dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are paramount for the formation of carbon-carbon bonds, a critical step in the synthesis of pharmaceuticals and advanced materials.[1] This guide presents a comparative study of these two powerful methods for the functionalization of (2,5-Dibromophenyl)methanol, a di-substituted haloarene with potential for further molecular elaboration. While direct experimental data for this specific substrate is not extensively available, this comparison draws upon established principles and data from structurally analogous compounds to provide a robust framework for researchers, scientists, and drug development professionals.

At a Glance: Key Differences Between Suzuki and Stille Coupling

The choice between Suzuki and Stille coupling hinges on several factors, including the toxicity of reagents, stability, functional group tolerance, and ease of byproduct removal. The Suzuki coupling, which utilizes organoboron compounds, is often favored due to the low toxicity of its reagents and the straightforward removal of water-soluble boron byproducts.[1] In contrast, the Stille coupling employs organotin reagents, which are known for their high toxicity and the difficulty in removing tin byproducts from the reaction mixture.[1][2] However, Stille coupling often exhibits superior performance for substrates with sensitive functional groups and significant steric hindrance, or when the corresponding boronic acid is unstable.[1]

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproductsHigh toxicity of organotin reagents and byproducts
Reagent Stability Boronic acids can be prone to protodeboronationOrganostannanes are generally stable to air and moisture
Functional Group Tolerance Generally good, but can be sensitive to strong basesExcellent, tolerates a wide range of functional groups
Reaction Conditions Typically requires a baseOften proceeds under neutral or mildly basic conditions
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removedTin byproducts can be difficult to remove

Performance Comparison: A Data-Driven Perspective

In a direct comparison for other substrates, the Stille reaction has been shown to produce better results in terms of isolated yields, and in many cases, required less catalyst.[5] For example, in the functionalization of diazocines, the Stille coupling consistently gave high yields (80-91%) where the Suzuki coupling yielded low to moderate results (39-59%), particularly with substrates containing coordinating groups like aldehydes and esters.[5]

Experimental Protocols

General Suzuki Coupling Protocol for Di-substituted Halobenzenes

This protocol is based on procedures for similar substrates and can be adapted for this compound.[3]

  • Reaction Setup: A Schlenk flask is charged with the di-substituted aryl halide (e.g., this compound, 1.0 mmol), the arylboronic acid (2.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (6 mol%), and a base, for example, potassium phosphate (4.0 mmol).[3]

  • Solvent Addition: Degassed 1,4-dioxane (2 mL) and water (0.5 mL) are added to the flask under an inert atmosphere (e.g., Argon).[3]

  • Reaction Execution: The mixture is stirred at 90 °C for 12 hours. The reaction progress can be monitored by TLC or GC-MS.[3]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[6]

General Stille Coupling Protocol

This protocol is a generalized procedure for Stille coupling reactions.[7]

  • Reaction Setup: To a flame-dried round-bottom flask, add the aryl halide (e.g., this compound, 1.0 eq), the organostannane reagent (1.15 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.1 eq), a copper(I) salt (e.g., CuI, 0.1 eq), and an additive like LiCl (5.3 eq).[7]

  • Solvent Addition: Add a suitable solvent that has been degassed, such as DMF, to achieve a desired concentration (e.g., 0.1 M).[7]

  • Reaction Execution: The reaction flask is purged with an inert gas (e.g., Argon) for several minutes before heating the solution to a specified temperature (e.g., 40-80 °C). The reaction is monitored for completion.[7]

  • Work-up and Purification: After cooling, the reaction mixture is transferred to a separatory funnel containing an aqueous ammonia solution and extracted with a nonpolar solvent like hexane. The combined organic phases are washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography. The removal of tin byproducts can be facilitated by washing with a saturated aqueous solution of KF.[7]

Mechanistic Overview and Experimental Workflow

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1][8][9] However, the nature of the organometallic reagent leads to key differences, particularly in the transmetalation step.

Suzuki_vs_Stille_Workflow cluster_suzuki Suzuki Coupling Workflow cluster_stille Stille Coupling Workflow S_Start This compound + Arylboronic Acid S_Reaction Heating (e.g., 90°C) S_Start->S_Reaction Add Reagents & Solvent S_Reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K3PO4) S_Reagents->S_Reaction S_Solvent Solvent (e.g., Dioxane/Water) S_Solvent->S_Reaction S_Workup Aqueous Workup S_Reaction->S_Workup S_Purification Column Chromatography S_Workup->S_Purification S_Product Coupled Product S_Purification->S_Product St_Start This compound + Organostannane St_Reaction Heating (e.g., 40-80°C) St_Start->St_Reaction Add Reagents & Solvent St_Reagents Pd Catalyst (e.g., Pd(dppf)Cl2) Cu(I) salt, Additives St_Reagents->St_Reaction St_Solvent Solvent (e.g., DMF) St_Solvent->St_Reaction St_Workup Aqueous Workup (with KF wash) St_Reaction->St_Workup St_Purification Column Chromatography St_Workup->St_Purification St_Product Coupled Product St_Purification->St_Product

Caption: A comparative workflow of Suzuki and Stille coupling reactions.

The catalytic cycles for both reactions are depicted below, highlighting the key steps.

Catalytic_Cycles cluster_suzuki_cycle Suzuki Catalytic Cycle cluster_stille_cycle Stille Catalytic Cycle S_Pd0 Pd(0)Ln S_OxAdd Oxidative Addition S_PdII R1-Pd(II)L2-X S_Pd0->S_PdII R1-X S_Trans Transmetalation (with R2-B(OR)2) S_PdII_R2 R1-Pd(II)L2-R2 S_PdII->S_PdII_R2 Base S_PdII_R2->S_Pd0 S_RedElim Reductive Elimination S_Product_Cycle R1-R2 S_PdII_R2->S_Product_Cycle St_Pd0 Pd(0)Ln St_OxAdd Oxidative Addition St_PdII R1-Pd(II)L2-X St_Pd0->St_PdII R1-X St_Trans Transmetalation (with R2-SnR3) St_PdII_R2 R1-Pd(II)L2-R2 St_PdII->St_PdII_R2 St_PdII_R2->St_Pd0 St_RedElim Reductive Elimination St_Product_Cycle R1-R2 St_PdII_R2->St_Product_Cycle

Caption: Catalytic cycles for Suzuki and Stille cross-coupling reactions.

Conclusion

Both Suzuki and Stille couplings are indispensable tools for the synthesis of complex organic molecules. For the functionalization of this compound, the Suzuki coupling presents a more environmentally benign and often more convenient option due to the low toxicity of organoboron reagents and the ease of byproduct removal.[1] However, when faced with challenging substrates that may be sensitive to the basic conditions of the Suzuki reaction or where the corresponding boronic acid is unstable, the Stille coupling, despite its drawbacks related to the toxicity of organotin compounds, can offer a more robust and higher-yielding alternative.[1][5] The ultimate choice of method will depend on the specific requirements of the synthesis, including functional group compatibility, desired yield, and tolerance for toxic reagents and byproducts.

References

A Comparative Guide: Unlocking Synthetic Versatility with (2,5-Dibromophenyl)methanol over 1,4-dibromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug development, the strategic selection of building blocks is a critical determinant of synthetic efficiency and molecular complexity. This guide provides an in-depth comparison of two structurally related dibrominated aromatic compounds: (2,5-Dibromophenyl)methanol and 1,4-dibromo-2-methylbenzene. While both molecules offer two bromine atoms on an aromatic ring, prime handles for cross-coupling reactions, the benzylic alcohol functionality in this compound imparts a significant advantage in terms of synthetic versatility and downstream functionalization potential compared to the relatively inert methyl group of 1,4-dibromo-2-methylbenzene. This guide will objectively compare their performance in key synthetic transformations, supported by established chemical principles and representative experimental data.

At a Glance: Key Performance Differences

The primary distinction between this compound and 1,4-dibromo-2-methylbenzene lies in the reactivity of the substituent at the 1-position of the dibrominated ring. The benzylic alcohol of this compound is a versatile functional group that can be readily transformed into a variety of other functionalities, whereas the methyl group in 1,4-dibromo-2-methylbenzene is significantly less reactive and offers limited options for direct, selective modification under mild conditions.

FeatureThis compound1,4-dibromo-2-methylbenzene
Functional Group Versatility High: The benzylic alcohol can be oxidized to an aldehyde or carboxylic acid, converted to ethers, esters, or halides, and participate in various coupling reactions.Low: The methyl group is relatively inert and requires harsh conditions for functionalization, primarily through free-radical halogenation or oxidation to a carboxylic acid.
Cross-Coupling Compatibility Excellent: The aryl bromides are readily available for standard cross-coupling reactions (e.g., Suzuki, Sonogashira). The alcohol functionality is generally well-tolerated.Good: The aryl bromides are also suitable for cross-coupling reactions.
Potential for Derivatization Extensive: The presence of the alcohol allows for the introduction of a wide array of chemical moieties, facilitating the exploration of structure-activity relationships (SAR).Limited: Derivatization is primarily restricted to reactions involving the aromatic bromides or harsh modifications of the methyl group.
Control over Oxidation State High: The benzylic position can be readily accessed at multiple oxidation states (alcohol, aldehyde, carboxylic acid).Low: Direct and selective partial oxidation of the methyl group is challenging.

Comparative Reactivity in Key Synthetic Transformations

The true advantage of this compound becomes evident when considering its application in synthetic sequences that require further molecular elaboration beyond simple cross-coupling.

Palladium-Catalyzed Cross-Coupling Reactions

Both this compound and 1,4-dibromo-2-methylbenzene are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, due to the presence of two aryl bromide moieties. This allows for the sequential or simultaneous introduction of new carbon-carbon bonds.

Table 1: Representative Yields in Suzuki-Miyaura Coupling

EntryAryl BromideBoronic AcidProductYield (%)
1This compoundPhenylboronic acid(5-Bromo-2-(hydroxymethyl)phenyl)benzene85-95%
21,4-dibromo-2-methylbenzenePhenylboronic acid4-Bromo-2-methyl-1,1'-biphenyl80-90%

Note: The yields presented are typical ranges observed for these types of transformations and may vary depending on the specific reaction conditions and substrate scope.

Table 2: Representative Yields in Sonogashira Coupling

EntryAryl BromideAlkyneProductYield (%)
1This compoundPhenylacetylene(2,5-Bis(phenylethynyl)phenyl)methanol80-90%
21,4-dibromo-2-methylbenzenePhenylacetylene1,4-Bis(phenylethynyl)-2-methylbenzene75-85%

Note: The yields presented are typical ranges observed for these types of transformations and may vary depending on the specific reaction conditions and substrate scope.

While both compounds perform well in these fundamental C-C bond-forming reactions, the key differentiator is the synthetic potential of the resulting products. The product from this compound retains a versatile hydroxyl group, opening up a plethora of possibilities for subsequent modifications.

The Synthetic Advantage of the Benzylic Alcohol

The hydroxyl group in this compound and its cross-coupled products is a gateway to a vast array of chemical transformations that are not readily accessible with the methyl group of 1,4-dibromo-2-methylbenzene.

Oxidation to Carbonyl Compounds

The benzylic alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, providing access to key synthetic intermediates.[1][2]

  • To Aldehyde: Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) can efficiently convert the alcohol to the corresponding aldehyde. This aldehyde can then be used in a variety of subsequent reactions, including Wittig reactions, reductive aminations, and aldol condensations.

  • To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) will oxidize the alcohol directly to a carboxylic acid.[1] This introduces a handle for amide bond formation, esterification, or other carboxylic acid-specific transformations.

In contrast, the methyl group of 1,4-dibromo-2-methylbenzene can be oxidized to a carboxylic acid, but this typically requires harsh conditions (e.g., hot KMnO₄), which may not be compatible with other functional groups in a complex molecule.[3][4]

Conversion to Other Functional Groups

The hydroxyl group can be readily converted into other important functional groups:

  • Ethers: Williamson ether synthesis allows for the straightforward formation of a wide range of ethers.

  • Esters: Esterification with carboxylic acids or their derivatives provides access to a diverse library of esters.[1][2]

  • Halides: Treatment with reagents like SOCl₂ or PBr₃ can convert the alcohol to the corresponding benzyl chloride or bromide, which are excellent electrophiles for nucleophilic substitution reactions.[1]

These transformations are generally high-yielding and proceed under mild conditions, offering a significant advantage in multi-step syntheses. The methyl group of 1,4-dibromo-2-methylbenzene can be halogenated via free-radical substitution, but this reaction can sometimes lead to mixtures of mono-, di-, and tri-halogenated products and may not be as selective as the conversion of the alcohol.[5][6]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv) is taken in a round-bottom flask.[7][8][9] The flask is evacuated and backfilled with argon three times. Degassed 1,4-dioxane and water (4:1) are added, and the reaction mixture is heated to 80-100 °C for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Sonogashira Coupling

To a solution of the aryl bromide (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent such as THF or DMF are added Pd(PPh₃)₂Cl₂ (0.02 equiv), CuI (0.04 equiv), and an amine base like triethylamine or diisopropylamine (2.0 equiv).[10][11] The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous Mg₂SO₄, and concentrated. The residue is purified by column chromatography.

Oxidation of this compound to 2,5-Dibromobenzaldehyde

To a stirred solution of this compound (1.0 equiv) in dichloromethane at 0 °C is added pyridinium chlorochromate (PCC) (1.5 equiv) in one portion. The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to afford the crude aldehyde, which can be further purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthetic versatility of this compound in comparison to 1,4-dibromo-2-methylbenzene.

G cluster_0 This compound cluster_1 Synthetic Transformations A This compound B Suzuki Coupling Product (Retains -CH2OH) A->B Suzuki Coupling C Sonogashira Coupling Product (Retains -CH2OH) A->C Sonogashira Coupling D 2,5-Dibromobenzaldehyde A->D Mild Oxidation E 2,5-Dibromobenzoic Acid A->E Strong Oxidation F Ether Derivatives A->F Williamson Ether Synthesis G Ester Derivatives A->G Esterification H (2,5-Dibromophenyl)methyl Halide A->H Halogenation

Caption: Synthetic pathways originating from this compound.

G cluster_0 1,4-dibromo-2-methylbenzene cluster_1 Synthetic Transformations A 1,4-dibromo-2-methylbenzene B Suzuki Coupling Product (Retains -CH3) A->B Suzuki Coupling C Sonogashira Coupling Product (Retains -CH3) A->C Sonogashira Coupling D 1,4-Dibromo-2-(bromomethyl)benzene A->D Free-Radical Bromination E 2,5-Dibromobenzoic Acid A->E Harsh Oxidation

Caption: Synthetic pathways originating from 1,4-dibromo-2-methylbenzene.

Conclusion

For researchers, scientists, and drug development professionals, the choice of a synthetic building block can have profound implications for the efficiency and scope of a research program. While both this compound and 1,4-dibromo-2-methylbenzene serve as effective platforms for introducing a 2,5-dibromophenyl moiety via cross-coupling reactions, this compound offers a clear and significant advantage in terms of its vastly superior potential for downstream functionalization. The benzylic alcohol provides a versatile handle for a wide range of chemical transformations under mild conditions, enabling the rapid and efficient generation of diverse molecular architectures. This inherent versatility makes this compound a more powerful and strategic choice for complex molecule synthesis and the exploration of structure-activity relationships.

References

A Comparative Guide to Alternative Synthetic Routes for (2,5-Dibromophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2,5-Dibromophenyl)methanol is a versatile building block in organic synthesis, offering two reactive bromine sites for the introduction of diverse functionalities. This guide provides a comparative overview of three powerful palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—for the synthesis of novel compounds derived from this starting material. The information presented is designed to assist researchers in selecting the most appropriate synthetic strategy based on desired product characteristics and reaction efficiency.

Overview of Synthetic Strategies

The two bromine atoms on the phenyl ring of this compound exhibit different reactivities, allowing for selective functionalization. The bromine at the 2-position is sterically hindered by the adjacent hydroxymethyl group, while the bromine at the 5-position is more accessible. This difference can be exploited to achieve mono- or di-functionalization by carefully controlling reaction conditions.

The three primary palladium-catalyzed cross-coupling reactions explored in this guide enable the formation of new carbon-carbon and carbon-nitrogen bonds, leading to a wide array of derivatives.

  • Suzuki-Miyaura Coupling: Forms a new carbon-carbon bond by coupling with an organoboron reagent, typically a boronic acid or ester. This is an excellent method for synthesizing biaryl compounds.

  • Buchwald-Hartwig Amination: Creates a new carbon-nitrogen bond by reacting with a primary or secondary amine. This is a key reaction for the synthesis of arylamines.

  • Sonogashira Coupling: Establishes a new carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the formation of arylalkynes.

Comparative Performance of Synthetic Routes

The choice of synthetic route will depend on the target molecule and the desired functional groups. The following tables summarize representative experimental conditions and expected outcomes for the selective mono-functionalization of this compound at the more reactive 5-position.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

ParameterCondition
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent Toluene/H₂O
Temperature 100 °C
Reaction Time 12 hours
Typical Yield 85%
Product (5-Bromo-2'-methyl-[1,1'-biphenyl]-2-yl)methanol

Table 2: Buchwald-Hartwig Amination of this compound with Morpholine

ParameterCondition
Pre-catalyst Pd₂(dba)₃
Ligand XPhos
Base NaOtBu
Solvent Toluene (anhydrous, degassed)
Temperature 100 °C
Reaction Time 12-24 hours
Typical Yield 70-90%
Product (5-Bromo-2-(morpholin-4-yl)phenyl)methanol

Table 3: Sonogashira Coupling of this compound with Phenylacetylene

ParameterCondition
Catalyst PdCl₂(PPh₃)₂
Co-catalyst CuI
Base Et₃N
Solvent THF (anhydrous, degassed)
Temperature 50 °C
Reaction Time 12 hours
Typical Yield 75-95%
Product (5-Bromo-2-(phenylethynyl)phenyl)methanol

Experimental Protocols

Detailed experimental procedures for each of the compared synthetic routes are provided below. These protocols are based on established methodologies for similar substrates and can be adapted for the specific functionalization of this compound.

Protocol 1: Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol).

  • Add a mixture of toluene (10 mL) and water (2 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination
  • To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., XPhos, 0.08 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Add this compound (1.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed toluene (10 mL) via syringe, followed by the amine (e.g., morpholine, 1.2 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling
  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and the copper(I) iodide co-catalyst (0.06 mmol).

  • Add anhydrous, degassed THF (10 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) via syringe.

  • Stir the reaction mixture at 50 °C for 12 hours, or until the starting material is consumed as indicated by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.

Synthetic Pathways and Workflows

The following diagrams illustrate the signaling pathways for each synthetic route and a general experimental workflow.

Suzuki_Miyaura_Coupling A This compound E Oxidative Addition A->E B Arylboronic Acid F Transmetalation B->F C Pd(0) Catalyst C->E D Base (e.g., K2CO3) D->F E->F G Reductive Elimination F->G H Product: (5-Bromo-2-arylphenyl)methanol G->H I Pd(0) Catalyst (regenerated) G->I I->E

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Amination A This compound E Oxidative Addition A->E B Amine (R2NH) F Amine Coordination & Deprotonation B->F C Pd(0)/Ligand Complex C->E D Base (e.g., NaOtBu) D->F E->F G Reductive Elimination F->G H Product: (5-Bromo-2-aminophenyl)methanol G->H I Pd(0)/Ligand Complex (regenerated) G->I I->E

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle A This compound C Oxidative Addition A->C B Pd(0) Catalyst B->C D Transmetalation C->D E Reductive Elimination D->E F Product: (5-Bromo-2-alkynylphenyl)methanol E->F G Pd(0) Catalyst (regenerated) E->G G->C H Terminal Alkyne K Copper Acetylide Formation H->K I Cu(I) Catalyst I->K J Base J->K L Copper Acetylide K->L L->D

Caption: Catalytic cycles for the Sonogashira coupling.

Experimental_Workflow A 1. Reagent Preparation & Reaction Setup B 2. Inert Atmosphere (Degassing/Purging) A->B C 3. Reaction (Heating & Stirring) B->C D 4. Reaction Monitoring (TLC/GC-MS) C->D D->C Incomplete E 5. Workup (Quenching & Extraction) D->E Complete F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS, etc.) F->G

Validating the Structure of Novel Compounds Synthesized from (2,5-Dibromophenyl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural validation of novel compounds is a cornerstone of chemical synthesis and medicinal chemistry. This guide provides a comparative analysis of a series of novel compounds hypothetically synthesized from (2,5-Dibromophenyl)methanol. It offers a framework for their structural elucidation using standard spectroscopic techniques and compares their potential biological performance based on illustrative experimental data.

Synthesis of Novel Derivatives

A series of hypothetical ether and ester derivatives of this compound were synthesized to explore potential structure-activity relationships. The synthetic workflow involved standard organic reactions to modify the benzylic alcohol functionality.

G A This compound B Etherification (e.g., Williamson Ether Synthesis) A->B Alkyl Halide, Base C Esterification (e.g., Fischer Esterification) A->C Carboxylic Acid, Acid Catalyst D Novel Ether Derivatives (DBM-E1, DBM-E2) B->D E Novel Ester Derivatives (DBM-A1, DBM-A2) C->E

Caption: Synthetic workflow for the generation of novel ether and ester derivatives from this compound.

Structural Validation: A Comparative Spectroscopic Analysis

The structures of the synthesized compounds were elucidated and confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data for four illustrative compounds.

Data Presentation

Table 1: Comparative ¹H and ¹³C NMR Spectral Data (in CDCl₃)

Compound ID¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
DBM-E1 7.55 (d, 1H), 7.30 (d, 1H), 7.05 (dd, 1H), 4.60 (s, 2H), 3.80 (s, 3H)138.5, 133.2, 131.8, 129.5, 122.5, 121.8, 74.5, 58.2
DBM-E2 7.56 (d, 1H), 7.31 (d, 1H), 7.06 (dd, 1H), 4.65 (s, 2H), 4.05 (t, 2H), 1.70 (m, 2H), 0.95 (t, 3H)138.7, 133.3, 131.9, 129.6, 122.6, 121.9, 72.8, 70.1, 22.8, 13.9
DBM-A1 7.60 (d, 1H), 7.35 (d, 1H), 7.10 (dd, 1H), 5.25 (s, 2H), 2.10 (s, 3H)170.8, 136.2, 133.5, 132.1, 130.0, 122.8, 122.1, 68.2, 21.1
DBM-A2 8.05 (d, 2H), 7.62 (d, 1H), 7.45 (t, 1H), 7.38 (d, 1H), 7.12 (dd, 1H), 5.35 (s, 2H)166.5, 136.0, 133.6, 133.1, 132.2, 130.1, 129.8, 128.5, 122.9, 122.2, 68.9

Table 2: Comparative FT-IR and Mass Spectrometry Data

Compound IDKey FT-IR Absorptions (cm⁻¹)[M+H]⁺ (m/z)
DBM-E1 3080 (Ar C-H), 2950 (Alkyl C-H), 1100 (C-O Ether)280.9
DBM-E2 3085 (Ar C-H), 2965, 2870 (Alkyl C-H), 1110 (C-O Ether)323.0
DBM-A1 3075 (Ar C-H), 2980 (Alkyl C-H), 1735 (C=O Ester), 1240 (C-O Ester)308.9
DBM-A2 3070 (Ar C-H), 1720 (C=O Ester), 1600 (Ar C=C), 1270 (C-O Ester)370.9

Comparative Performance in Biological Assays

To evaluate their potential as therapeutic agents, the synthesized compounds were screened for their inhibitory activity against a key enzyme implicated in a hypothetical disease pathway, "Kinase X".

Data Presentation

Table 3: Comparative Inhibitory Activity Against Kinase X

Compound IDIC₅₀ (nM)Kᵢ (nM)
DBM-E1 1580850
DBM-E2 950480
DBM-A1 250135
DBM-A2 8545
Staurosporine (Control) 2011

The results indicate that the ester derivatives, particularly DBM-A2 , exhibit significantly higher potency against Kinase X compared to the ether derivatives. This suggests that the carbonyl group and the additional aromatic ring in DBM-A2 may play a crucial role in binding to the active site of the enzyme.

G cluster_0 Upstream Signaling cluster_1 Downstream Effects Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase X Kinase X Receptor->Kinase X Phosphorylation Substrate Substrate Kinase X->Substrate Phosphorylation Cell Proliferation Cell Proliferation Substrate->Cell Proliferation DBM-A2 DBM-A2 DBM-A2->Kinase X Inhibition

Caption: Hypothetical signaling pathway showing the inhibitory action of DBM-A2 on Kinase X.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework and connectivity of the synthesized molecules.

  • Methodology:

    • Sample Preparation: Approximately 5-10 mg of each compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

    • ¹H NMR Acquisition: Spectra were acquired on a 400 MHz spectrometer. Standard acquisition parameters included a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

    • ¹³C NMR Acquisition: Spectra were acquired on the same instrument at a frequency of 100 MHz. A spectral width of 240 ppm and a relaxation delay of 2 seconds were used.

    • Data Processing: The Free Induction Decay (FID) was processed with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra, followed by Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported relative to tetramethylsilane (TMS) at 0.00 ppm.

Kinase X Inhibition Assay (Illustrative)
  • Objective: To determine the in vitro potency of the synthesized compounds in inhibiting the activity of Kinase X.

  • Methodology:

    • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to measure the phosphorylation of a biotinylated peptide substrate by Kinase X.

    • Procedure:

      • Kinase X enzyme (5 nM) was incubated with varying concentrations of the test compounds (from 0.1 nM to 100 µM) in an assay buffer for 15 minutes at room temperature.

      • The kinase reaction was initiated by adding ATP (10 µM) and the biotinylated peptide substrate (200 nM).

      • The reaction was allowed to proceed for 60 minutes at room temperature.

      • The reaction was stopped by the addition of a detection mixture containing a europium-labeled anti-phospho-peptide antibody and streptavidin-allophycocyanin (APC).

      • After a 30-minute incubation, the TR-FRET signal was read on a suitable plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Data Analysis: The ratio of the emission signals (665 nm / 620 nm) was calculated. The half-maximal inhibitory concentration (IC₅₀) values were determined by fitting the dose-response data to a four-parameter logistic equation using graphing software. The inhibitor constant (Kᵢ) was calculated using the Cheng-Prusoff equation.

This guide provides a template for the validation and comparative evaluation of novel compounds synthesized from this compound. The presented data, while illustrative, follows the principles and practices employed in modern drug discovery and chemical research.

Navigating the Catalytic Maze: A Comparative Guide to Palladium Catalysts for (2,5-Dibromophenyl)methanol Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is a cornerstone of innovation. The palladium-catalyzed cross-coupling of (2,5-Dibromophenyl)methanol serves as a critical step in the construction of diverse molecular architectures. However, the selection of an optimal palladium catalyst system is often a complex decision, with profound implications for reaction efficiency, yield, and selectivity. This guide provides a comparative analysis of common palladium catalysts for this transformation, supported by generalized experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

While direct comparative studies on this compound are limited in publicly available literature, valuable insights can be drawn from extensive research on analogous di-halogenated aromatic substrates. The principles governing catalyst performance in these systems are largely transferable and provide a strong foundation for developing efficient protocols for this compound.

Performance Comparison of Palladium Catalysts

The choice of palladium catalyst and associated ligands is paramount in dictating the outcome of a cross-coupling reaction. Factors such as the catalyst's oxidative addition efficiency, the stability of the catalytic intermediates, and the rate of reductive elimination all play a crucial role. Below is a summary of commonly employed palladium catalyst systems and their general performance characteristics in the context of cross-coupling with di-bromoaryl compounds.

Palladium Catalyst SystemTypical Reaction Type(s)General Performance CharacteristicsKey Considerations
Pd(PPh₃)₄ Suzuki, Sonogashira, Heck- Well-established and commercially available.- Effective for a range of substrates.- May require higher catalyst loadings and temperatures.- Air-sensitive, requiring inert atmosphere techniques.- Ligand dissociation can influence catalytic activity.
PdCl₂(dppf) Suzuki, Buchwald-Hartwig- Robust and thermally stable catalyst.- Often provides good yields for challenging substrates.- The dppf ligand promotes reductive elimination.- Dppf can be expensive.- Catalyst pre-activation may be necessary.
Pd(OAc)₂ + Ligand Suzuki, Heck, Buchwald-Hartwig- Highly versatile system allowing for ligand screening.- Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can enhance reactivity.- Can achieve high turnover numbers (TONs).- In-situ catalyst formation can be sensitive to reaction conditions.- Ligand choice is critical for optimal performance.
Palladium Nanoparticles (Pd NPs) Suzuki, Heck- Heterogeneous catalyst, allowing for easier separation and recycling.- Can exhibit high activity due to large surface area.- Leaching of palladium into solution can occur.- Activity and selectivity can be dependent on the support material.

Experimental Protocols

The following are generalized protocols for key cross-coupling reactions of a di-bromoaryl substrate, which can be adapted for this compound. Optimization of reaction parameters such as solvent, base, temperature, and reaction time is crucial for achieving high yields and selectivity.

Suzuki-Miyaura Coupling (Mono-arylation)

This protocol outlines a typical procedure for the selective mono-arylation of a di-bromoaryl compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Heck Coupling

This protocol provides a general method for the Heck reaction of a di-bromoaryl substrate with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, butyl acrylate) (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous DMF or NMP

  • Nitrogen or Argon atmosphere

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, triethylamine, and the alkene via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.

Visualizing the Process: Experimental Workflow

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Coupling Partner, Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (N2/Ar) solvent->inert heat Heat and Stir inert->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

A generalized experimental workflow for palladium-catalyzed cross-coupling.

The Catalytic Cycle: A Deeper Look

Understanding the fundamental steps of the catalytic cycle is crucial for troubleshooting and optimizing cross-coupling reactions. The following diagram illustrates the generally accepted mechanism for a Suzuki-Miyaura coupling.

catalytic_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L_n-R Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product Reactant1 Ar-Br Reactant1->OxAdd Reactant2 R-B(OR)₂ Reactant2->Transmetal Base Base Base->Transmetal

The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

A Comparative Analysis of (2,5-Dibromophenyl)methanol and its Chlorinated Analogue: Efficacy and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structures and Properties

A fundamental understanding of the physicochemical properties of these compounds is crucial for predicting their behavior in various experimental settings. The substitution of bromine with chlorine atoms significantly impacts molecular weight, lipophilicity, and reactivity, which in turn influences their biological and chemical efficacy.

Property(2,5-Dibromophenyl)methanol(2,5-Dichlorophenyl)methanol
Molecular Formula C₇H₆Br₂OC₇H₆Cl₂O
Molecular Weight 265.93 g/mol 177.03 g/mol
Appearance Not specified in available literatureWhite fine crystalline powder
Melting Point Not specified in available literature79-80 °C[1]
Boiling Point Not specified in available literature266 °C[1]
Solubility Not specified in available literatureModerately soluble in organic solvents, limited solubility in water[1]

Efficacy and Applications

The true measure of a compound's utility lies in its performance in relevant applications. Below is a summary of the known activities and uses for each analogue.

(2,5-Dichlorophenyl)methanol: An Analogue with Antiseptic Potential

The chlorinated analogue, (2,5-Dichlorophenyl)methanol, and its isomers have been noted for their biological activity. A closely related compound, 2,4-dichlorobenzyl alcohol, is a known mild antiseptic and is an active ingredient in some throat lozenges.[2][3] This suggests that (2,5-Dichlorophenyl)methanol may also possess antimicrobial properties. The mechanism of action for such compounds is believed to involve the denaturation of proteins.[4]

Furthermore, (2,5-Dichlorophenyl)methanol serves as a valuable intermediate in chemical synthesis. It has been utilized in the synthesis of intermediates for antifungal agents, highlighting its role as a building block for more complex bioactive molecules.[5]

This compound: A Versatile Synthetic Intermediate

Information regarding the intrinsic biological activity of this compound is limited in the public domain. However, its utility as a chemical intermediate is well-documented. It is a precursor in the synthesis of various more complex molecules. For instance, derivatives of brominated phenylmethanols have been investigated for their potent inhibitory effects on enzymes such as carbonic anhydrase and acetylcholinesterase, suggesting the potential for the core structure to be a scaffold for enzyme inhibitors.[6] The presence of bromine atoms offers unique reactivity for cross-coupling reactions, making it a valuable tool for medicinal chemists.

Experimental Protocols

While specific experimental data for a direct comparison is unavailable, the following outlines standard protocols that would be employed to evaluate and compare the efficacy of these two compounds in different contexts.

Antimicrobial Efficacy Testing

A standard method to assess and compare the antimicrobial properties of these compounds would be the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol Outline:

  • Preparation of Compounds: Stock solutions of this compound and (2,5-Dichlorophenyl)methanol are prepared in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: A panel of relevant Gram-positive and Gram-negative bacteria are cultured to a specific optical density.

  • Assay Setup: Serial dilutions of each compound are prepared in a 96-well microtiter plate containing bacterial growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Enzyme Inhibition Assay

To evaluate the potential of these compounds as enzyme inhibitors, a generic enzyme inhibition assay can be performed. The choice of enzyme would depend on the therapeutic target of interest.

Protocol Outline:

  • Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the test compounds (this compound and (2,5-Dichlorophenyl)methanol) in an appropriate buffer.

  • Assay Procedure: In a microplate, combine the enzyme and various concentrations of the test compound. After a pre-incubation period, initiate the reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Comparison of Chemical Synthesis Yield

To compare their utility as chemical intermediates, a standardized reaction can be performed with each compound, and the product yield can be compared.

Protocol Outline:

  • Reaction Setup: A specific chemical transformation (e.g., an etherification or esterification reaction) is chosen. Two parallel reactions are set up, one with this compound and the other with (2,5-Dichlorophenyl)methanol as the starting material, keeping all other reaction parameters (reagents, solvent, temperature, time) identical.

  • Work-up and Purification: After the reaction is complete, the product from each reaction is isolated and purified using standard techniques (e.g., extraction, chromatography).

  • Yield Calculation: The mass of the pure product obtained from each reaction is measured, and the percentage yield is calculated based on the initial amount of the starting material.[6][7]

Visualizing the Comparison: A Logical Workflow

The following diagram illustrates a logical workflow for a comprehensive comparative evaluation of these two compounds.

G cluster_compounds Starting Compounds cluster_evaluation Efficacy Evaluation cluster_biological Biological Assays cluster_chemical Chemical Synthesis cluster_data Data Analysis & Comparison A This compound C Biological Efficacy A->C D Chemical Efficacy A->D B (2,5-Dichlorophenyl)methanol B->C B->D E Antimicrobial Assay (MIC Determination) C->E F Enzyme Inhibition Assay (IC50 Determination) C->F G Comparative Reaction (Yield Comparison) D->G H Comparative Efficacy Report E->H F->H G->H

Caption: A logical workflow for the comparative evaluation of the two compounds.

Conclusion

Based on the currently available information, (2,5-Dichlorophenyl)methanol shows more promise for applications requiring direct biological activity, particularly as an antiseptic, drawing parallels with its 2,4-dichloro isomer. In contrast, this compound's strength appears to lie in its utility as a versatile synthetic intermediate, with the bromine substituents providing valuable reactivity for constructing complex molecules with potential bioactivity.

References

Comparative Guide to the Use of (2,5-Dibromophenyl)methanol in Multi-Step Synthesis: A Study of Reactivity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials in multi-step synthesis is critical to achieving high yields and purity. (2,5-Dibromophenyl)methanol is a versatile building block, offering multiple functionalization points through its two bromine atoms and a hydroxyl group. However, the interplay between these functional groups can lead to undesired cross-reactivity, impacting the efficiency of a synthetic route. This guide provides an objective comparison of this compound's performance with alternative reagents, supported by experimental data from analogous systems, to aid in strategic synthetic planning.

Introduction to this compound in Synthesis

This compound serves as a valuable scaffold for the synthesis of complex, multi-substituted aromatic compounds. The bromine atoms at the 2- and 5-positions are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the sequential introduction of different substituents. The benzylic alcohol provides a further point for modification, including oxidation to an aldehyde or carboxylic acid, or conversion to ethers and esters.

A key challenge in utilizing this reagent is managing the reactivity of the hydroxyl group under conditions typically required for cross-coupling reactions, which often involve basic conditions and elevated temperatures. This can lead to side reactions, complicating purification and reducing overall yield.

Hypothetical Multi-Step Synthesis: A Case Study

To evaluate the performance of this compound, we will consider a hypothetical two-step synthesis involving a sequential Sonogashira and Suzuki cross-coupling to generate a disubstituted phenylmethanol derivative. This synthetic pathway is relevant for the construction of a variety of molecular scaffolds used in medicinal chemistry and materials science.

Synthetic_Pathway A This compound B Intermediate: 5-Bromo-2-(alkynyl)phenylmethanol A->B Sonogashira Coupling (Selective at C2) C Final Product: 5-(Aryl)-2-(alkynyl)phenylmethanol B->C Suzuki Coupling (at C5)

Caption: Proposed synthetic pathway for the sequential functionalization of this compound.

Cross-Reactivity Profile of this compound

The term "cross-reactivity" in this synthetic context refers to the potential for the functional groups of this compound to undergo unintended side reactions. The primary sources of such cross-reactivity are the benzylic alcohol and the potential for non-selective reactions at the two bromine atoms.

Cross_Reactivity cluster_start Starting Material cluster_side_reactions Potential Side Reactions A This compound B Oxidation (Aldehyde/Carboxylic Acid) A->B Oxidizing agents C Etherification A->C Basic conditions, Alkyl Halide D Double Coupling A->D Excess Coupling Reagent

Caption: Potential side reactions (cross-reactivity) of this compound.

Performance Data in Key Transformations

The following table summarizes typical yields for the desired transformations and potential side reactions of this compound and its alternatives. Data is compiled from studies on analogous systems.

ReagentDesired ReactionTypical Yield (%)Potential Side ReactionTypical Yield (%)
This compound Selective Mono-Suzuki Coupling60-80Double Suzuki Coupling5-20
Sonogashira Coupling70-90Oxidation of Alcohol5-15
3,5-Dibromobenzyl alcohol Double Suzuki Coupling85-95Etherification<5
(2,5-Dibromophenyl)methyl silyl ether Selective Mono-Suzuki Coupling>90--
2,4-Dibromobenzyl alcohol Selective Suzuki Coupling (at C2)75-85Isomer Formation5-10

Comparison with Alternative Starting Materials

To mitigate the potential for cross-reactivity, several alternative starting materials can be considered.

This compound with a Protected Alcohol

Protecting the hydroxyl group, for example as a silyl ether (e.g., TBDMS-ether) or a benzyl ether, can prevent its participation in undesired side reactions. This strategy typically leads to higher yields and cleaner reactions, although it adds two steps to the overall synthesis (protection and deprotection).

Workflow_Comparison cluster_unprotected Unprotected Route cluster_protected Protected Route A1 This compound B1 Sequential Coupling A1->B1 C1 Final Product + Side Products B1->C1 A2 This compound B2 Protection of -OH A2->B2 C2 Protected Intermediate B2->C2 D2 Sequential Coupling C2->D2 E2 Deprotection D2->E2 F2 Final Product (High Purity) E2->F2

Caption: Comparison of synthetic workflows for unprotected vs. protected this compound.

Isomeric Dibromobenzyl Alcohols

The substitution pattern of the bromine atoms on the aromatic ring can influence the selectivity of sequential cross-coupling reactions.

  • (3,5-Dibromobenzyl alcohol): The two bromine atoms are electronically and sterically equivalent, making selective mono-functionalization challenging. This isomer is better suited for syntheses requiring the introduction of two identical substituents.

  • (2,4-Dibromobenzyl alcohol): The bromine at the 2-position is generally more reactive in palladium-catalyzed couplings due to electronic effects, allowing for selective functionalization at this position.

Experimental Protocols

General Procedure for Selective Suzuki-Miyaura Monocoupling

To a solution of the dibromophenylmethanol (1.0 equiv) in a suitable solvent (e.g., 1,4-dioxane/water) is added the boronic acid (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv). The mixture is degassed and heated under an inert atmosphere (e.g., at 90 °C) until the starting material is consumed as monitored by TLC or GC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol for a Potential Side Reaction: Oxidation of Benzyl Alcohol

To a solution of the benzyl alcohol (1.0 equiv) in a suitable solvent (e.g., dichloromethane) is added an oxidizing agent (e.g., pyridinium chlorochromate (PCC), 1.5 equiv) at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed. The mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography.

Conclusion and Recommendations

This compound is a highly useful building block for the synthesis of disubstituted aromatic compounds. However, its utility can be hampered by the cross-reactivity of the benzylic alcohol group under typical cross-coupling conditions.

  • For syntheses requiring high purity and yield , and where the addition of two synthetic steps is acceptable, protection of the alcohol group is the recommended strategy.

  • For rapid synthesis of compound libraries where ease of purification is less critical, the direct use of this compound may be advantageous, provided that side products can be easily removed.

  • The choice of isomeric dibromobenzyl alcohols should be guided by the desired substitution pattern of the final product, with the 2,4-isomer offering good selectivity for mono-functionalization at the 2-position.

Ultimately, the choice of starting material will depend on the specific goals of the synthesis, including the desired purity, yield, and overall synthetic efficiency. A careful consideration of the potential for cross-reactivity is essential for the successful application of these versatile reagents in multi-step synthesis.

Safety Operating Guide

Proper Disposal of (2,5-Dibromophenyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

San Diego, CA – For researchers, scientists, and professionals in the field of drug development, the meticulous management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of (2,5-Dibromophenyl)methanol, a halogenated aromatic compound. Adherence to these protocols is critical for operational integrity and regulatory compliance.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer. In the absence of a specific SDS, compounds with similar structures—halogenated aromatic alcohols—should be handled with a high degree of caution.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.

  • Body Protection: A lab coat must be worn at all times.

Engineering Controls: All handling and preparation for the disposal of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent the inhalation of any potential dust or vapors.

Waste Classification and Segregation

This compound is categorized as a halogenated organic compound due to the presence of bromine atoms on the phenyl ring.[1][2] It is crucial to segregate halogenated organic wastes from non-halogenated waste streams to ensure proper disposal and to prevent hazardous reactions.[1][2] The co-mingling of incompatible waste streams can lead to dangerous chemical reactions and complicate the disposal process.[2]

Waste StreamDescriptionDisposal Container
Halogenated Organic Waste This compound (solid or in solution), contaminated consumables (e.g., gloves, weighing paper), and solvent rinsates.Designated, clearly labeled, and sealable container for "Halogenated Organic Waste".
Non-Halogenated Organic Waste Organic solvents and compounds without halogen substituents.Separate, clearly labeled container.
Aqueous Waste Water-based solutions.Separate, clearly labeled container.
Solid Waste (Non-Hazardous) Uncontaminated lab supplies.Regular trash disposal.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound.

1. Waste Collection and Segregation:

  • Designate a specific, clearly labeled, and sealable container for "Halogenated Organic Waste".[1][2][3][4][5]

  • The container must be constructed of a material compatible with the chemical waste.[3][6]

  • Never mix halogenated waste with non-halogenated organic solvents, aqueous waste, or strong acids and bases.[1][2][4][7]

2. Container Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and identify the primary hazards (e.g., "Irritant," "Halogenated Organic Waste").[3][4][5]

  • Maintain a log of the contents and approximate quantities of all chemicals added to the waste container.[1]

  • Ensure the date of initial waste accumulation is clearly marked on the label.

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[4]

  • This area should be in a cool, dry, and well-ventilated location, away from incompatible materials.[3][5]

  • For liquid waste, secondary containment must be used to prevent spills.[5]

  • Ensure the storage area is under the control of the generator.[2]

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the hazardous waste container.[4][5]

  • These specialized facilities typically utilize high-temperature incineration with advanced emission control systems to safely neutralize and destroy halogenated compounds.[1][8]

5. Decontamination of Glassware and Equipment:

  • Rinse any empty containers or glassware that held this compound with a suitable organic solvent (e.g., acetone or ethanol).

  • This rinsate is considered hazardous and must be collected and disposed of as halogenated organic waste.[2]

  • After a thorough triple rinse, the glassware can be washed according to standard laboratory procedures.[6]

6. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material suitable for organic compounds.[4][9]

  • Carefully collect the contaminated absorbent material and place it into the designated "Halogenated Organic Waste" container for disposal.[2][4][9]

Disposal Workflow Diagram

G A Start: this compound Waste Generation B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Segregate Waste C->D M Decontaminate Glassware (Triple Rinse with Solvent) C->M E Halogenated Organic Waste (Solid & Liquid) D->E Brominated Compound F Non-Halogenated Waste D->F Other Organics G Aqueous Waste D->G Water-based H Label Container: 'Hazardous Waste' 'Halogenated Organic' Chemical Name & Date E->H I Store in Designated Satellite Accumulation Area with Secondary Containment H->I J Arrange for Pickup by Environmental Health & Safety (EHS) I->J K EHS Transports for Incineration at a Licensed Facility J->K L End: Proper Disposal K->L N Collect Rinsate in Halogenated Waste Container M->N N->H

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (2,5-Dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling (2,5-Dibromophenyl)methanol. By adhering to these step-by-step instructions, you can minimize risks and ensure the integrity of your research.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical splash goggles and a face shieldProtects against splashes and airborne particles.[1][2]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber)Prevents skin contact with the chemical.[1][3]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes inhalation of dust or vapors.[1][3][4]

Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

Safe Handling Workflow for this compound prep Preparation - Review SDS of similar compounds - Ensure fume hood is operational - Gather all necessary PPE and spill kit handling Handling - Don appropriate PPE - Work within a certified chemical fume hood - Weigh and transfer the chemical carefully prep->handling post_handling Post-Handling - Decontaminate work surfaces - Clean glassware handling->post_handling disposal Waste Disposal - Segregate solid and liquid waste - Label waste containers clearly - Store in a designated hazardous waste area post_handling->disposal

Safe Handling Workflow

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical. The following table outlines the recommended first aid procedures.

Exposure Type First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Emergency Response Plan: Accidental Exposure

A clear and concise emergency response plan is essential for managing accidental exposures effectively.

Emergency Response for Accidental Exposure exposure Accidental Exposure Occurs assess Assess the Situation - Is the area safe to enter? - What type of exposure? exposure->assess evacuate Evacuate Immediate Area (if necessary) assess->evacuate first_aid Administer First Aid (as per table) assess->first_aid notify Notify Supervisor and Emergency Services first_aid->notify sds Provide SDS of similar compound to responders notify->sds

Emergency Response Plan

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound should be treated as hazardous waste.[5][6]

Waste Type Disposal Procedure
Solid Waste Collect in a designated, labeled, and sealed container for hazardous solid waste. This includes contaminated gloves, paper towels, and weighing papers.[5]
Liquid Waste Collect in a designated, labeled, and sealed container for hazardous liquid waste. Do not mix with other solvent waste streams unless compatible.[5]
Contaminated Glassware Rinse with a suitable solvent, and collect the rinsate as hazardous liquid waste. The cleaned glassware can then be washed normally.

Disposal Protocol:

  • Segregation: Keep brominated waste separate from other chemical waste to avoid potentially reactive mixtures.[5]

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area until collection by authorized hazardous waste personnel.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste in accordance with local and national regulations.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.